molecular formula C11H9I3N2O4 B590361 Iotalamic acid-d3

Iotalamic acid-d3

カタログ番号: B590361
分子量: 616.93 g/mol
InChIキー: UXIGWFXRQKWHHA-FIBGUPNXSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Iothalamic Acid-d3 is a deuterium-labeled stable isotope of Iothalamic Acid, primarily serving as a critical internal standard in analytical chemistry for the precise quantification of its unlabeled counterpart in complex samples. Its main application is in environmental science, where it is used to trace and accurately measure the concentration of iodinated X-ray contrast media (ICM) in source and tap water using advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) . These ICM, which include iothalamic acid, are metabolically stable and hydrophilic compounds designed for intravascular administration in diagnostic imaging . Due to their persistence, they are not effectively removed by conventional wastewater treatment plants and can pass through drinking water treatment processes, leading to their occurrence in the water supply . By using Iothalamic Acid-d3 as a tracer, researchers can monitor the prevalence and environmental fate of these microcontaminants, study treatment efficiency, and assess potential ecological risks, thereby providing valuable data for environmental monitoring and public health research .

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2,4,6-triiodo-3-(methylcarbamoyl)-5-[(2,2,2-trideuterioacetyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9I3N2O4/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20/h1-2H3,(H,15,18)(H,16,17)(H,19,20)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIGWFXRQKWHHA-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9I3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Iotalamic Acid-d3: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Iotalamic acid-d3 is the deuterium-labeled version of iotalamic acid, a well-established X-ray contrast agent. The strategic replacement of three hydrogen atoms with deuterium isotopes on the N-acetyl methyl group makes it an invaluable tool in analytical and clinical research, primarily serving as an internal standard for the accurate quantification of iotalamic acid in biological matrices. This technical guide provides an in-depth overview of this compound, its applications, and the methodologies for its use.

Core Concepts and Applications

Iotalamic acid is an organic iodine compound that is primarily excreted by glomerular filtration in the kidneys.[1][2] This property makes it a reliable marker for the measurement of Glomerular Filtration Rate (GFR), a key indicator of renal function.[3][4] The quantification of iotalamic acid in plasma and urine is crucial for accurate GFR determination.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry-based assays.[5] It offers superior accuracy and precision by compensating for variations during sample preparation and analysis, such as extraction efficiency, matrix effects, and instrument response.[5]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
Chemical Name 3-(acetyl-d3-amino)-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid
Synonyms Iothalamic acid-d3
CAS Number 928623-31-8
Molecular Formula C₁₁H₆D₃I₃N₂O₄
Molecular Weight 616.93 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO and Methanol

Experimental Protocols

The primary application of this compound is as an internal standard in the quantification of iotalamic acid for GFR measurement. Below are detailed experimental protocols for this purpose using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Glomerular Filtration Rate (GFR) Measurement: General Protocol
  • Patient Preparation: Patients should be well-hydrated. A baseline blood sample and urine collection are often performed before the administration of iotalamic acid.

  • Administration: A sterile solution of iotalamic acid is administered intravenously as a bolus injection or a continuous infusion.[6]

  • Sample Collection: Timed blood and urine samples are collected over a specific period (e.g., 2-4 hours).[7] The exact timing is critical for accurate GFR calculation.

Protocol 1: Quantification of Iotalamic Acid using HPLC with UV Detection

This method is a cost-effective approach for quantifying iotalamic acid.

1. Sample Preparation:

  • To a 1.0 mL aliquot of plasma or urine, add a known concentration of this compound as the internal standard.
  • Deproteinize the sample by adding 2.0 mL of acetonitrile.
  • Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 200 µL of the mobile phase.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[7]
  • Mobile Phase: A mixture of a phosphate buffer and methanol (e.g., 90:10 v/v).[7]
  • Flow Rate: 1.0 mL/min.[7]
  • Detection: UV detector set at 254 nm.[7]
  • Injection Volume: 20 µL.

3. Data Analysis:

  • Calculate the ratio of the peak area of iotalamic acid to the peak area of this compound.
  • Construct a calibration curve using known concentrations of iotalamic acid and a fixed concentration of the internal standard.
  • Determine the concentration of iotalamic acid in the unknown samples by interpolating from the calibration curve.

Protocol 2: Quantification of Iotalamic Acid using LC-MS/MS

LC-MS/MS offers higher sensitivity and specificity compared to HPLC-UV.

1. Sample Preparation:

  • To a 100 µL aliquot of plasma or urine, add a known concentration of this compound as the internal standard.
  • Precipitate proteins by adding 300 µL of ice-cold methanol.
  • Vortex for 30 seconds and centrifuge at 12,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.
  • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
  • Ionization Mode: Positive or negative ion mode, depending on sensitivity.
  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both iotalamic acid and this compound. For iotalamic acid (m/z 614.8), transitions could include 487.0 and 456.0.[3] For this compound (m/z 617.8), the corresponding transitions would be monitored.

3. Data Analysis:

  • Calculate the peak area ratio of the analyte to the internal standard.
  • Generate a calibration curve by plotting the peak area ratios against the corresponding concentrations of the calibration standards.
  • Quantify the concentration of iotalamic acid in the samples from the calibration curve.

Data Presentation

The performance of the analytical methods can be summarized in the following tables.

Table 1: HPLC-UV Method Performance [7]

ParameterPlasmaUrine
Linear Range (µg/mL) 1 - 15025 - 1500
Lower Limit of Quantification (µg/mL) 125
Intra-day Precision (%RSD) < 10%< 8%
Inter-day Precision (%RSD) < 12%< 10%
Accuracy (% Recovery) 95 - 105%97 - 103%

Table 2: LC-MS/MS Method Performance [3][8]

ParameterPlasmaUrine
Linear Range (ng/mL) 10 - 10,000100 - 100,000
Lower Limit of Quantification (ng/mL) 10100
Intra-assay Precision (%CV) < 9%< 7%
Inter-assay Precision (%CV) < 10%< 8%
Recovery (%) 93.6 - 104.1%95.2 - 102.8%

Synthesis of this compound

To introduce the deuterium labels, a deuterated acetylating agent, such as acetic anhydride-d6 or acetyl-d3 chloride, would be used in the final N-acetylation step. This would selectively introduce the three deuterium atoms onto the N-acetyl methyl group.

Visualizations

Experimental Workflow for GFR Measurement

GFR_Measurement_Workflow cluster_pre_analysis Pre-Analysis cluster_sampling Sampling cluster_analysis Sample Analysis cluster_data_analysis Data Analysis Patient_Prep Patient Preparation (Hydration, Baseline Samples) Iotalamic_Acid_Admin Iotalamic Acid Administration (IV) Patient_Prep->Iotalamic_Acid_Admin Blood_Sample Timed Blood Sample Collection Iotalamic_Acid_Admin->Blood_Sample Urine_Sample Timed Urine Sample Collection Iotalamic_Acid_Admin->Urine_Sample Sample_Prep Sample Preparation (Add this compound, Protein Precipitation) Blood_Sample->Sample_Prep Urine_Sample->Sample_Prep LC_MS_Analysis LC-MS/MS or HPLC Quantification Sample_Prep->LC_MS_Analysis Concentration_Calc Calculate Iotalamic Acid Concentration LC_MS_Analysis->Concentration_Calc GFR_Calc GFR Calculation Concentration_Calc->GFR_Calc

Caption: Experimental workflow for Glomerular Filtration Rate (GFR) measurement.

Principle of a Deuterated Internal Standard in LC-MS/MS

Internal_Standard_Principle cluster_sample Biological Sample cluster_standard Internal Standard cluster_process Analytical Process cluster_output Result Analyte Iotalamic Acid (Unknown Amount) Sample_Prep Sample Preparation (Extraction, etc.) Analyte->Sample_Prep IS This compound (Known Amount) IS->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation Co-elution MS_Detection MS Detection LC_Separation->MS_Detection Differential m/z Ratio Peak Area Ratio (Analyte / IS) MS_Detection->Ratio Quantification Accurate Quantification of Iotalamic Acid Ratio->Quantification

Caption: Principle of using a deuterated internal standard in LC-MS/MS analysis.

Conclusion

This compound is an essential tool for researchers, scientists, and drug development professionals involved in renal function studies. Its use as an internal standard in validated analytical methods like HPLC-UV and LC-MS/MS ensures the accuracy and reliability of iotalamic acid quantification, which is critical for the precise determination of the Glomerular Filtration Rate. The detailed protocols and data presented in this guide provide a solid foundation for the implementation of these methods in a research or clinical setting. While a specific synthesis protocol for the deuterated compound is not publicly detailed, the established synthesis of iotalamic acid provides a clear pathway for its production using deuterated reagents.

References

A Technical Guide to the Chemical Properties and Applications of Iotalamic Acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iotalamic acid-d3 is the deuterated form of iotalamic acid, a well-established X-ray contrast agent. The strategic replacement of three hydrogen atoms with deuterium isotopes makes it an invaluable tool in analytical and clinical research, primarily as an internal standard for the accurate quantification of iothalamate in biological matrices. This technical guide provides an in-depth overview of the chemical properties, synthesis, and detailed experimental applications of this compound, with a focus on its use in isotope dilution mass spectrometry for the determination of Glomerular Filtration Rate (GFR).

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValue
Chemical Name 3-(acetyl-d3-amino)-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid
Synonyms Iothalamic acid-d3, Iotalamic acid (acetyl-d3)
Molecular Formula C₁₁H₆D₃I₃N₂O₄
Molecular Weight 616.93 g/mol [1]
CAS Number 928623-31-8[1]
Appearance White to off-white solid
Purity Typically >98%
Storage Store at room temperature, protected from light[2]
Solubility Soluble in DMSO and Methanol

Synthesis of this compound

While specific, detailed protocols for the commercial synthesis of this compound are proprietary, a plausible synthetic route can be derived from the known synthesis of iotalamic acid and general principles of deuterium labeling. The deuterium atoms are located on the acetyl group, suggesting the use of a deuterated acetylating agent in the final step of the synthesis.

A general synthesis for iotalamic acid involves the following key steps:

  • Nitration: Starting with 5-aminoisophthalic acid, a nitro group is introduced.

  • Amidation: The carboxylic acid groups are converted to amides.

  • Reduction: The nitro group is reduced to an amine.

  • Iodination: Iodine atoms are introduced onto the aromatic ring.

  • Acetylation: The amine group is acetylated.

To introduce the deuterium label, the final acetylation step would be modified to use a deuterated acetylating agent, such as acetic anhydride-d6 or acetyl-d3 chloride.

A 5-Aminoisophthalic Acid B Nitration A->B C Amidation B->C D Reduction C->D E Iodination D->E F Acetylation with Acetic Anhydride-d6 E->F G This compound F->G

Caption: Plausible synthetic pathway for this compound.

Application in Glomerular Filtration Rate (GFR) Measurement: An Isotope Dilution LC-MS/MS Method

The primary application of this compound is as an internal standard in the quantification of iothalamate in plasma and urine for the determination of GFR, a key indicator of renal function. The isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method offers high accuracy and precision.

Experimental Protocol

1. Sample Preparation (Plasma and Urine)

  • To 100 µL of plasma or urine sample, add 10 µL of this compound internal standard solution (concentration will depend on the expected range of iothalamate in the samples).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% water with 0.1% formic acid: 5% acetonitrile with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5% B, ramp to 95% B over a few minutes, hold, and then return to initial conditions to re-equilibrate.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Iotalamic Acid: Q1 m/z 612.8 -> Q3 m/z 485.8 (or other suitable product ions).

    • This compound: Q1 m/z 615.8 -> Q3 m/z 488.8 (or other suitable product ions).

  • Instrument Parameters: Dwell time, collision energy, and other parameters should be optimized for the specific mass spectrometer being used to achieve maximum sensitivity and specificity.

4. Quantification

  • A calibration curve is constructed by analyzing a series of known concentrations of iothalamate spiked into a blank matrix (plasma or urine) along with a constant concentration of the this compound internal standard.

  • The ratio of the peak area of the iothalamate to the peak area of the this compound is plotted against the concentration of iothalamate.

  • The concentration of iothalamate in the unknown samples is then determined from this calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for GFR determination using this compound as an internal standard.

cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification & Results Patient Patient Plasma_Urine Plasma and Urine Collection Patient->Plasma_Urine Spiking Spike with This compound Plasma_Urine->Spiking Precipitation Protein Precipitation (Acetonitrile) Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing (Peak Integration) LC_MSMS->Data_Processing Calibration_Curve Calibration Curve Construction Data_Processing->Calibration_Curve Concentration_Calc Iothalamate Concentration Calculation Data_Processing->Concentration_Calc Calibration_Curve->Concentration_Calc GFR_Calc GFR Calculation Concentration_Calc->GFR_Calc

Caption: Workflow for GFR measurement using isotope dilution LC-MS/MS.

References

In-Depth Technical Guide: Synthesis and Characterization of Iotalamic Acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Iotalamic acid-d3, a deuterated analog of the widely used X-ray contrast agent, Iotalamic acid. This isotopically labeled compound serves as a crucial internal standard for pharmacokinetic studies and quantitative analysis by mass spectrometry and nuclear magnetic resonance spectroscopy.

Core Compound Properties

This compound is structurally identical to Iotalamic acid, with the exception of three deuterium atoms replacing the three hydrogen atoms on the N-acetyl methyl group. This substitution results in a corresponding increase in molecular weight.

PropertyValueReference
Chemical Name 3-(acetyl-d3-amino)-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid
Molecular Formula C₁₁H₆D₃I₃N₂O₄[1][2]
Molecular Weight 616.93 g/mol [1][2]
CAS Number 928623-31-8[1][2]
Appearance White to off-white solid
Purity (Typical) >95% (HPLC)[3]
Applications Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1][4]

Proposed Synthesis of this compound

While a specific, publicly available, detailed protocol for the synthesis of this compound is not readily found in the scientific literature, a plausible synthetic route can be devised based on the established synthesis of Iotalamic acid and general methods for deuterium labeling. The following proposed synthesis involves the use of a deuterated acetylating agent.

The overall synthesis of Iotalamic acid generally proceeds through the following key steps: amidation, reduction, iodination, and acetylation.[5] To introduce the d3-label, a deuterated acetylating agent, such as acetic anhydride-d6 or acetyl-d3 chloride, would be used in the final acetylation step.

Experimental Protocol: A Plausible Route

Step 1: Amidation of 5-nitroisophthalic acid monomethyl ester

  • To a solution of 5-nitroisophthalic acid monomethyl ester in an appropriate solvent (e.g., methanol), add an excess of methylamine.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Remove the solvent under reduced pressure to yield 5-nitro-N-methylisophthalamic acid methyl ester.

Step 2: Reduction of the Nitro Group

  • Dissolve the product from Step 1 in a suitable solvent, such as ethanol or acetic acid.

  • Add a catalyst, for example, palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere until the reduction of the nitro group to an amine is complete (monitored by TLC or HPLC).

  • Filter off the catalyst and concentrate the filtrate to obtain 5-amino-N-methylisophthalamic acid methyl ester.

Step 3: Iodination of the Aromatic Ring

  • Dissolve the amino intermediate in a suitable solvent, such as water or a mixture of water and an organic solvent.

  • Add a solution of an iodinating agent, such as iodine monochloride (ICl), portion-wise while maintaining the reaction temperature.

  • Stir the reaction until tri-iodination is complete.

  • The product, 3-amino-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid, may precipitate from the reaction mixture and can be collected by filtration.

Step 4: Deuterated Acetylation

  • Suspend the tri-iodinated amine from Step 3 in a suitable solvent, such as acetic acid or an inert aprotic solvent.

  • Add a deuterated acetylating agent, for example, acetic anhydride-d6 or acetyl-d3 chloride , along with a suitable catalyst if necessary (e.g., a catalytic amount of sulfuric acid).

  • Heat the reaction mixture to ensure complete N-acetylation.

  • After completion, the reaction mixture is cooled, and the product, this compound, is precipitated, filtered, washed, and dried.

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system to achieve the desired purity of >95%.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and the extent of deuterium incorporation. The following analytical techniques are recommended:

TechniqueExpected Results
High-Performance Liquid Chromatography (HPLC) A single major peak with a purity of >95%, indicating the absence of significant impurities. The retention time should be very similar to that of non-deuterated Iotalamic acid.
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (e.g., [M-H]⁻ at m/z 615.93). This is a 3-unit mass shift compared to the non-deuterated Iotalamic acid ([M-H]⁻ at m/z 612.76).[6] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR: The spectrum will be similar to that of Iotalamic acid, but the characteristic singlet peak for the N-acetyl protons (around 2.0-2.5 ppm) will be absent or significantly reduced. The other proton signals, such as those from the methylcarbamoyl group and any aromatic protons, should be present. ¹³C NMR: The spectrum will be very similar to that of Iotalamic acid. The carbon of the acetyl-d3 group will show a characteristic multiplet due to coupling with deuterium. ²H NMR (Deuterium NMR): A single resonance peak corresponding to the deuterium atoms in the acetyl group should be observed, confirming the position of the label.
Infrared (IR) Spectroscopy The IR spectrum will be very similar to that of Iotalamic acid, showing characteristic peaks for the carboxylic acid, amide, and aromatic functional groups. The C-D stretching vibrations may be observed at lower frequencies (around 2100-2250 cm⁻¹) compared to C-H stretching vibrations.

Experimental Workflows and Diagrams

General Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Synthesis_Workflow cluster_start Starting Material cluster_process Reaction Steps cluster_end Final Product 5_nitroisophthalic_acid_monomethyl_ester 5-Nitroisophthalic Acid Monomethyl Ester Amidation Amidation (Methylamine) 5_nitroisophthalic_acid_monomethyl_ester->Amidation Reduction Reduction (e.g., H₂, Pd/C) Amidation->Reduction Iodination Iodination (e.g., ICl) Reduction->Iodination Deutero_Acetylation Deutero-Acetylation (Acetic Anhydride-d6) Iodination->Deutero_Acetylation Iotalamic_acid_d3 This compound Deutero_Acetylation->Iotalamic_acid_d3

Caption: Proposed synthetic workflow for this compound.

Analytical Characterization Workflow

This diagram outlines the logical flow for the analytical characterization of the final product.

Characterization_Workflow Synthesized_Product Synthesized this compound Purity_Analysis Purity Analysis (HPLC) Synthesized_Product->Purity_Analysis Identity_Confirmation Identity & Isotopic Enrichment (Mass Spectrometry) Synthesized_Product->Identity_Confirmation Structural_Verification Structural Verification (NMR: ¹H, ¹³C, ²H) Synthesized_Product->Structural_Verification Functional_Group_Analysis Functional Group Analysis (IR Spectroscopy) Synthesized_Product->Functional_Group_Analysis Final_Characterized_Product Characterized this compound Purity_Analysis->Final_Characterized_Product Identity_Confirmation->Final_Characterized_Product Structural_Verification->Final_Characterized_Product Functional_Group_Analysis->Final_Characterized_Product

Caption: Analytical workflow for the characterization of this compound.

Disclaimer: The experimental protocols described herein are proposed based on established chemical principles and may require optimization. All laboratory work should be conducted by qualified personnel in a suitable and safe environment.

References

The Indispensable Role of Deuterium-Labeled Iotalamic Acid in Modern Bioanalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterium-labeled iotalamic acid, a stable isotope-labeled analog of the widely used X-ray contrast agent, has emerged as a critical tool in bioanalytical and pharmaceutical research. Its primary application lies in its role as an internal standard for the highly accurate and precise quantification of iotalamic acid in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technical guide provides an in-depth overview of the core applications of deuterium-labeled iotalamic acid, with a particular focus on its use in pharmacokinetic studies and the determination of glomerular filtration rate (GFR). Detailed experimental protocols, quantitative data summaries, and visual representations of key workflows are presented to equip researchers with the practical knowledge required to leverage this powerful analytical tool.

Introduction: The Significance of Stable Isotope Labeling

In the realm of drug development and clinical research, the accurate quantification of analytes in complex biological fluids is paramount. Stable isotope-labeled internal standards (SIL-ISs) are widely regarded as the "gold standard" for quantitative mass spectrometry. The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, creates a compound that is chemically identical to the analyte of interest but has a different mass. This near-identical physicochemical behavior allows the SIL-IS to co-elute with the analyte during chromatography and experience similar ionization effects in the mass spectrometer, thereby effectively correcting for variations in sample preparation, matrix effects, and instrument response.

Iotalamic acid is a well-established marker for the measurement of GFR, a key indicator of renal function. Due to its pharmacokinetic profile of being primarily excreted unchanged through glomerular filtration, accurate measurement of its clearance provides a reliable assessment of kidney function. Deuterium-labeled iotalamic acid, such as iotalamic acid-d3, serves as an ideal internal standard for the precise quantification of iotalamic acid in plasma and urine, leading to more reliable GFR estimations.

Core Applications of Deuterium-Labeled Iotalamic Acid

The principal application of deuterium-labeled iotalamic acid is as an internal standard in quantitative bioanalysis. This application is central to several key areas of research:

  • Pharmacokinetic Studies: By enabling precise quantification of iotalamic acid in biological samples over time, its deuterium-labeled counterpart is instrumental in delineating the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.

  • Glomerular Filtration Rate (GFR) Measurement: Accurate GFR determination is crucial for diagnosing and monitoring kidney disease. The use of deuterium-labeled iotalamic acid as an internal standard in LC-MS/MS assays provides a highly sensitive and specific method for measuring iotalamic acid clearance, offering an alternative to methods involving radioactive isotopes.[1][2]

  • Bioequivalence Studies: In the development of generic drug formulations, bioequivalence studies are required to demonstrate that the new formulation has the same rate and extent of absorption as the innovator product. The precision afforded by using a deuterated internal standard is critical for the statistical power of these studies.

  • Tracer in Metabolic Studies: While iotalamic acid itself undergoes minimal metabolism, deuterium-labeled compounds can be used as tracers to investigate metabolic pathways of other drugs when co-administered. However, the primary role for deuterated iotalamic acid remains as an internal standard due to its metabolic stability.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the analysis of iotalamic acid using a deuterium-labeled internal standard.

Table 1: Typical LC-MS/MS Method Parameters for Iotalamic Acid Quantification

ParameterTypical Value
Chromatography
ColumnC18 Reverse-Phase
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile or Methanol with 0.1% Formic Acid
Flow Rate0.2 - 0.5 mL/min
GradientGradient elution is commonly employed
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive or Negative
Acquisition ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)614.8 (for Iotalamic Acid)
Product Ions (m/z)487.0, 456.0, 361.1, 177.1 (examples)[1]
Internal StandardThis compound (or other deuterated variant)

Table 2: Representative Pharmacokinetic Parameters of Iotalamic Acid in Humans

ParameterValueReference
Elimination Half-life (t½)Approximately 1.5 hours in patients with normal renal function[3]
Volume of Distribution (Vd)~0.2 L/kg[3]
Clearance (CL)Primarily renal clearance, closely correlates with GFR[3]

Experimental Protocols

Synthesis of Deuterium-Labeled Iotalamic Acid (Conceptual)

While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound was not identified in the conducted search, the general approach would involve the use of a deuterated starting material or a deuterating agent during the synthesis of iotalamic acid. A common strategy for introducing a deuterium label on an N-methyl group, as is present in iotalamic acid, would be to use a deuterated methylating agent.

A plausible synthetic route could be adapted from the known synthesis of iotalamic acid, which involves the amidation of 5-amino-2,4,6-triiodoisophthalic acid. To introduce the deuterium label, a deuterated methylamine (CD3NH2) or a deuterated methylating agent like iodomethane-d3 (CD3I) would be used in the amidation step. The subsequent acetylation of the amino group would yield the final deuterated product.

It is crucial for researchers to perform thorough characterization of the synthesized deuterated iotalamic acid using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm the position and extent of deuterium incorporation and to assess its isotopic purity.

Quantitative Analysis of Iotalamic Acid in Plasma using LC-MS/MS with a Deuterium-Labeled Internal Standard

This protocol provides a representative workflow for the quantification of iotalamic acid in human plasma.

4.2.1. Materials and Reagents

  • Iotalamic acid reference standard

  • Deuterium-labeled iotalamic acid (e.g., this compound) as an internal standard (IS)

  • Human plasma (blank)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer

4.2.2. Sample Preparation (Protein Precipitation)

  • Preparation of Stock and Working Solutions: Prepare stock solutions of iotalamic acid and the deuterated IS in a suitable solvent (e.g., methanol). From these, prepare a series of working standard solutions for the calibration curve and quality control (QC) samples by serial dilution.

  • Spiking of Internal Standard: To 100 µL of plasma sample, calibrator, or QC sample in a microcentrifuge tube, add 10 µL of the deuterated iotalamic acid IS working solution at a known concentration.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.

  • Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and precipitation of plasma proteins.

  • Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial or a 96-well plate for analysis.

4.2.3. LC-MS/MS Analysis

  • Chromatographic Separation: Inject an appropriate volume (e.g., 5-10 µL) of the prepared sample onto a C18 analytical column. Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The gradient should be optimized to achieve good separation of iotalamic acid from potential interferences and to ensure a sharp peak shape.

  • Mass Spectrometric Detection: Operate the mass spectrometer in the positive or negative electrospray ionization (ESI) mode. Monitor the MRM transitions for both iotalamic acid and the deuterium-labeled IS. The specific transitions should be optimized for the instrument being used.

4.2.4. Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for the quantifier and qualifier ions of both the analyte and the internal standard.

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the analyte for the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

  • Quantification: Determine the concentration of iotalamic acid in the unknown samples by interpolating their analyte-to-IS peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate key workflows and principles described in this guide.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Spike with Deuterium-Labeled Iotalamic Acid (IS) plasma->add_is precipitate Protein Precipitation (e.g., Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc LC Separation supernatant->lc ms MS/MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate ratio Calculate Analyte/IS Peak Area Ratio integrate->ratio calibrate Calibration Curve ratio->calibrate quantify Quantify Iotalamic Acid calibrate->quantify

Caption: Workflow for the quantitative analysis of iotalamic acid in plasma using a deuterium-labeled internal standard.

G cluster_body Patient bloodstream Bloodstream (Iotalamic Acid + Deuterated IS) kidneys Kidneys (Glomerular Filtration) bloodstream->kidneys sampling Timed Blood and Urine Sampling bloodstream->sampling urine Urine (Excreted Iotalamic Acid + IS) kidneys->urine urine->sampling injection IV Injection of Iotalamic Acid injection->bloodstream analysis LC-MS/MS Quantification sampling->analysis gfr GFR Calculation analysis->gfr

Caption: Logical workflow for the determination of Glomerular Filtration Rate (GFR) using deuterium-labeled iotalamic acid as an internal standard.

Conclusion

Deuterium-labeled iotalamic acid is an invaluable tool for researchers, scientists, and drug development professionals. Its application as an internal standard in LC-MS/MS assays ensures the highest level of accuracy and precision for the quantification of iotalamic acid in biological matrices. This is particularly critical for pharmacokinetic studies and for the reliable determination of the glomerular filtration rate, a cornerstone in the assessment of renal function. The detailed methodologies and conceptual frameworks presented in this guide provide a solid foundation for the successful implementation of deuterium-labeled iotalamic acid in a variety of research and clinical settings. As analytical technologies continue to advance, the role of stable isotope-labeled standards like deuterated iotalamic acid will undoubtedly remain central to achieving robust and reliable bioanalytical data.

References

The Core Mechanism of Iotalamic Acid-d3 in Glomerular Filtration Rate Assessment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iotalamic acid, a tri-iodinated benzoic acid derivative, has long been established as a reliable exogenous marker for the measurement of Glomerular Filtration Rate (GFR), a key indicator of renal function. Its deuterated isotopologue, iotalamic acid-d3, serves a critical role in modern analytical methodologies, enhancing the precision and accuracy of GFR assessment. This technical guide provides an in-depth exploration of the mechanism of action of iotalamic acid and the specific utility of its deuterated form in research and clinical settings.

Core Mechanism of Action: An Ideal Filtration Marker

The fundamental principle behind the use of iotalamic acid as a GFR marker lies in its pharmacokinetic profile, which closely mirrors that of the gold-standard, inulin. The ideal characteristics of a GFR marker are fulfilled by iotalamic acid:

  • Free Filtration: It is freely filtered by the glomeruli from the blood into the Bowman's space.

  • No Tubular Interaction: It is neither secreted nor reabsorbed by the renal tubules to any significant extent.[1]

  • Biological Inertness: It is not metabolized by the body and is excreted unchanged in the urine.[2]

  • Low Protein Binding: While it exhibits some affinity for plasma proteins, this binding is generally low and does not significantly impede its filtration.[3]

Therefore, the rate at which iotalamic acid is cleared from the plasma is directly proportional to the rate at which the glomeruli are filtering plasma.

The Role of this compound: Enhancing Analytical Precision

This compound is the deuterated form of iotalamic acid, where one or more hydrogen atoms are replaced by deuterium. This isotopic substitution does not alter the molecule's chemical properties or its physiological handling by the kidneys. Its primary application is as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5]

The use of a SIL-IS is considered the gold standard in LC-MS/MS-based quantification for several reasons:[4][6]

  • Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to the non-deuterated analyte, ensuring consistent behavior during sample preparation, extraction, and chromatographic separation.

  • Correction for Matrix Effects: It co-elutes with the analyte, allowing for the effective correction of matrix effects—the suppression or enhancement of ionization in the mass spectrometer's ion source caused by co-eluting matrix components.

  • Improved Accuracy and Precision: By normalizing the analyte's signal to the internal standard's signal, the analyte-to-IS response ratio provides a highly accurate and precise measure of the analyte's concentration, minimizing variability introduced during the analytical process.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of iotalamic acid in GFR measurement.

Table 1: Pharmacokinetic Parameters of Iotalamic Acid Following Bolus Injection

ParameterMedian ValueInterquartile RangeDescription
α Half-life (t½α) < 5 minutes-Represents the initial rapid distribution phase from the central to the peripheral compartment.
β Half-life (t½β) 66 minutes-Represents the slower elimination phase from the central compartment, primarily through renal clearance.

Data derived from a study on patients with chronic kidney disease.[2]

Table 2: Comparison of GFR Measurement Methods

ComparisonCorrelation Coefficient (r)Regression EquationKey Finding
Iothalamate Clearance vs. Inulin Clearance 0.85Clinulin = 1.08 * Clsodium iothalamate - 3.7The clearance of iothalamate is not significantly different from that of inulin, validating its use as a GFR marker.[7]
Non-radioactive Iothalamate (LC-MS/MS) vs. Capillary Electrophoresis (CE-UV) -GFR LC-MS/MS = 1.00 * GFR CE-UV + 0.00LC-MS/MS provides equivalent GFR results to CE-UV and can circumvent issues with interfering substances.[8]
Bolus Injection Renal Clearance (ClrIVB) vs. Constant Infusion Renal Clearance (ClrINF) > 0.90-Bolus injection provides a precise and unbiased measure of GFR compared to the standard constant infusion method.[9]

Experimental Protocols

Protocol 1: GFR Measurement using Plasma Clearance of Non-Radioactive Iotalamic Acid with LC-MS/MS Analysis

This protocol describes the measurement of GFR based on the plasma clearance of a single intravenous bolus of non-radioactive iotalamic acid.

1. Patient Preparation:

  • Patients should fast for at least 4 hours prior to the study.

  • Ensure adequate hydration by instructing the patient to drink approximately 750 mL of water 10-15 minutes before the injection.[2]

2. Iotalamic Acid Administration:

  • A sterile solution of iotalamic acid is administered as an intravenous bolus over 15 seconds.[2]

  • The exact volume of iotalamic acid injected is determined by weighing the syringe before and after administration.[2]

3. Blood Sampling:

  • Blood samples are collected at precisely timed intervals. A typical sampling schedule includes collections at 5, 10, 20, 30, 45, 60, 90, 120, 150, 180, 240, and 300 minutes post-injection.[2]

  • For more accurate GFR determination, especially in patients with lower GFR, extending the sampling period up to 10 hours may be necessary.[2]

  • Blood samples are collected in appropriate tubes (e.g., heparinized tubes) and immediately placed on ice.

  • Plasma is separated by centrifugation in a refrigerated centrifuge and stored at -80°C until analysis.[2]

4. Sample Preparation for LC-MS/MS Analysis:

  • Plasma samples are deproteinized, typically using acetonitrile.[8]

  • This compound is added as an internal standard to all samples, calibrators, and quality controls before protein precipitation to correct for analytical variability.

  • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • The supernatant is diluted with water before injection into the LC-MS/MS system.[8]

5. LC-MS/MS Analysis:

  • Chromatographic separation is performed using a suitable column (e.g., a C18 reversed-phase column).

  • Mass spectrometric detection is carried out using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Specific precursor-to-product ion transitions for both iotalamic acid and this compound are monitored to ensure specificity and sensitivity. For iotalamic acid, transitions such as m/z 614.8 → 487.0 and 614.8 → 456.0 can be used.[8]

6. Pharmacokinetic Analysis:

  • The plasma concentration-time data for iotalamic acid are fitted to a two-compartment pharmacokinetic model.[2][7]

  • The equation for the two-compartment model is: C(t) = A * e^(-αt) + B * e^(-βt) where C(t) is the plasma concentration at time t, A and B are intercepts, and α and β are the rate constants for the distribution and elimination phases, respectively.[2]

  • GFR is calculated from the model parameters.

Visualizations

GFR_Pathway cluster_blood Bloodstream cluster_kidney Kidney Iotalamic_Acid This compound (injected) Plasma Plasma Iotalamic_Acid->Plasma Distribution Glomerulus Glomerulus Plasma->Glomerulus Filtration Tubule Renal Tubule Glomerulus->Tubule Filtered Urine Urine Tubule->Urine Excretion (No Reabsorption/Secretion)

Figure 1: Physiological pathway of iotalamic acid for GFR measurement.

GFR_Workflow cluster_patient Patient Interaction cluster_lab Laboratory Analysis cluster_data Data Analysis Hydration Hydration Injection IV Bolus Injection (Iotalamic Acid) Hydration->Injection Sampling Timed Blood Sampling Injection->Sampling Preparation Sample Preparation (Protein Precipitation, add this compound IS) Sampling->Preparation LCMS LC-MS/MS Analysis Preparation->LCMS PK_Model Two-Compartment Pharmacokinetic Modeling LCMS->PK_Model GFR_Calc GFR Calculation PK_Model->GFR_Calc

Figure 2: Experimental workflow for GFR measurement using plasma clearance.

References

The Indispensable Role of Iotalamic Acid-d3 in Modern Drug Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, application, and analytical validation of Iotalamic acid-d3, a crucial tool in contemporary pharmaceutical research. As the deuterated analogue of the X-ray contrast agent Iotalamic acid, its primary utility lies in its role as a stable isotope-labeled internal standard for quantitative bioanalysis. This guide will delve into the core principles of isotopic labeling, detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and the associated validation data that underscores its reliability and precision.

The Core Principle: Isotopic Labeling and its Significance

Isotopic labeling is a technique where an atom in a molecule is replaced by its isotope, which has the same number of protons but a different number of neutrons.[1] In the case of this compound, three hydrogen atoms on the N-methyl group are replaced with deuterium (³H), a stable, non-radioactive isotope of hydrogen.[2] This subtle change in mass does not significantly alter the chemical properties of the molecule.[3]

The paramount advantage of using a deuterated internal standard like this compound in quantitative analysis is its ability to compensate for variations during sample preparation and analysis.[3] Because it is chemically almost identical to the analyte (unlabeled Iotalamic acid), it behaves similarly during extraction, chromatography, and ionization in the mass spectrometer. This co-eluting nature allows for the accurate correction of matrix effects—the suppression or enhancement of the analyte's signal by other components in the biological sample—which is a common challenge in bioanalysis.[4]

Synthesis of this compound

The synthesis of Iotalamic acid typically starts from 5-nitroisophthalic acid.[5] A key step where deuteration can be introduced is during the amidation of the carboxylic acid group to form the N-methylcarbamoyl group. By using a deuterated methylamine (CD₃NH₂), the d3-methyl group can be incorporated.

A generalized synthetic pathway is outlined below:

G cluster_synthesis Plausible Synthesis of this compound 5-Nitroisophthalic_acid 5-Nitroisophthalic acid Amidation Amidation with CD3NH2 5-Nitroisophthalic_acid->Amidation 1 Reduction Reduction of Nitro Group Amidation->Reduction 2 Iodination Iodination Reduction->Iodination 3 Acetylation Acetylation Iodination->Acetylation 4 Iotalamic_acid_d3 This compound Acetylation->Iotalamic_acid_d3 5

Caption: Plausible synthetic route for this compound.

Application of this compound in Bioanalytical Methods

This compound is invaluable as an internal standard in LC-MS/MS methods for the quantification of Iotalamic acid in biological matrices such as plasma, serum, and urine.[6] Its use is critical for pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug.[7][8][9]

Experimental Protocol: Quantification of Iotalamic Acid in Human Serum and Urine by LC-MS/MS

The following protocol is based on a validated method for the simultaneous quantification of iothalamate and hippuran.[6]

3.1.1. Materials and Reagents

  • Iotalamic acid reference standard

  • This compound internal standard

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (analytical grade)

  • Human serum and urine (blank)

3.1.2. Sample Preparation

  • Serum: Protein precipitation is employed. To a volume of serum, add a known concentration of this compound solution. Then, add methanol to precipitate the proteins. After centrifugation, the supernatant is diluted for analysis.

  • Urine: A simple dilution of the urine sample with a solution containing a known concentration of this compound is performed.

3.1.3. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography: A reversed-phase column with a low-ligand density is used for chromatographic separation. A gradient elution with a mobile phase consisting of methanol and water, both containing formic acid, is employed over a 6.5-minute run time.

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer with electrospray ionization (ESI) in the positive ion mode. Multiple reaction monitoring (MRM) is used to detect the transitions for both Iotalamic acid and this compound.

G cluster_workflow LC-MS/MS Bioanalytical Workflow Sample Biological Sample (Serum or Urine) Spike_IS Spike with This compound Sample->Spike_IS Preparation Sample Preparation (Protein Precipitation or Dilution) Spike_IS->Preparation LC_Separation LC Separation Preparation->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification

Caption: Bioanalytical workflow using this compound.

Quantitative Data and Method Validation

A bioanalytical method using an internal standard must be rigorously validated to ensure its accuracy and reliability.[4][10] The validation parameters for the LC-MS/MS method for Iotalamic acid quantification are summarized below, based on the findings from a recent study.[6]

Table 1: Bioanalytical Method Validation Parameters for Iotalamic Acid Quantification

ParameterSerumUrineAcceptance Criteria
Linearity Range 0.500 - 30.0 ng/mL10.0 - 5000 ng/mLCorrelation coefficient (r²) ≥ 0.99
Precision (CV%) ≤ 10%≤ 10%≤ 15% (≤ 20% at LLOQ)
Accuracy (Bias %) Within ±10%Within ±10%Within ±15% (±20% at LLOQ)
Lower Limit of Quantification (LLOQ) 0.500 ng/mL10.0 ng/mLSignal-to-noise ratio ≥ 5

Table 2: Stability of Iotalamic Acid in Different Matrices and Solvents

ConditionMatrix/SolventDurationStability
Autosampler Processed Samples24 hoursStable
Bench-top Serum and Urine4 hoursStable
Freeze-Thaw Serum and Urine3 cyclesStable
Long-term Storage Serum and Urine30 days at -20°CStable

Data presented in the tables are based on the performance characteristics of a validated LC-MS/MS method.[6]

Conclusion

This compound is an essential tool for researchers and scientists in the field of drug development. Its role as a stable isotope-labeled internal standard in LC-MS/MS bioanalysis ensures the generation of high-quality, reliable data for pharmacokinetic and other quantitative studies. The detailed experimental protocols and robust validation data presented in this guide underscore the importance and utility of this compound in advancing pharmaceutical research. The continued application of such well-characterized internal standards is fundamental to the successful development of new and effective therapeutics.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Iotalamic Acid-d3 for In Vitro Studies

This technical guide provides a comprehensive overview of this compound, a deuterated form of the diagnostic radiocontrast agent Iotalamic acid. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its primary application in in vitro studies, particularly as an internal standard for quantitative analysis.

Introduction to Iotalamic Acid and this compound

Iotalamic acid is an iodine-containing organic anion widely used as a radiocontrast agent in medical imaging.[1][2][3] Its properties allow for enhanced visualization of tissues and organs during diagnostic procedures.[4] In the realm of research and development, particularly in pharmacokinetic and metabolic studies, the precise quantification of Iotalamic acid in biological matrices is crucial.

To achieve accurate and reliable quantification, a stable isotope-labeled internal standard is often employed. This compound is the deuterium-labeled version of Iotalamic acid, designed for this purpose.[5][6][7] Its primary role in in vitro studies is to serve as a tracer and internal standard for quantitative analyses using techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[5][7] The incorporation of deuterium atoms results in a molecule with a higher molecular weight than the parent compound, allowing for its differentiation in mass spectrometry, while maintaining nearly identical chemical and physical properties.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Synonyms Iothalamic acid-d3
Molecular Formula C11H6D3I3N2O4
Molecular Weight 616.93 g/mol
CAS Number 928623-31-8

The data in this table is compiled from multiple sources.[6]

Core Application in In Vitro Studies: Quantitative Analysis

The predominant use of this compound in an in vitro setting is as an internal standard for the quantification of Iotalamic acid in various biological samples. The principle behind using a stable isotope-labeled internal standard is to correct for variations in sample preparation and analytical instrumentation, thereby improving the accuracy and precision of the measurement.

General Experimental Protocol for LC-MS Quantification

The following is a generalized protocol for the quantification of Iotalamic acid in a biological matrix (e.g., plasma, urine) using LC-MS with this compound as an internal standard.

Objective: To determine the concentration of Iotalamic acid in a biological sample.

Materials:

  • Biological matrix (e.g., plasma, urine)

  • Iotalamic acid standard

  • This compound internal standard solution of a known concentration

  • Solvents for extraction and mobile phase (e.g., acetonitrile, methanol, water, formic acid)

  • Solid-phase extraction (SPE) cartridges or protein precipitation reagents

  • LC-MS system (including a high-performance liquid chromatograph and a mass spectrometer)

Methodology:

  • Standard Curve Preparation:

    • Prepare a series of calibration standards by spiking known concentrations of Iotalamic acid into the blank biological matrix.

    • Add a fixed concentration of the this compound internal standard solution to each calibration standard.

  • Sample Preparation:

    • Thaw the unknown biological samples.

    • Aliquot a specific volume of each unknown sample.

  • Add the same fixed concentration of the this compound internal standard solution to each unknown sample.

  • Perform sample clean-up. This can be achieved through:

    • Protein Precipitation: Add a precipitating agent (e.g., cold acetonitrile) to the samples, vortex, and centrifuge to pellet the proteins. Collect the supernatant.

    • Solid-Phase Extraction (SPE): Condition the SPE cartridges, load the samples, wash away interfering substances, and elute the analyte and internal standard.

  • Evaporate the solvent from the cleaned-up samples and reconstitute in the initial mobile phase.

  • LC-MS Analysis:

    • Inject the prepared standards and samples onto the LC-MS system.

    • Separate the analyte and internal standard from other components using an appropriate HPLC column and mobile phase gradient.

    • Detect and quantify the analyte and internal standard using the mass spectrometer, typically in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Iotalamic acid and this compound should be monitored.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard for each standard and sample.

    • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

    • Determine the concentration of Iotalamic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Typical LC-MS Parameters

The following table outlines generalized LC-MS parameters that can be used as a starting point for method development.

ParameterExample Condition
HPLC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with a low percentage of B, ramp up to a high percentage of B, then return to initial conditions.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), negative or positive mode
MS/MS Transitions Specific precursor and product ions for Iotalamic acid and this compound would need to be determined experimentally.

Visualizing the Analytical Workflow

The following diagram illustrates the typical workflow for a quantitative bioanalytical method using an internal standard like this compound.

Quantitative_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample IS Add this compound (Internal Standard) Sample->IS Standard Calibration Standards Standard->IS Cleanup Sample Cleanup (e.g., SPE, Protein Precipitation) IS->Cleanup Reconstitute Reconstitute Cleanup->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) MS->Ratio Curve Generate Calibration Curve Ratio->Curve Concentration Determine Concentration Curve->Concentration

Caption: Workflow for quantitative analysis using an internal standard.

Conclusion

This compound is a critical tool for researchers and scientists involved in the study of Iotalamic acid. Its primary and well-established application in in vitro studies is as a stable isotope-labeled internal standard for accurate and precise quantification in biological matrices. This role is fundamental to pharmacokinetic, toxicokinetic, and metabolism studies of the parent compound. While there is limited evidence for its use in other in vitro applications, such as the investigation of cellular signaling pathways, its importance in bioanalytical chemistry is paramount. The methodologies outlined in this guide provide a framework for the effective use of this compound in a research setting.

References

Iotalamic Acid-d3: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Iotalamic acid-d3 is the deuterium-labeled form of Iotalamic acid, an iodinated contrast agent used in medical imaging. The incorporation of three deuterium atoms into the N-methyl group creates a stable, heavier isotopologue of the parent compound. This key modification makes this compound an invaluable tool in analytical and metabolic research, primarily serving as an internal standard for the accurate quantification of Iotalamic acid in biological matrices. Its use is crucial in pharmacokinetic and bioequivalence studies, where precise measurements are paramount. Deuterium labeling can also subtly influence the metabolic profile and pharmacokinetics of a drug, a phenomenon of increasing interest in drug development.[1][2]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are essential for the development of analytical methods and for understanding its behavior in biological systems.

PropertyValueSource
CAS Number 928623-31-8[2]
Molecular Formula C11H6D3I3N2O4[2]
Molecular Weight 616.93 g/mol [2]
Isotopic Enrichment Not specified, but typically >98% for commercially available standardsN/A
Appearance White to off-white solidN/A
Solubility Soluble in DMSO and DMFN/A

Synthesis of Iotalamic Acid and Incorporation of the Deuterium Label

The synthesis of Iotalamic acid is a multi-step process that has been described in the patent literature.[3] While the specific synthesis of the deuterated analog is not explicitly detailed, the introduction of the deuterium atoms would logically occur during the amidation step using a deuterated methylamine source. The general synthetic pathway is outlined below.

A plausible synthesis of Iotalamic acid involves the following key transformations:

  • Amidation: 5-Nitroisophthalic acid monomethyl ester is reacted with methylamine to form the corresponding N-methyl amide. To produce this compound, this step would be modified to use methyl-d3-amine.

  • Reduction: The nitro group is then reduced to an amine. This is typically achieved through catalytic hydrogenation.

  • Iodination: The aromatic ring is tri-iodinated using an iodinating agent such as iodine monochloride.

  • Acetylation: Finally, the amino group is acetylated using acetic anhydride to yield Iotalamic acid.

Synthesis_Workflow A 5-Nitroisophthalic acid monomethyl ester B Amidation with Methyl-d3-amine A->B C 5-Nitro-N-(methyl-d3)- isophthalamic acid B->C D Catalytic Reduction C->D E 5-Amino-N-(methyl-d3)- isophthalamic acid D->E F Iodination (Iodine monochloride) E->F G 5-Amino-2,4,6-triiodo-N- (methyl-d3)isophthalamic acid F->G H Acetylation (Acetic anhydride) G->H I This compound H->I

Plausible synthesis workflow for this compound.

Pharmacokinetics of Iotalamic Acid

Iotalamic acid is primarily used as a diagnostic agent to assess renal function, specifically the glomerular filtration rate (GFR).[1] Following intravenous administration, it is rapidly distributed throughout the extracellular fluid and is excreted unchanged by the kidneys through glomerular filtration.[2] The pharmacokinetic parameters of Iotalamic acid are crucial for interpreting GFR measurements.

ParameterValuePatient PopulationSource
Plasma Clearance 0.7 - 5.2 mL/minEnd-stage renal disease[4]
Terminal Half-life 61 ± 42 hoursEnd-stage renal disease[4]
Volume of Distribution 11 ± 3.9 LEnd-stage renal disease[4]
Protein Binding Poorly bound to serum albuminGeneral[2]

Analytical Applications and Experimental Protocols

The primary application of this compound is as an internal standard in bioanalytical methods for the quantification of Iotalamic acid. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose due to its high sensitivity and specificity.

Representative Experimental Protocol: Quantification of Iotalamic Acid in Human Plasma by LC-MS/MS

This protocol is a representative example adapted from published methodologies for the analysis of Iotalamic acid.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate Iotalamic acid from endogenous plasma components. For example, start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode (to be optimized).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Iotalamic acid: Precursor ion (e.g., m/z 613.8) to a specific product ion.

    • This compound: Precursor ion (e.g., m/z 616.8) to the same product ion as the unlabeled analyte.

  • Data Analysis: The concentration of Iotalamic acid in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma Plasma Sample Spike Spike with This compound (IS) Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject Chromatography Chromatographic Separation (C18 Column) Inject->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Integrate Peak Integration Detection->Integrate Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio Calibrate Quantification using Calibration Curve Ratio->Calibrate

Bioanalytical workflow for Iotalamic acid quantification.

References

A Technical Guide to Iotalamic Acid-d3 (CAS: 928623-31-8) for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Iotalamic acid-d3, a deuterated analog of the X-ray contrast agent Iotalamic acid. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards in quantitative bioanalytical studies.

Core Concepts and Applications

This compound is the deuterium-labeled form of Iotalamic acid.[1] Its primary application in a research and drug development setting is as an internal standard for the quantification of Iotalamic acid in biological matrices using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative LC-MS/MS assays as it corrects for variability in sample preparation and matrix effects, thereby enhancing the accuracy and precision of the results.[3][4][5]

The parent compound, Iotalamic acid, is a widely used iodinated X-ray contrast agent.[6] Its mechanism of action is as an X-ray contrast activity, meaning it opacifies blood vessels and the urinary tract during imaging procedures.[6]

Quantitative Data

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
CAS Number 928623-31-8[1][7]
Molecular Formula C₁₁H₆D₃I₃N₂O₄[1][7]
Molecular Weight 616.93 g/mol [1][7]
Unlabeled CAS Number 2276-90-6[7]
Purity >95% (HPLC)[8]
Appearance White to off-white solid[][10]
Solubility Soluble in DMSO[][10]
Storage Conditions Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 2 years, -20°C for 1 year.[10]
Shipping Temperature Room Temperature[2][8]

Experimental Protocols

The following is a representative experimental protocol for the quantification of Iotalamic acid in human plasma using this compound as an internal standard by LC-MS/MS. This protocol is based on established methodologies for bioanalytical assays.[11][12][13]

3.1. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

  • Stock Solutions: Prepare a 1 mg/mL stock solution of Iotalamic acid and this compound (internal standard, IS) in DMSO.

  • Working Solutions: Prepare working solutions of Iotalamic acid by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in a 50:50 mixture of acetonitrile and water.

  • Calibration Standards (CS): Prepare calibration standards by spiking blank human plasma with the appropriate working solutions of Iotalamic acid to achieve a concentration range of 0.5 to 5000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in blank human plasma in the same manner as the calibration standards.

3.2. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (blank, CS, QC, or unknown), add 25 µL of the internal standard working solution (100 ng/mL this compound).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Inject the sample into the LC-MS/MS system.

3.3. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column.

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode (to be optimized).

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for Iotalamic acid and this compound need to be determined by direct infusion of the individual compounds.

3.4. Data Analysis

The concentration of Iotalamic acid in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Iotalamic acid in the unknown samples is then interpolated from this curve.

Visualizations

The following diagrams illustrate the logical relationships and workflows central to the use of this compound in a research context.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (CS, QC, Unknown) is_spike Spike with this compound (IS) plasma->is_spike ppt Protein Precipitation (Acetonitrile) is_spike->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation of Supernatant centrifuge->evap reconstitute Reconstitution in Mobile Phase evap->reconstitute injection Injection into LC-MS/MS reconstitute->injection separation Chromatographic Separation (C18 Column) detection Mass Spectrometric Detection (MRM) peak_integration Peak Area Integration (Analyte & IS) detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc calibration_curve Generate Calibration Curve ratio_calc->calibration_curve quantification Quantify Unknown Samples calibration_curve->quantification

Caption: Experimental workflow for bioanalytical quantification.

G cluster_principle Principle of Internal Standard Quantification analyte Analyte (Iotalamic acid) sample_prep Sample Preparation (e.g., extraction) analyte->sample_prep is Internal Standard (this compound) is->sample_prep lc_ms_analysis LC-MS/MS Analysis sample_prep->lc_ms_analysis analyte_response Analyte Response (Peak Area) lc_ms_analysis->analyte_response is_response IS Response (Peak Area) lc_ms_analysis->is_response ratio Ratio = Analyte Response / IS Response analyte_response->ratio is_response->ratio calibration Calibration Curve (Ratio vs. Concentration) ratio->calibration final_conc Final Concentration calibration->final_conc

Caption: Logical relationship of internal standard use.

References

physical and chemical properties of Iotalamic acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the .

Iotalamic Acid-d3: A Technical Guide for Researchers

Introduction

This compound is the deuterium-labeled analogue of Iotalamic acid, a well-established, water-soluble, tri-iodinated benzoic acid derivative used as a radiographic contrast agent. The incorporation of three deuterium atoms in the acetyl group provides a mass shift that makes this compound an ideal internal standard for quantitative bioanalytical studies using mass spectrometry. Its chemical and physical properties are nearly identical to the parent compound, allowing it to mimic the behavior of the analyte during sample preparation and analysis, thereby correcting for variations and improving the accuracy and precision of the results.[1][2] This guide provides a comprehensive overview of the , detailed experimental protocols for its use, and visualizations to aid in understanding its application.

Physical and Chemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueNotes
Chemical Name 3-(acetyl-d3-amino)-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid-
Synonyms Iothalamic acid-d3-
Molecular Formula C₁₁H₆D₃I₃N₂O₄[3]
Molecular Weight 616.93 g/mol [3]
CAS Number 928623-31-8[3]
Appearance Presumed to be a white to off-white solidBased on the appearance of Iotalamic acid.
Melting Point Not reportedThe melting point of Iotalamic acid is >280 °C.
Boiling Point Not applicableDecomposes upon heating.
Solubility Not reportedIotalamic acid is soluble in aqueous solutions.
Storage Recommended to be stored under the conditions specified in the Certificate of Analysis, typically at room temperature.[1]-

Experimental Protocols

Synthesis of Iotalamic Acid

While a specific protocol for the synthesis of this compound is proprietary to commercial suppliers, the general synthesis of Iotalamic acid is well-documented and can be adapted. The key steps are outlined below, with the modification for the deuterated version highlighted.

  • Amidation: 5-nitroisophthalic acid monomethyl ester is reacted with methylamine to form the corresponding amide.[4]

  • Reduction: The nitro group is catalytically reduced to an amino group.[4]

  • Iodination: The aromatic ring is tri-iodinated using iodine monochloride in an acidic solution.[4]

  • Acetylation: The amino group is acetylated. To produce this compound, deuterated acetic anhydride would be used in this step.[4]

Bioanalytical Method: Quantification of an Analyte in Human Plasma by LC-MS/MS

The primary application of this compound is as an internal standard in quantitative bioanalysis. The following is a representative protocol for the determination of an analyte in human plasma.

1. Preparation of Solutions

  • Analyte Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol.

  • Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Calibration Standards and Quality Controls (QCs): Prepare working solutions of the analyte by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water. These are then spiked into blank human plasma to create calibration standards and QCs.

  • IS Working Solution: Dilute the IS stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of 100 ng/mL.

2. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the IS working solution (this compound).

  • Vortex mix for 10 seconds.

  • Add 200 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for analysis.

3. LC-MS/MS Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Detection: Multiple Reaction Monitoring (MRM) in positive or negative ion mode, depending on the analyte. The MRM transitions for this compound would be optimized.

4. Method Validation The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA), assessing parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[5]

Visualizations

experimental_workflow Experimental Workflow for Bioanalysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge extract Supernatant Extraction centrifuge->extract dry_reconstitute Dry Down & Reconstitute extract->dry_reconstitute injection Injection dry_reconstitute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantification detection->quantification

Caption: A typical workflow for the quantification of an analyte in a biological matrix using this compound as an internal standard.

logical_relationship Rationale for Using a Stable Isotope-Labeled Internal Standard cluster_problem Analytical Challenges cluster_solution Solution cluster_outcome Result sample_loss Sample Loss during Preparation sil_is Use of a Stable Isotope-Labeled Internal Standard (e.g., this compound) sample_loss->sil_is matrix_effects Matrix Effects in MS matrix_effects->sil_is improved_data Improved Data Quality sil_is->improved_data accurate_quant Accurate and Precise Quantification improved_data->accurate_quant

Caption: The logical basis for employing a stable isotope-labeled internal standard like this compound to overcome common challenges in bioanalysis.

References

Methodological & Application

Application Notes and Protocols: Iotalamic Acid-d3 as an Internal Standard in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the use of Iotalamic acid-d3 as an internal standard for the quantitative analysis of Iotalamic acid in biological matrices by Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis, offering high accuracy and precision by compensating for variability during sample preparation and analysis.[1][2]

Iotalamic acid is an iodine-containing contrast agent used in medical imaging.[3] Accurate measurement of its concentration in biological fluids is crucial for pharmacokinetic studies and in the assessment of renal function.[4] Stable isotope-labeled internal standards, such as this compound, are nearly identical to the analyte in their chemical and physical properties.[2] This ensures they co-elute with the analyte and experience similar matrix effects, leading to more reliable and reproducible results.[2][5][6]

Logical Relationship of Analyte and Internal Standard

cluster_0 Chemical Structures cluster_1 LC-MS Analysis cluster_2 Data Analysis Iotalamic_Acid Iotalamic Acid (Analyte) Co_elution Co-elution during Chromatography Iotalamic_Acid->Co_elution Iotalamic_Acid_d3 This compound (Internal Standard) Iotalamic_Acid_d3->Co_elution Similar_Ionization Similar Ionization Efficiency in Mass Spectrometer Co_elution->Similar_Ionization Ratio Ratio of Analyte Peak Area to Internal Standard Peak Area Similar_Ionization->Ratio Quantification Accurate Quantification Ratio->Quantification Sample Plasma Sample (100 µL) Add_IS Add Internal Standard (this compound) Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Data Data Acquisition and Analysis Inject->Data

References

Application Notes & Protocols: Quantitative Analysis Using Iotalamic Acid-d3 as an Internal Standard in ¹H NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the concentration and purity of substances.[1] Its key advantage lies in the direct proportionality between the NMR signal integral and the number of corresponding nuclei.[2] For accurate and precise quantification, the use of a stable internal standard is crucial.[3]

Iotalamic acid-d3, the deuterated form of the contrast agent Iotalamic acid, presents itself as a potentially excellent internal standard for ¹H qNMR. Its chemical structure contains two methyl groups that are expected to produce sharp singlet signals in the ¹H NMR spectrum, ideal for accurate integration. The deuteration at a specific position simplifies the spectrum and provides a distinct signal. This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantitative analysis of small molecules.

Key characteristics of an ideal qNMR internal standard include:

  • High Purity (≥99%)[3]

  • Chemical stability under experimental conditions[3]

  • Good solubility in the chosen deuterated solvent[3][4]

  • NMR signals that do not overlap with analyte signals[5][6]

  • Simple NMR spectrum, preferably with singlet signals[4][7]

This compound is selected for its potential to meet these criteria, offering a reliable reference for the quantification of a wide range of organic molecules.

Experimental Workflow

The general workflow for quantitative NMR using this compound as an internal standard is outlined below.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh analyte weigh_standard Accurately weigh this compound dissolve Dissolve both in deuterated solvent weigh_standard->dissolve transfer Transfer to NMR tube dissolve->transfer setup Set up qNMR parameters (pulse sequence, relaxation delay, etc.) transfer->setup acquire Acquire ¹H NMR spectrum setup->acquire process Process spectrum (phasing, baseline correction) acquire->process integrate Integrate analyte and standard signals process->integrate calculate Calculate purity/concentration integrate->calculate G cluster_inputs Input Parameters cluster_calc Calculation cluster_output Output I_analyte Integral Analyte (I_analyte) calc Purity Calculation I_analyte->calc I_std Integral Standard (I_std) I_std->calc N_analyte Protons Analyte (N_analyte) N_analyte->calc N_std Protons Standard (N_std) N_std->calc MW_analyte MW Analyte MW_analyte->calc MW_std MW Standard MW_std->calc m_analyte Mass Analyte m_analyte->calc m_std Mass Standard m_std->calc P_std Purity Standard P_std->calc result Analyte Purity (%) calc->result

References

Application Note: Quantitative Analysis of Iotalamic Acid-d3 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantitative analysis of Iotalamic acid in human plasma using its deuterated internal standard, Iotalamic acid-d3, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a straightforward protein precipitation step for sample preparation, followed by a rapid and selective LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable and reproducible method for the quantification of Iotalamic acid in a biological matrix.

Introduction

Iotalamic acid is an iodine-containing contrast agent used in medical imaging.[1] Accurate and precise quantification of Iotalamic acid in biological samples is crucial for pharmacokinetic and toxicokinetic studies. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative mass spectrometry as they co-elute with the analyte and compensate for variations in sample preparation and matrix effects, thereby improving the accuracy and precision of the method.[2] This document provides a comprehensive protocol for the sample preparation, chromatographic separation, and mass spectrometric detection of Iotalamic acid and this compound in human plasma.

Chemical Information

CompoundMolecular FormulaMolecular Weight ( g/mol )
Iotalamic AcidC₁₁H₉I₃N₂O₄613.91
This compoundC₁₁H₆D₃I₃N₂O₄616.93[3]

Experimental Protocol

Materials and Reagents
  • Iotalamic acid analytical standard

  • This compound internal standard[2]

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • LC-MS grade water

  • Formic acid (≥98%)

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of Iotalamic acid and this compound into separate volumetric flasks and dissolve in methanol to the final volume to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of Iotalamic acid by serially diluting the primary stock solution with a 50:50 mixture of methanol and water. These will be used to spike into the blank plasma for the calibration curve.

  • Internal Standard Working Solution (1 µg/mL):

    • Dilute the this compound primary stock solution with a 50:50 mixture of methanol and water to a final concentration of 1 µg/mL.

Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for each calibration standard, quality control sample, and unknown sample.

  • Pipette 50 µL of the appropriate sample (blank plasma for calibration standards, quality control plasma, or unknown plasma) into the corresponding labeled microcentrifuge tube.

  • For the calibration standards, spike 5 µL of the respective Iotalamic acid working standard solution into the blank plasma. For all other samples, add 5 µL of a 50:50 methanol/water mixture.

  • Add 10 µL of the 1 µg/mL this compound internal standard working solution to all tubes except for the blank control.

  • Vortex mix all tubes for 10 seconds.

  • Add 150 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) System:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)
0.0
3.0
4.0
4.1
5.0

Mass Spectrometry (MS) System:

ParameterRecommended Starting Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 4.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Iotalamic Acid (Quantifier) 614.8487.01003020
Iotalamic Acid (Qualifier) 614.8456.01003025
This compound (Quantifier) 617.8490.01003020
This compound (Qualifier) 617.8459.01003025

Note: The precursor ion for this compound is assumed to be [M+H]⁺, which is 616.93 + 1 ≈ 617.9. The product ions are deduced from the unlabeled compound's fragmentation with a +3 Da shift. These parameters should be optimized for the specific instrument being used.

Data Presentation

The quantitative data should be processed using the instrument's software. A calibration curve is constructed by plotting the peak area ratio of the Iotalamic acid to the this compound internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

Table 1: Example Calibration Curve Data

Standard Concentration (ng/mL)Iotalamic Acid Peak AreaThis compound Peak AreaPeak Area Ratio (Analyte/IS)
11,25050,0000.025
56,30051,0000.124
1012,80050,5000.253
5065,00051,2001.270
100132,00050,8002.598
500665,00051,50012.913
10001,350,00051,00026.471

Visualization

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) spike Spike with this compound IS plasma->spike precipitate Add Acetonitrile (150 µL) spike->precipitate vortex Vortex Mix precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_separation LC Separation supernatant->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Workflow for the quantification of Iotalamic acid in plasma.

Conclusion

The protocol described in this application note provides a robust and reliable method for the quantification of Iotalamic acid in human plasma using this compound as an internal standard. The simple protein precipitation sample preparation and the selective LC-MS/MS detection allow for high-throughput analysis with excellent accuracy and precision, making it suitable for various research and drug development applications.

References

Application Notes and Protocols for Iotalamic Acid-d3 in Pharmacokinetic Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iotalamic acid is a well-established radiocontrast agent used in medical imaging. The deuterium-labeled analog, Iotalamic acid-d3, serves as a valuable tool in pharmacokinetic (PK) research. The incorporation of stable isotopes like deuterium (²H) allows for the precise tracing and quantification of drug molecules and their metabolites within biological systems without the safety concerns associated with radioactive isotopes.[1] This application note provides a detailed overview and experimental protocols for the use of this compound in pharmacokinetic profiling, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for analysis.

Stable isotope labeling is a powerful technique in drug discovery and development, offering a highly sensitive method for delineating the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.[1][] By replacing hydrogen atoms with deuterium, this compound becomes distinguishable from its endogenous or co-administered unlabeled counterpart by mass spectrometry, enabling accurate quantification in complex biological matrices like plasma and urine.[][3][4]

Principle of the Method

The core of this application lies in the use of this compound as an internal standard or a tracer in pharmacokinetic studies. When used as a tracer, a known amount of this compound is administered to the study subjects. Biological samples, typically plasma or urine, are collected at various time points. The concentration of this compound in these samples is then determined using a validated LC-MS/MS method. This allows for the characterization of key pharmacokinetic parameters.

Data Presentation

The following table summarizes representative pharmacokinetic parameters for Iotalamic acid in humans with normal renal function. While this data is for the unlabeled compound, it provides a baseline for what can be expected in a pharmacokinetic study. A comparative study using this compound would yield similar parameters, with any differences potentially indicating an isotopic effect on metabolism or excretion.

Pharmacokinetic ParameterValue (in patients with normal renal function)Description
Tmax (Time to Peak Concentration) ~3 to 8 minutesThe time at which the maximum concentration of the drug is observed in the plasma.[5]
Cmax (Maximum Concentration) Not specified in the provided resultsThe maximum concentration of the drug achieved in the plasma.
AUC (Area Under the Curve) Not specified in the provided resultsA measure of the total exposure to a drug over time.
Biological Half-Life (t½) Alpha phase: ~10 minutesBeta phase: ~90 minutesThe time required for the concentration of the drug in the body to be reduced by half.[5]
Route of Elimination Primarily via renal excretionThe primary pathway through which the drug is removed from the body.[5]
Metabolism Excreted unchangedThe drug is not significantly metabolized in the body.[5]

Experimental Protocols

In Vivo Study Design

A typical pharmacokinetic study involving this compound would follow this general protocol:

  • Subject Selection: Select healthy human volunteers or a relevant animal model. Ensure all subjects meet the inclusion criteria and are properly fasted if required by the study design.

  • Dosing: Administer a precisely weighed dose of this compound. The route of administration can be intravenous (IV) for direct systemic exposure or oral (PO) to assess absorption.

  • Sample Collection: Collect blood samples at predetermined time points into tubes containing an appropriate anticoagulant (e.g., EDTA). The sampling schedule should be designed to capture the absorption, distribution, and elimination phases of the drug. A typical schedule might include pre-dose, and 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Transfer the plasma into labeled cryovials and store at -80°C until analysis.

  • Urine Collection: If renal clearance is a key parameter, collect urine samples at specified intervals over a 24 or 48-hour period. Measure the volume of each collection and store aliquots at -80°C.

Bioanalytical Method: LC-MS/MS Quantification of this compound in Plasma

This protocol outlines the steps for quantifying this compound in plasma samples.

Materials:

  • This compound (analyte)

  • Iohexol or another suitable internal standard (IS)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Water, deionized and purified

  • Plasma samples from the in vivo study

  • Calibrators and quality control (QC) samples

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation (Protein Precipitation): [3][4]

    • Allow plasma samples, calibrators, and QCs to thaw to room temperature.

    • To 100 µL of each plasma sample, add 300 µL of cold acetonitrile containing the internal standard (e.g., Iohexol).

    • Vortex mix for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis: [3]

    • HPLC Conditions:

      • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a few minutes.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 10 µL.

    • MS/MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

      • Scan Type: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • For this compound: Monitor the appropriate precursor to product ion transition (e.g., m/z 617.8 -> 490.0, specific transitions would need to be optimized).

        • For Internal Standard (e.g., Iohexol): Monitor the appropriate precursor to product ion transition.

      • Optimize other MS parameters such as collision energy, declustering potential, and source temperature.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators.

    • Use a linear regression model with appropriate weighting to fit the calibration curve.

    • Determine the concentration of this compound in the plasma samples and QCs by interpolating their peak area ratios from the calibration curve.

    • Plot the plasma concentration of this compound versus time to generate the pharmacokinetic profile.

    • Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis software.

Visualizations

Pharmacokinetic_Workflow cluster_study_design In Vivo Study Design cluster_sample_processing Sample Processing cluster_analysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis Subject_Selection Subject Selection Dosing Dosing with This compound Subject_Selection->Dosing Sample_Collection Blood/Urine Sample Collection Dosing->Sample_Collection Plasma_Preparation Plasma Preparation Sample_Collection->Plasma_Preparation Protein_Precipitation Protein Precipitation Plasma_Preparation->Protein_Precipitation Extraction Supernatant Transfer & Evaporation Protein_Precipitation->Extraction Reconstitution Reconstitution Extraction->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Processing Data Processing LC_MS_MS->Data_Processing PK_Modeling PK Parameter Calculation (Cmax, Tmax, AUC, t½) Data_Processing->PK_Modeling Report Final Report PK_Modeling->Report

Caption: Experimental workflow for a pharmacokinetic study using this compound.

This comprehensive guide provides the necessary framework for researchers to design and execute pharmacokinetic studies using this compound. The use of stable isotope-labeled compounds, coupled with sensitive bioanalytical techniques like LC-MS/MS, is crucial for generating high-quality data in drug development.

References

Application Notes and Protocols for Tracer Studies Using Deuterium-Labeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and methodologies for conducting tracer studies with deuterium-labeled compounds. Detailed protocols for key applications in metabolic research and drug development are presented, including metabolic flux analysis, protein turnover measurement, and pharmacokinetic studies.

Introduction to Deuterium Labeling in Tracer Studies

Deuterium (²H or D), a stable isotope of hydrogen, is a powerful tool for tracing the metabolic fate of molecules in biological systems.[][2] By replacing hydrogen atoms with deuterium in a compound of interest, researchers can track its absorption, distribution, metabolism, and excretion (ADME) without altering the compound's fundamental chemical properties.[2][3] This technique, coupled with sensitive analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, provides dynamic insights into metabolic pathways and drug disposition.[][4]

Key Advantages of Deuterium Tracers:

  • Improved Stability: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic reactions involving the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE).[5][6]

  • Enhanced Detection: Deuterium-labeled compounds can be readily distinguished from their unlabeled counterparts by mass spectrometry, allowing for precise quantification.[][7]

  • Minimal Perturbation: As a stable isotope, deuterium is non-radioactive and generally considered to have a minimal impact on biological systems at the tracer levels used.[4][8]

  • Versatility: A wide range of deuterated compounds, including glucose, fatty acids, amino acids, and drugs, can be synthesized or are commercially available, enabling the study of numerous metabolic pathways.[4][9]

Applications in Research and Drug Development

Tracer studies with deuterium-labeled compounds have broad applications across various scientific disciplines:

  • Metabolic Flux Analysis (MFA): Quantifying the rates of metabolic reactions within a cell or organism to understand how metabolic pathways are regulated in health and disease.[4][10]

  • Drug Metabolism and Pharmacokinetics (DMPK): Elucidating the metabolic pathways of drug candidates, identifying metabolites, and determining pharmacokinetic parameters such as clearance and half-life.[8][11][12]

  • Protein and Lipid Turnover: Measuring the synthesis and degradation rates of proteins and lipids to study dynamic processes in cell biology and disease.[13][14][15]

  • Mechanism of Action Studies: Investigating how a drug candidate modulates specific metabolic pathways to understand its therapeutic effects.[16]

Core Experimental Workflow

A typical tracer study using deuterium-labeled compounds involves several key steps, from experimental design to data analysis.

experimental_workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis A Experimental Design & Tracer Selection B Tracer Administration (in vitro or in vivo) A->B Select appropriate deuterated compound C Sample Collection (e.g., cells, plasma, tissue) B->C Defined time points D Metabolite Extraction C->D Quench metabolism E Sample Analysis (LC-MS/MS or NMR) D->E Prepare for analysis F Data Processing & Isotope Analysis E->F Quantify isotopic enrichment G Biological Interpretation F->G Calculate fluxes, turnover rates, etc.

Caption: General experimental workflow for tracer studies using deuterium-labeled compounds.

Application Note 1: Metabolic Flux Analysis Using Deuterated Glucose

Objective: To quantify the relative contributions of glycolysis and the tricarboxylic acid (TCA) cycle to cellular metabolism using [6,6-²H₂]-glucose.

Principle: When cells metabolize [6,6-²H₂]-glucose, the deuterium labels are transferred to downstream metabolites. By measuring the isotopic enrichment in key intermediates like lactate and glutamate, the relative activities of glycolysis and the TCA cycle can be determined.[17]

Experimental Protocol:

1. Cell Culture and Labeling:

  • Culture mammalian cells in a defined medium with a known glucose concentration until they reach the desired confluency (typically mid-exponential phase).[16]

  • Replace the growth medium with a labeling medium containing [6,6-²H₂]-glucose at the same concentration as the unlabeled glucose.

  • Incubate the cells for a defined period to allow for the incorporation of the deuterium label into downstream metabolites. This time should be sufficient to approach isotopic steady state.[4]

2. Metabolite Extraction:

  • Rapidly aspirate the labeling medium.

  • Quench metabolism by adding an ice-cold extraction solvent (e.g., 80% methanol).[4]

  • Scrape the cells and collect the cell lysate.[4]

  • Centrifuge the lysate to pellet protein and cell debris.

  • Collect the supernatant containing the metabolites.

3. Sample Preparation for LC-MS/MS Analysis:

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Use a suitable chromatographic method to separate the metabolites of interest (e.g., lactate, glutamate).

  • Optimize the mass spectrometer settings for the detection and quantification of the deuterated and non-deuterated forms of the metabolites.

Table 1: Example Mass Spectrometer Settings for Metabolite Analysis

ParameterSetting
Ionization ModeElectrospray Ionization (ESI), Negative
Scan TypeSelected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Precursor Ion (Lactate)m/z 89.02
Precursor Ion ([²H₁]-Lactate)m/z 90.03
Precursor Ion (Glutamate)m/z 146.05
Precursor Ion ([²H₁]-Glutamate)m/z 147.05
Collision EnergyOptimize for each metabolite

5. Data Analysis:

  • Correct the raw MS data for the natural abundance of stable isotopes.

  • Calculate the fractional enrichment of deuterium in lactate and glutamate.

  • The ratio of deuterated lactate to deuterated glutamate can provide an index of the relative activities of glycolysis and the TCA cycle.[17]

metabolic_flux_pathway Glucose [6,6-²H₂]-Glucose Pyruvate [³H₁]-Pyruvate Glucose->Pyruvate Glycolysis Lactate [³H₁]-Lactate Pyruvate->Lactate AcetylCoA [²H₁]-Acetyl-CoA Pyruvate->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Glutamate [²H₁]-Glutamate TCA_Cycle->Glutamate

Caption: Tracing deuterium from [6,6-²H₂]-glucose through glycolysis and the TCA cycle.

Application Note 2: Protein Turnover Analysis Using Deuterated Water (D₂O)

Objective: To measure the synthesis rate of a specific protein in vivo by labeling with deuterated water.

Principle: When D₂O is administered, deuterium is incorporated into the stable C-H bonds of non-essential amino acids during their de novo synthesis.[18] These labeled amino acids are then incorporated into newly synthesized proteins.[19] By measuring the rate of deuterium incorporation into peptides from a protein of interest, its synthesis rate can be determined.[15]

Experimental Protocol:

1. In Vivo Labeling:

  • Acclimate the animals (e.g., mice) to the experimental conditions.

  • Administer a priming dose of D₂O (e.g., via intraperitoneal injection) to rapidly achieve the target body water enrichment.[18]

  • Provide drinking water containing a specific percentage of D₂O (e.g., 4-8%) for the duration of the experiment.[15]

2. Sample Collection and Protein Extraction:

  • Collect tissues of interest at various time points (e.g., 0, 1, 3, 7, and 14 days).

  • Homogenize the tissues and extract proteins using a suitable lysis buffer containing protease inhibitors.

3. Protein Digestion:

  • Quantify the protein concentration in each extract.

  • Take a fixed amount of protein from each sample and perform in-solution or in-gel digestion with trypsin to generate peptides.[15]

4. LC-MS/MS Analysis:

  • Analyze the resulting peptide mixtures by LC-MS/MS.

  • The mass spectrometer should be operated in a data-dependent acquisition mode to identify peptides and a full scan mode to measure the isotopic distribution of the identified peptides.

Table 2: Example LC-MS/MS Parameters for Peptide Analysis

ParameterSetting
Liquid ChromatographyReverse-phase C18 column with a gradient of acetonitrile in 0.1% formic acid
Mass SpectrometerHigh-resolution Orbitrap or TOF mass spectrometer
MS1 Resolution> 60,000
MS/MS Scan ModeData-Dependent Acquisition (DDA)
Collision TypeHigher-energy C-trap Dissociation (HCD)

5. Data Analysis:

  • Identify peptides using a protein database search engine.

  • For each identified peptide, extract the isotopic distribution at each time point.

  • Calculate the rate of deuterium incorporation into the peptide over time. This rate corresponds to the synthesis rate of the parent protein.[20]

protein_turnover_workflow D2O D₂O Administration AminoAcids Deuterium-labeled Non-essential Amino Acids D2O->AminoAcids De novo synthesis Proteins Incorporation into Newly Synthesized Proteins AminoAcids->Proteins Tissue Tissue Collection (Time Course) Proteins->Tissue Digestion Protein Extraction & Tryptic Digestion Tissue->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Analysis Isotopic Distribution Analysis & Turnover Rate Calculation LCMS->Analysis

Caption: Workflow for measuring protein turnover using D₂O labeling.

Application Note 3: Pharmacokinetic Study Using a Deuterium-Labeled Drug Candidate

Objective: To determine the pharmacokinetic profile of a drug candidate by co-administering the deuterated and non-deuterated forms.

Principle: A mixture of the deuterated and non-deuterated drug is administered, and the concentrations of both are measured over time in a biological matrix (e.g., plasma). The deuterated compound serves as an ideal internal standard for the quantification of the non-deuterated drug, as it has nearly identical physicochemical properties and experiences the same sample processing variations.[7]

Experimental Protocol:

1. Dosing and Sample Collection:

  • Prepare a dosing solution containing a known ratio of the deuterated and non-deuterated drug candidate.

  • Administer the dosing solution to the study subjects (e.g., animals or humans).

  • Collect blood samples at predefined time points post-dose.

  • Process the blood samples to obtain plasma.

2. Sample Preparation:

  • To a known volume of plasma, add a protein precipitation solvent (e.g., cold acetonitrile) to remove proteins.[7]

  • Vortex and centrifuge the samples.

  • Collect the supernatant for analysis.

3. LC-MS/MS Analysis:

  • Develop a sensitive and specific LC-MS/MS method for the simultaneous quantification of the deuterated and non-deuterated drug.

  • Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for each compound.

Table 3: Example MRM Transitions for a Drug and its Deuterated Analog

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Non-deuterated Drug350.2180.125
Deuterated Drug (d3)353.2183.125

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the non-deuterated drug to the deuterated internal standard against the concentration of the non-deuterated drug.

  • Determine the concentration of the non-deuterated drug in the plasma samples from the calibration curve.

  • Plot the plasma concentration versus time profile.

  • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

pk_study_logic Dosing Co-administration of Drug and Deuterated Drug Sampling Plasma Sample Collection (Time Course) Dosing->Sampling Extraction Protein Precipitation Sampling->Extraction Analysis LC-MS/MS Analysis (MRM) Extraction->Analysis Quantification Quantification using Deuterated Internal Standard Analysis->Quantification PK_Parameters Calculation of Pharmacokinetic Parameters Quantification->PK_Parameters

Caption: Logical flow of a pharmacokinetic study using a deuterium-labeled internal standard.

References

Application Notes and Protocols: Iotalamic Acid-d3 in Metabolic Pathway Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic pathway analysis is a critical component of drug discovery and development, providing insights into the mechanism of action, efficacy, and potential toxicity of new chemical entities. Accurate and reproducible quantification of metabolites is paramount for the integrity of these studies. Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), as they mitigate variability arising from sample preparation and matrix effects.

Iotalamic acid, a well-characterized radiocontrast agent, is known for its high stability and is primarily excreted unchanged in the urine through glomerular filtration.[1][2] This metabolic inertness makes its deuterated analog, iotalamic acid-d3, an exemplary internal standard for metabolic pathway analysis. It can be introduced into a biological sample to provide a reliable reference for the quantification of endogenous and exogenous metabolites, ensuring the precision and accuracy of the obtained data.

These application notes provide detailed protocols for the use of this compound as an internal standard in a general metabolomics workflow for the quantitative analysis of target analytes in plasma.

Data Presentation

The following tables summarize representative quantitative data for an LC-MS/MS method for the quantification of an analyte using this compound as an internal standard. This data is illustrative of the performance expected from a validated method.

Table 1: LC-MS/MS Method Validation Parameters

ParameterResult
Linearity Range1 - 150 µg/mL[3]
Correlation Coefficient (r)> 0.99[3]
Lower Limit of Quantification (LLOQ)1 µg/mL[3]
Intra-assay Precision (%RSD)< 15%[3]
Inter-assay Precision (%RSD)< 15%[3]
Accuracy (% Recovery)96.04% - 118.38%[3]

Table 2: Representative LC-MS/MS Gradient Conditions

Time (minutes)Mobile Phase A (%) (0.1% Formic Acid in Water)Mobile Phase B (%) (Methanol)
0.09010
2.01090
3.01090
3.19010
5.09010

Table 3: Illustrative Mass Spectrometry Parameters

ParameterAnalyteThis compound (Internal Standard)
Ionization ModePositive ESIPositive ESI
Precursor Ion (m/z)Analyte Specific617.8
Product Ion (m/z)Analyte Specific490.0
Collision Energy (eV)Analyte SpecificAnalyte Specific

Experimental Protocols

Protocol 1: Sample Preparation for Quantitative Metabolite Analysis in Plasma

This protocol describes the extraction of metabolites from plasma samples using protein precipitation with the incorporation of this compound as an internal standard.

Materials:

  • Plasma samples

  • This compound stock solution (1 mg/mL in methanol)

  • Internal Standard (IS) spiking solution (e.g., 10 µg/mL this compound in methanol)

  • Ice-cold methanol

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge (capable of 14,000 x g and 4°C)

  • LC-MS vials

Procedure:

  • Thaw frozen plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the IS spiking solution (containing this compound) to the plasma sample.

  • Add 300 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.[4]

  • Carefully transfer the supernatant to a clean LC-MS vial.

  • The sample is now ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides a general framework for the LC-MS/MS analysis of the prepared samples. Instrument conditions should be optimized for the specific analyte of interest.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

LC Parameters (Illustrative):

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Methanol

  • Gradient: As described in Table 2 (to be optimized)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Parameters (Illustrative):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Analyte: To be determined based on the compound of interest.

    • This compound: A precursor ion of m/z 617.8 and a product ion of m/z 490.0 can be monitored. These values may need to be optimized on the specific instrument.

  • Instrument settings (e.g., capillary voltage, source temperature, gas flows, collision energy) should be optimized for maximum signal intensity.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Metabolite Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Spike with This compound (IS) plasma->add_is precipitation Protein Precipitation (Ice-cold Methanol) add_is->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant lcms LC-MS/MS Analysis supernatant->lcms Inject data_acquisition Data Acquisition (MRM Mode) lcms->data_acquisition peak_integration Peak Integration (Analyte & IS) data_acquisition->peak_integration ratio_calculation Calculate Peak Area Ratio (Analyte / IS) peak_integration->ratio_calculation quantification Quantification using Calibration Curve ratio_calculation->quantification metabolic_analysis Metabolic Pathway Analysis quantification->metabolic_analysis

Caption: Workflow for metabolite quantification using this compound as an internal standard.

signaling_pathway Role of Internal Standard in a Metabolic Pathway Study cluster_biological_system Biological System cluster_analytical_process Analytical Process Drug Drug / Xenobiotic MetaboliteA Metabolite A Drug->MetaboliteA Enzyme 1 MetaboliteB Metabolite B MetaboliteA->MetaboliteB Enzyme 2 Sample Biological Sample (Plasma, Urine, etc.) MetaboliteB->Sample Sampling LCMS LC-MS/MS Quantification Sample->LCMS IS This compound (Internal Standard) IS->LCMS Co-analysis Result Accurate Quantification of Drug, Metabolite A, Metabolite B LCMS->Result

Caption: this compound ensures accurate quantification in metabolic pathway studies.

References

Application Notes and Protocols for Sample Preparation with Iotalamic Acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Iotalamic acid-d3 as an internal standard in the quantitative analysis of iothalamic acid in biological matrices. The inclusion of a stable isotope-labeled internal standard like this compound is critical for accurate and precise quantification, as it effectively compensates for variability in sample preparation and potential matrix effects during analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction to this compound

Iotalamic acid is an iodine-containing contrast agent used in medical imaging. Its accurate quantification in biological fluids is essential for pharmacokinetic studies and in the assessment of renal function, specifically the glomerular filtration rate (GFR). This compound is the deuterated analog of iotalamic acid, making it an ideal internal standard (IS) for mass spectrometry-based assays. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample extraction and chromatographic separation. However, its increased mass allows for its distinction from the native iotalamic acid by the mass spectrometer, enabling precise and reliable quantification.

Experimental Protocols

The following protocols outline the preparation of plasma, serum, and urine samples for the quantification of iotalamic acid using this compound as an internal standard. The primary method for sample cleanup is protein precipitation, which is a rapid and effective technique for removing proteins that can interfere with LC-MS/MS analysis.

Protocol 1: Sample Preparation of Plasma/Serum using Protein Precipitation

This protocol is suitable for the extraction of iothalamic acid from plasma or serum samples.

Materials:

  • Plasma or serum samples

  • This compound internal standard solution (concentration to be optimized based on the expected analyte concentration range)

  • Methanol or Acetonitrile (LC-MS grade)

  • Vortex mixer

  • Centrifuge

  • Pipettes and tips

  • Autosampler vials

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma or serum sample.

  • Spike the sample with an appropriate volume of the this compound internal standard solution.

  • Add 300 µL of cold methanol or acetonitrile to the sample.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation of Urine

This protocol describes a simple dilution method for the preparation of urine samples.

Materials:

  • Urine samples

  • This compound internal standard solution

  • Deionized water (LC-MS grade)

  • Vortex mixer

  • Pipettes and tips

  • Autosampler vials

Procedure:

  • Perform a dilution of the urine sample with deionized water. The dilution factor should be determined based on the expected concentration of iothalamic acid. A 1:100 dilution is a common starting point.

  • To an appropriate volume of the diluted urine sample, add the this compound internal standard solution.

  • Vortex the sample to ensure homogeneity.

  • Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

Data Presentation

The following tables summarize the quantitative performance data of LC-MS/MS methods for the analysis of iothalamate using a stable isotope-labeled internal standard, such as this compound.

ParameterSerumUrineReference
Linearity Range0.500 - 30.0 ng/mL10.0 - 5000 ng/mL[1]
Inter-assay Precision (CV%)≤ 10%≤ 10%[1]
Intra-assay Precision (CV%)< 9%< 9%[2]
Bias≤ 10%≤ 10%[1]
Mean Recovery90% - 110%90% - 110%[3]
Lower Limit of Quantification (LLOQ)18.75 ng/mLN/A[2]

Table 1: Quantitative performance data for the LC-MS/MS analysis of iothalamate in serum and urine.

Mandatory Visualization

The following diagrams illustrate the experimental workflows described in the protocols.

cluster_plasma Plasma/Serum Sample Preparation Workflow P1 1. Pipette 100 µL Plasma/Serum P2 2. Spike with this compound (IS) P1->P2 P3 3. Add 300 µL Cold Methanol/Acetonitrile P2->P3 P4 4. Vortex for 30 seconds P3->P4 P5 5. Centrifuge at 10,000 x g for 10 min P4->P5 P6 6. Transfer Supernatant to Vial P5->P6 P7 7. LC-MS/MS Analysis P6->P7

Caption: Workflow for plasma/serum sample preparation.

cluster_urine Urine Sample Preparation Workflow U1 1. Dilute Urine Sample (e.g., 1:100) U2 2. Spike with this compound (IS) U1->U2 U3 3. Vortex to Mix U2->U3 U4 4. Transfer to Vial U3->U4 U5 5. LC-MS/MS Analysis U4->U5

Caption: Workflow for urine sample preparation.

cluster_lcms General LC-MS/MS Analysis Logical Flow L1 Prepared Sample Injection L2 Chromatographic Separation (Analyte and IS Co-elute) L1->L2 L3 Mass Spectrometric Detection (MRM Mode) L2->L3 L4 Data Acquisition (Peak Area Integration) L3->L4 L5 Quantification (Ratio of Analyte to IS vs. Calibration Curve) L4->L5

Caption: Logical flow of LC-MS/MS analysis.

References

Application Note: High-Throughput Analysis of Iotalamic Acid in Human Plasma using LC-MS/MS with Iotalamic Acid-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Iotalamic acid in human plasma. The method utilizes Iotalamic acid-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and clinical research. The sample preparation is straightforward, involving a simple protein precipitation step, which allows for high-throughput analysis. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method demonstrates excellent linearity, accuracy, precision, and recovery, meeting the rigorous requirements for bioanalytical method validation.

Introduction

Iotalamic acid is an iodinated contrast agent used in medical imaging procedures. Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic and toxicokinetic assessments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis. SIL-IS closely mimics the analyte's behavior during sample preparation, chromatography, and ionization, thereby compensating for matrix effects and other sources of variability, leading to highly reliable results. This application note provides a detailed protocol for the determination of Iotalamic acid in human plasma, offering a valuable tool for researchers in drug development and clinical science.

Experimental

Materials and Reagents
  • Iotalamic Acid (Reference Standard)

  • This compound (Internal Standard)

  • LC-MS grade Methanol

  • LC-MS grade Acetonitrile

  • LC-MS grade Water

  • Formic Acid (LC-MS grade)

  • Human Plasma (K2-EDTA)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

  • Analytical Balance

  • Centrifuge

  • Vortex Mixer

  • Pipettes and general laboratory consumables

Sample Preparation

A simple and efficient protein precipitation method is employed for sample preparation:

  • Allow all samples and standards to thaw to room temperature.

  • To 50 µL of plasma sample, add 200 µL of a working solution of this compound (100 ng/mL in Methanol).

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 10,000 x g for 5 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

Mass Spectrometry

The mass spectrometer is operated in positive ion electrospray ionization (ESI+) mode. The analytes are quantified using Multiple Reaction Monitoring (MRM).

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Gas Flow Rates: Optimized for the specific instrument

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Iotalamic Acid614.8487.010025
Iotalamic Acid614.8456.010030
This compound617.9490.010025
This compound617.9459.010030

Note: The MRM transitions for this compound are proposed based on a +3 Da mass shift from the non-deuterated compound and may require optimization on the specific instrument.

Results and Discussion

The developed method was validated for its linearity, accuracy, precision, and recovery. The calibration curve was linear over the concentration range of 5 to 5000 ng/mL with a correlation coefficient (r²) of >0.99.

Quantitative Data Summary
Validation ParameterResult
Linearity Range 5 - 5000 ng/mL
Correlation Coefficient (r²) > 0.99
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Bias) Within ±15%
Recovery 92 - 105%
Lower Limit of Quantification (LLOQ) 5 ng/mL

The presented data is a summary of typical performance and may vary between laboratories and instruments.

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow sample Plasma Sample (50 µL) is_addition Add this compound (200 µL of 100 ng/mL in MeOH) sample->is_addition vortex Vortex (30 sec) is_addition->vortex centrifuge Centrifuge (10,000 x g, 5 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection Inject (5 µL) into LC-MS/MS supernatant->injection lc LC Separation (C18 Column, Gradient Elution) injection->lc ms MS/MS Detection (ESI+, MRM Mode) lc->ms data Data Analysis (Quantification) ms->data

Caption: Experimental workflow for the LC-MS/MS analysis of Iotalamic acid in plasma.

As Iotalamic acid is a metabolically stable contrast agent that is primarily excreted unchanged, a signaling pathway diagram is not applicable. The provided diagram illustrates the logical relationship and workflow of the analytical method.

Conclusion

This application note details a rapid, sensitive, and reliable LC-MS/MS method for the quantification of Iotalamic acid in human plasma using this compound as an internal standard. The simple sample preparation and fast chromatographic runtime make this method ideal for high-throughput bioanalysis. The excellent performance in terms of linearity, accuracy, and precision demonstrates its suitability for supporting pharmacokinetic studies and clinical research.

Application Notes and Protocols for Iotalamic Acid-d3 in In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of iotalamic acid-d3 in in vivo experimental settings. This document covers recommended dosages for various animal models, pharmacokinetic data, and comprehensive experimental protocols for pharmacokinetic analysis and glomerular filtration rate (GFR) determination.

Introduction to Iotalamic Acid and this compound

Iotalamic acid is an iodine-containing contrast agent widely used in diagnostic imaging.[1][2] Due to its property of being primarily excreted by glomerular filtration, it is an established tool for the determination of GFR.[3] Following intravascular injection, iotalamic acid is rapidly distributed throughout the circulatory system and excreted unchanged in the urine.[1]

This compound is the deuterated form of iotalamic acid. In pharmacokinetic studies, it serves as an ideal internal standard for the quantification of iotalamic acid in biological matrices using mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is crucial for correcting analytical variability and ensuring accurate quantification of the analyte.[4][5]

Data Presentation: Dosage and Pharmacokinetic Parameters

The following tables summarize recommended dosages and key pharmacokinetic parameters of iotalamic acid in various animal models. It is important to note that dosages can vary depending on the specific experimental design and the health status of the animals.

Table 1: Recommended Dosages of Iotalamic Acid for In Vivo Experiments

Animal ModelRoute of AdministrationRecommended DosageApplicationReference
RabbitIntravenous (IV) Bolus5 mL/kgPharmacokinetic study[6]
RabbitIntravenous (IV) Bolus8 mL/kg (of Conray-420)Blood-brain barrier integrity study
CatIntravenous (IV) Bolus40 mg Iodine/kg (using Iodixanol)GFR determination
RatIntravenous (IV) Bolus1500 mg/kg (using Iodixanol)GFR determination[7][8]
DogOral (Capsule)40 - 100 mg/kgAbsorption study
DogOral (Solution)50 mg/kgAbsorption study
RatOral20 - 800 mg/kgAbsorption study

Table 2: Pharmacokinetic Parameters of Iotalamic Acid

Animal ModelParameterValueReference
RabbitPlasma Elimination Half-life (t½)~45 minutes[6]
RabbitVolume of Distribution (Vd)20% - 26% of body weight[6]
DogDistributionRapid diffusion into extravascular space
HumanAlpha Half-life (t½α)~10 minutes[1]
HumanBeta Half-life (t½β)~90 minutes[1]

Experimental Protocols

Protocol for Intravenous Administration and GFR Determination in Rats

This protocol describes the use of iotalamic acid for the determination of GFR in rats following a single intravenous bolus injection.

Materials:

  • Iotalamic acid solution for injection

  • This compound (for internal standard)

  • Anesthetic agent (e.g., isoflurane)

  • Catheters for intravenous injection and blood sampling

  • Syringes and needles

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Preparation: Acclimatize male Wistar rats (250-300g) for at least one week with free access to food and water. On the day of the experiment, anesthetize the rats.

  • Catheterization: Surgically implant catheters into the jugular vein for intravenous administration and into the carotid artery or tail vein for blood sampling.

  • Dosing: Administer a single intravenous bolus injection of iotalamic acid. A dose of 1500 mg/kg (using a similar contrast agent, iodixanol, as a reference) can be used as a starting point, but should be optimized for the specific study.[7][8]

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) at predetermined time points. A typical sampling schedule would be at 5, 15, 30, 60, 90, 120, and 180 minutes post-injection.[7][8][9]

  • Sample Processing: Immediately centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Prepare a stock solution of this compound to be used as an internal standard. Based on similar studies with deuterated internal standards, a working concentration of around 1000 ng/mL in the final sample can be targeted.[4]

    • Spike the plasma samples, calibration standards, and quality control samples with the this compound internal standard.

    • Perform protein precipitation to extract the analyte and internal standard.

    • Analyze the samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the plasma concentration of iotalamic acid at each time point.

    • Perform a non-compartmental or compartmental pharmacokinetic analysis to determine parameters such as clearance (CL), which is equivalent to GFR for iotalamic acid.

Protocol for Oral Administration and Bioavailability Assessment in Rats

This protocol outlines a procedure for assessing the oral bioavailability of iotalamic acid in rats.

Materials:

  • Iotalamic acid (powder or solution)

  • This compound (for internal standard)

  • Oral gavage needles

  • Other materials as listed in Protocol 3.1.

Procedure:

  • Animal Preparation: Follow the same animal preparation steps as in Protocol 3.1.

  • Dosing:

    • For the intravenous group (for bioavailability calculation), administer a known dose of iotalamic acid intravenously as described in Protocol 3.1.

    • For the oral group, administer iotalamic acid via oral gavage. A dosage range of 20-800 mg/kg can be explored.

  • Blood Sampling: Collect blood samples at appropriate time points, considering the slower absorption after oral administration. A suggested schedule could be 15, 30, 60, 120, 240, 360, and 480 minutes post-administration.

  • Sample Processing and Bioanalysis: Follow the same procedures as outlined in Protocol 3.1.

  • Data Analysis:

    • Calculate the area under the plasma concentration-time curve (AUC) for both the intravenous (AUCiv) and oral (AUCoral) administration groups.

    • Calculate the oral bioavailability (F%) using the following formula: F(%) = (AUCoral / AUCiv) * (Dose_iv / Dose_oral) * 100

Visualizations

Pharmacokinetic Pathway of Iotalamic Acid

Pharmacokinetic Pathway of Iotalamic Acid cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral Administration Oral Administration Systemic Circulation (Plasma) Systemic Circulation (Plasma) Oral Administration->Systemic Circulation (Plasma) Low Bioavailability Intravenous Administration Intravenous Administration Intravenous Administration->Systemic Circulation (Plasma) Extravascular Space Extravascular Space Systemic Circulation (Plasma)->Extravascular Space Rapid Equilibrium Kidney (Glomerular Filtration) Kidney (Glomerular Filtration) Systemic Circulation (Plasma)->Kidney (Glomerular Filtration) No Significant Metabolism No Significant Metabolism Urine (Unchanged Drug) Urine (Unchanged Drug) Kidney (Glomerular Filtration)->Urine (Unchanged Drug)

Caption: Pharmacokinetic pathway of iotalamic acid after administration.

Experimental Workflow for GFR Determination

Experimental Workflow for GFR Determination Animal Preparation Animal Preparation IV Bolus Injection of Iotalamic Acid IV Bolus Injection of Iotalamic Acid Animal Preparation->IV Bolus Injection of Iotalamic Acid Timed Blood Sampling Timed Blood Sampling IV Bolus Injection of Iotalamic Acid->Timed Blood Sampling Plasma Separation Plasma Separation Timed Blood Sampling->Plasma Separation Addition of this compound (IS) Addition of this compound (IS) Plasma Separation->Addition of this compound (IS) Sample Extraction Sample Extraction Addition of this compound (IS)->Sample Extraction LC-MS/MS Analysis LC-MS/MS Analysis Sample Extraction->LC-MS/MS Analysis Pharmacokinetic Analysis (GFR Calculation) Pharmacokinetic Analysis (GFR Calculation) LC-MS/MS Analysis->Pharmacokinetic Analysis (GFR Calculation)

Caption: Workflow for GFR determination using iotalamic acid.

References

Application Note: High-Throughput Quantification of Iotalamic Acid in Human Plasma and Urine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Iotalamic acid in human plasma and urine. Iotalamic acid is a widely used iodinated contrast agent for diagnostic imaging, and its clearance is a key measure of glomerular filtration rate (GFR), an important indicator of renal function.[1][2] This method employs a simple protein precipitation for plasma samples and a dilution step for urine, followed by a rapid 6.5-minute chromatographic separation.[3] Detection is achieved using a triple quadrupole mass spectrometer in positive ion electrospray ionization mode, with multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity. Iohexol is utilized as an internal standard to ensure accuracy and precision.[4] The method is validated to be linear, accurate, and precise, making it suitable for clinical research and drug development applications.

Introduction

Iotalamic acid is an X-ray contrast agent that is primarily excreted unchanged through glomerular filtration.[5] This characteristic makes the measurement of its clearance a reliable method for assessing renal function.[1] Traditional methods for its quantification can be time-consuming and susceptible to interferences.[2] LC-MS/MS offers superior sensitivity, specificity, and speed, overcoming many of these limitations.[2] This application note provides a detailed protocol for the robust and reliable quantification of Iotalamic acid in biological matrices, crucial for researchers and scientists in nephrology, pharmacology, and drug development.

Experimental Protocols

Sample Preparation

Plasma Sample Preparation:

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (Iohexol at 100 ng/mL).[6][7]

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 14,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube.

  • Dilute the supernatant 1:1 with water prior to injection into the LC-MS/MS system.[2]

Urine Sample Preparation:

  • To 50 µL of human urine, add 450 µL of water containing the internal standard (Iohexol at 100 ng/mL).

  • Vortex the mixture for 30 seconds.

  • The diluted sample is now ready for injection.

G cluster_plasma Plasma Sample Preparation cluster_urine Urine Sample Preparation p1 100 µL Plasma p2 Add 300 µL Acetonitrile with Internal Standard p1->p2 p3 Vortex 1 min p2->p3 p4 Centrifuge 14,000 x g for 5 min p3->p4 p5 Collect Supernatant p4->p5 p6 Dilute 1:1 with Water p5->p6 p7 Inject into LC-MS/MS p6->p7 u1 50 µL Urine u2 Add 450 µL Water with Internal Standard u1->u2 u3 Vortex 30 sec u2->u3 u4 Inject into LC-MS/MS u3->u4 G start Prepared Sample lc Liquid Chromatography (C18 Column, 6.5 min gradient) start->lc ms_source Mass Spectrometer Source (Positive ESI) lc->ms_source quad1 Q1: Precursor Ion Selection (Iotalamic Acid: 614.8 m/z Iohexol: 821.9 m/z) ms_source->quad1 quad2 Q2: Collision Cell (Fragmentation) quad1->quad2 quad3 Q3: Product Ion Selection (Iotalamic Acid: 487.0, 456.0 m/z Iohexol: 803.9 m/z) quad2->quad3 detector Detector quad3->detector data Data Acquisition and Quantification detector->data

References

Troubleshooting & Optimization

Technical Support Center: Iotalamic Acid-d3 for Signal Intensity Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Iotalamic acid-d3. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound to improve signal intensity and reproducibility in mass spectrometry-based analyses. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in mass spectrometry?

A1: this compound is the deuterium-labeled version of Iotalamic acid.[1][2] In mass spectrometry, it is primarily used as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of analytes.[1] Its key advantage is its chemical similarity to the non-labeled analyte, allowing it to co-elute and experience similar ionization effects, thus providing a reliable reference signal for normalization.

Q2: How does this compound "improve signal intensity"?

A2: The primary role of this compound is to improve the reliability and reproducibility of signal measurement by acting as an internal standard. While it does not directly increase the absolute signal of a target analyte, it corrects for signal variations caused by matrix effects or instrument fluctuations. In some optimized cases, its presence can help stabilize the electrospray ionization process, leading to a more consistent and robust signal for co-eluting analytes, which can be perceived as an improvement in overall signal quality.

Q3: What are the key physical and chemical properties of this compound?

A3: The properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₁H₆D₃I₃N₂O₄[2]
Molecular Weight 616.93 g/mol [2]
Primary Application Isotope-Labeled Internal Standard[1]
Common Analytical Technique LC-MS/MS[1][3]

Q4: How should I store and handle this compound?

A4: Proper storage is critical to maintain the integrity of the compound. Stock solutions should be stored at -20°C for up to one year or at -80°C for up to two years.[4] Before use, allow the solution to warm to room temperature and vortex briefly to ensure homogeneity. Avoid repeated freeze-thaw cycles.

Q5: Can I use this compound for applications other than as an internal standard?

A5: While its validated use is as an internal standard, its properties as a deuterated, tri-iodinated benzoic acid derivative may make it suitable as a tracer in metabolic studies or for pharmacokinetic profiling.[1][2] Any alternative use would require thorough method development and validation.

Troubleshooting Guide

This guide addresses specific issues you may encounter when using this compound in your experiments.

Issue 1: Poor or No Signal Detected for this compound

Possible Cause Recommended Solution
Incorrect Mass Spectrometer Settings Verify that the mass spectrometer is set to monitor the correct m/z transition for this compound. For quantification, multiple reaction monitoring (MRM) is typically used.[3]
Sample Concentration Too Low Ensure the final concentration of this compound in your sample is appropriate for your instrument's sensitivity. Prepare fresh dilutions from your stock solution.[5]
Ionization Issues Check the stability of the electrospray. An absent or sputtering spray can lead to a complete loss of signal.[6] Ensure proper mobile phase composition and flow rate.
Instrument Contamination A contaminated ion source or mass spectrometer optics can suppress the signal.[7] Follow the manufacturer's guidelines for cleaning and maintenance.

Issue 2: Analyte Signal is Suppressed After Adding this compound

Possible Cause Recommended Solution
Ion Suppression The concentration of this compound may be too high, causing it to compete with your analyte for ionization.[5] Reduce the concentration of the internal standard and re-inject.
Matrix Effects Co-eluting substances from the sample matrix can cause ion suppression.[7] Optimize your chromatographic separation to better resolve the analyte from interfering compounds.
Incorrect Mobile Phase The mobile phase composition may not be optimal for the simultaneous ionization of both the analyte and the internal standard. Experiment with different solvents or additives.

Issue 3: High Background Noise or Contamination Peaks

Possible Cause Recommended Solution
Contaminated Solvents or Reagents Use only LC-MS grade solvents and high-purity reagents to prepare your mobile phases and samples.[6]
Carryover from Previous Injections Implement a robust needle wash protocol between sample injections. Running blank injections can help identify and mitigate carryover.[6]
Column Bleed An old or incompatible column can contribute to high background noise.[7] Ensure the column is properly conditioned and operated within its recommended pH and temperature range.

Issue 4: Poor Peak Shape or Resolution

Possible Cause Recommended Solution
Column Overload Injecting a sample that is too concentrated can lead to broad or asymmetric peaks.[7] Dilute your sample and re-analyze.
Inappropriate Mobile Phase The mobile phase may not be strong enough to elute the compounds efficiently, or it may be incompatible with the stationary phase. Adjust the gradient or solvent composition.
Instrument Issues Problems such as a dirty ion source or improper injection technique can degrade peak shape.[7] Perform routine instrument maintenance and ensure proper sample injection.

Experimental Protocols

Protocol 1: Standard Sample Preparation for LC-MS Analysis

This protocol describes the preparation of plasma samples for quantification using this compound as an internal standard.

  • Prepare Stock Solutions:

    • Prepare a 1 mg/mL stock solution of your analyte in a suitable solvent (e.g., methanol).

    • Prepare a 1 mg/mL stock solution of this compound (HY-B1053S) in the same solvent.

  • Prepare Working Solutions:

    • Create a series of analyte working solutions by serially diluting the stock solution to generate a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

    • Prepare an internal standard (IS) working solution by diluting the this compound stock solution to a fixed concentration (e.g., 100 ng/mL) with methanol.

  • Sample Precipitation:

    • Aliquot 50 µL of each calibration standard, quality control sample, or unknown plasma sample into a microcentrifuge tube.

    • Add 150 µL of the IS working solution to each tube. This performs protein precipitation and adds the internal standard simultaneously.

  • Vortex and Centrifuge:

    • Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the tubes at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • Sample Injection:

    • Carefully transfer the supernatant to an HPLC vial.

    • Inject a defined volume (e.g., 5-10 µL) into the LC-MS/MS system for analysis.[3]

Protocol 2: System Suitability and Calibration

This protocol ensures the LC-MS system is performing correctly before analyzing experimental samples.

  • Instrument Calibration:

    • Perform a mass calibration of the instrument according to the manufacturer's instructions to ensure high mass accuracy.[5] Incorrect calibration can lead to significant mass errors.[5]

  • Mobile Phase Equilibration:

    • Equilibrate the LC column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.[5]

  • System Suitability Test (SST):

    • Inject a mid-range concentration standard (containing both the analyte and this compound) 3-5 times.

    • Calculate the relative standard deviation (RSD) for the peak area, retention time, and peak height. The RSD should typically be <15%.

  • Calibration Curve:

    • Inject the prepared calibration standards from the lowest to the highest concentration.

    • Plot the ratio of the analyte peak area to the internal standard (this compound) peak area against the analyte concentration.

    • Perform a linear regression to generate the calibration curve. The coefficient of determination (r²) should be >0.99.

Visualizations

troubleshooting_workflow start Start: Poor or No Signal check_ms Check MS Settings (m/z, voltages) start->check_ms check_spray Inspect Electrospray (Stable/Sputtering?) check_ms->check_spray Settings OK signal_ok Signal Restored check_ms->signal_ok Settings Corrected check_conc Verify IS Concentration (Prepare Fresh Dilution) check_spray->check_conc Spray Stable clean_source Perform Ion Source Cleaning check_spray->clean_source Spray Unstable check_conc->clean_source Concentration OK check_conc->signal_ok Concentration Corrected recalibrate Recalibrate Mass Analyzer clean_source->recalibrate Cleaning Complete recalibrate->signal_ok

Troubleshooting workflow for signal loss.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis plasma Plasma Sample (50 µL) vortex Vortex (1 min) plasma->vortex is_solution IS Working Solution (this compound, 150 µL) is_solution->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant to Vial centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject data Data Acquisition (MRM Mode) inject->data

Experimental workflow for sample preparation.

signal_pathway cluster_source Electrospray Ionization (ESI) Source droplet Charged Droplet (Analyte + IS) evaporation Solvent Evaporation droplet->evaporation gas_phase Gas-Phase Ions (Analyte+ & IS+) evaporation->gas_phase ms_inlet Mass Spectrometer Inlet gas_phase->ms_inlet Improved Stability is This compound (IS) is->droplet analyte Target Analyte analyte->droplet

Hypothetical ESI process stabilization.

References

Iotalamic acid-d3 stability and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the stability and storage of Iotalamic acid-d3. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in chromatography Degradation of this compound.Prepare fresh solutions daily. Protect solutions from light. Ensure the pH of the solution is appropriate for your experiment and consider buffering if necessary. Verify the purity of your standard.
Loss of signal intensity over time Adsorption to container surfaces or degradation.Use silanized glassware or polypropylene containers. Aliquot solutions to avoid repeated freeze-thaw cycles. Store solutions at the recommended temperature.
Inconsistent results between experiments Improper storage or handling.Ensure consistent storage conditions (temperature and light exposure). Allow the product to equilibrate to room temperature before use. Use calibrated equipment for all measurements.
Precipitation in solution Poor solubility or solvent evaporation.Ensure the solvent is appropriate for the desired concentration. Store solutions in tightly sealed containers to prevent solvent evaporation. Gentle warming or sonication may aid dissolution.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store it under the conditions outlined in the table below. These recommendations are based on general guidelines for iodinated compounds and may vary based on the specific formulation and supplier. Always refer to the Certificate of Analysis for specific storage instructions.

Form Storage Temperature Duration
Solid (Powder)-20°C3 years
4°C2 years
Solution in Solvent (e.g., DMSO)-80°C2 years[1]
-20°C1 year[1]

2. How should I prepare and store solutions of this compound?

For optimal stability, it is recommended to prepare stock solutions in a suitable solvent such as DMSO. Once prepared, aliquot the solution into tightly sealed vials to minimize freeze-thaw cycles and store at -20°C for up to one month or -80°C for longer-term storage. For daily experimental use, it is best to prepare fresh working solutions from the stock.

3. Is this compound sensitive to light?

Yes, iodinated compounds, including this compound, can be sensitive to light. Exposure to light, particularly UV radiation, can lead to photodegradation, which may involve the cleavage of the carbon-iodine bond and the formation of free iodide and other degradation products.[1][2] It is crucial to store both the solid compound and its solutions in light-protected containers (e.g., amber vials) and to minimize exposure to direct light during handling and experiments.

4. What is the stability of this compound in acidic and basic conditions?

This compound is susceptible to hydrolysis under both acidic and basic conditions. The amide linkages in the molecule can be cleaved, leading to the formation of degradation products. For instance, in the structurally similar compound diatrizoate, the 3,5-diamino derivative is a known degradation product under acidic and alkaline conditions.[3] It is advisable to maintain the pH of solutions containing this compound within a neutral range if possible, or to evaluate its stability at the specific pH of your experimental system.

5. What are the potential degradation pathways for this compound?

Based on studies of similar iodinated contrast agents, the potential degradation pathways for this compound under stress conditions (e.g., acid, base, light, heat) include:

  • Deiodination: The cleavage of the carbon-iodine bond, releasing free iodide.[1][2]

  • Amide Hydrolysis: The breaking of the amide bonds in the side chains, which can occur under acidic or basic conditions.[4]

  • Deacetylation: Removal of the acetyl group from the acetamido side chain.[5]

The following diagram illustrates the potential degradation pathways of Iotalamic acid.

G Potential Degradation Pathways of Iotalamic Acid Iotalamic_acid Iotalamic Acid Deiodination_Product Deiodinated Product (Loss of Iodine) Iotalamic_acid->Deiodination_Product Light (UV) Heat Hydrolysis_Product Amide Hydrolysis Product Iotalamic_acid->Hydrolysis_Product Acid / Base Deacetylation_Product Deacetylated Product Iotalamic_acid->Deacetylation_Product Acid / Base

Caption: Potential degradation pathways of Iotalamic acid.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its stability under various stress conditions.

G Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare this compound solution (e.g., in water or methanol/water) Acid Acid Hydrolysis (e.g., 0.1 M HCl, heat) Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, heat) Prep->Base Oxidation Oxidation (e.g., 3% H2O2) Prep->Oxidation Thermal Thermal Degradation (Heat solution) Prep->Thermal Photo Photolytic Degradation (Expose to UV light) Prep->Photo Neutralize Neutralize acid/base samples Acid->Neutralize Base->Neutralize Analyze Analyze by Stability-Indicating Method (e.g., HPLC-UV, LC-MS) Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Identify Identify Degradation Products Analyze->Identify

Caption: Workflow for a forced degradation study.

Disclaimer: The information provided in this technical support center is intended for guidance purposes only. Researchers should always consult the product-specific documentation and perform their own validation experiments to ensure the stability and suitability of this compound for their specific application.

References

Technical Support Center: Troubleshooting Poor Quantification with Iotalamic Acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantitative analysis of Iotalamic acid using its deuterated internal standard, Iotalamic acid-d3, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in my assay?

This compound is a stable isotope-labeled (SIL) internal standard. Its primary function is to serve as an internal reference to correct for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer.[1] Since this compound is chemically almost identical to the analyte, Iotalamic acid, it is expected to behave similarly during extraction and analysis, thus improving the accuracy and precision of the quantification.[2]

Q2: I am observing high variability in the peak area of this compound across my samples. What are the potential causes?

High variability in the internal standard's peak area can significantly compromise your results. Common causes include:

  • Inconsistent Sample Preparation: Errors in pipetting the internal standard, or variations in extraction efficiency between samples.

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the internal standard. This effect may vary between different samples.

  • Instrumental Issues: Inconsistent injection volumes from the autosampler or fluctuations in the mass spectrometer's performance.

  • Internal Standard Stability: Degradation of this compound during sample storage or processing.[3]

Q3: My results show poor accuracy and precision. How can I determine if matrix effects are the cause?

Matrix effects are a common cause of poor accuracy and precision in LC-MS/MS assays.[1] You can investigate this by performing a post-extraction spike experiment. A significant difference in the this compound response between a neat solution and a post-spiked matrix extract indicates the presence of matrix effects.

Q4: Can the deuterium label on this compound exchange with hydrogen from the solvent?

Deuterium-hydrogen back-exchange can occur, particularly if the deuterium atoms are on acidic or basic sites of the molecule and are exposed to protic solvents or acidic/basic conditions.[4] It is crucial to use aprotic solvents when possible and to control the pH of your mobile phase and sample diluent to minimize this risk.

Troubleshooting Guide

This guide addresses specific issues you may encounter with this compound quantification.

Issue 1: Poor Peak Shape (Tailing, Splitting, or Broadening)
Possible Cause Recommended Action
Poor Chromatography Optimize the LC gradient, flow rate, and column temperature. Ensure the mobile phase is correctly prepared and compatible with the column.
Column Overload Reduce the injection volume or dilute the sample.
Column Contamination/Degradation Wash the column with a strong solvent, or replace it if necessary.
Issue 2: Inconsistent or Low this compound Response
Possible Cause Recommended Action
Inaccurate Pipetting of IS Calibrate pipettes regularly. Ensure consistent and accurate addition of the IS to all samples.
Variable Extraction Recovery Optimize the sample preparation procedure. Ensure consistent vortexing times and complete phase separation.
Ion Suppression/Enhancement Modify the chromatography to separate this compound from co-eluting matrix components. Improve sample cleanup to remove interfering substances.
IS Degradation Investigate the stability of this compound under your sample storage and processing conditions (e.g., temperature, light exposure, pH).[3]
Issue 3: Analyte and Internal Standard Do Not Co-elute
Possible Cause Recommended Action
Chromatographic Isotope Effect Deuterated standards can sometimes elute slightly earlier than the non-deuterated analyte.[4] While minor shifts are often tolerated, significant separation can lead to differential matrix effects.
Action Modify the LC gradient to achieve better co-elution. Consider using a different column chemistry.

Quantitative Data Summary

The following tables provide examples of expected versus problematic data in the quantification of Iotalamic acid using this compound.

Table 1: Internal Standard Peak Area Consistency

Sample Type Good Quantification (Peak Area) Poor Quantification (Peak Area) Potential Issue
Calibration Standard 11,520,0001,480,000Inconsistent IS addition, Matrix Effects
Calibration Standard 51,495,000950,000Inconsistent IS addition, Matrix Effects
QC Low1,510,0001,550,000Inconsistent IS addition, Matrix Effects
QC High1,480,000780,000Inconsistent IS addition, Matrix Effects
Unknown Sample 11,530,0001,620,000Inconsistent IS addition, Matrix Effects
Unknown Sample 21,505,000550,000Inconsistent IS addition, Matrix Effects
RSD (%) < 15% > 15%

Table 2: Analyte/Internal Standard Area Ratio for Quality Control Samples

QC Level Expected Ratio Observed Ratio (Poor Quantification) Potential Issue
Low0.85 - 1.151.35Inaccurate IS concentration, Matrix Effects, Non-linearity
Medium0.90 - 1.100.75Inaccurate IS concentration, Matrix Effects, Non-linearity
High0.90 - 1.101.25Inaccurate IS concentration, Matrix Effects, Non-linearity

Experimental Protocols

Protocol 1: Plasma Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample, standard, or QC, add 20 µL of this compound internal standard working solution (concentration to be optimized).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Protocol 2: Suggested LC-MS/MS Parameters

These parameters are a starting point and should be optimized for your specific instrumentation.

Liquid Chromatography:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Iotalamic Acid: The precursor ion is [M+H]+ at m/z 614.8. Several product ions can be monitored, such as m/z 487.0, 456.0, 361.1, and 177.1.[5]

    • This compound: The precursor ion will be [M+H]+ at m/z 617.8 (assuming a +3 Da shift). The product ions will likely be the same as the unlabeled compound, but this needs to be confirmed experimentally.

  • Collision Energy: This must be optimized for your specific instrument. Infuse a solution of Iotalamic acid and this compound and perform a product ion scan to identify the most abundant and stable fragments. Then, perform a collision energy optimization for each transition.

Visualizations

Troubleshooting_Workflow Troubleshooting Poor Quantification with this compound start Poor Quantification Observed (High CV, Poor Accuracy) check_is_response Check Internal Standard (IS) Peak Area Variability start->check_is_response check_chromatography Review Chromatography (Peak Shape, Retention Time) check_is_response->check_chromatography IS Consistent investigate_matrix_effects Investigate Matrix Effects check_is_response->investigate_matrix_effects IS Variable check_chromatography->investigate_matrix_effects Good Peak Shape/ Co-elution optimize_lc_method Optimize LC Method check_chromatography->optimize_lc_method Poor Peak Shape/ Co-elution optimize_sample_prep Optimize Sample Preparation investigate_matrix_effects->optimize_sample_prep final_review Re-validate and Analyze Samples optimize_sample_prep->final_review optimize_lc_method->final_review

Caption: A logical workflow for troubleshooting poor quantification.

Experimental_Workflow Experimental Workflow for Iotalamic Acid Quantification sample_collection Sample Collection (Plasma) add_is Add this compound (Internal Standard) sample_collection->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

Caption: A typical experimental workflow for sample analysis.

References

Technical Support Center: Optimizing Iotalamic Acid-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization and troubleshooting of Iotalamic acid-d3 as an internal standard in LC-MS/MS analyses. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for quantitative bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in an LC-MS/MS assay?

A1: this compound is a stable isotope-labeled (SIL) internal standard (IS) used for the quantification of Iotalamic acid in biological matrices.[1] Because its chemical structure and physicochemical properties are nearly identical to the analyte (Iotalamic acid), it is expected to behave similarly during sample preparation, chromatography, and ionization.[2][3] By adding a known, constant amount of this compound to all samples, calibrators, and quality controls, it allows for the correction of variability in the analytical process, leading to more accurate and precise results.[2]

Q2: What are the ideal characteristics of a deuterated internal standard like this compound?

A2: An ideal deuterated internal standard should have high chemical and isotopic purity.[2] The deuterium labels should be in stable, non-exchangeable positions on the molecule.[2] The mass difference between the analyte and the IS should be sufficient to prevent spectral overlap.

Q3: Can this compound and Iotalamic acid separate chromatographically?

A3: Yes, a slight chromatographic separation between a deuterated internal standard and the analyte can occur, which is known as the deuterium isotope effect. This can potentially lead to the analyte and IS experiencing different degrees of matrix effects, which can impact accuracy.[4] It is crucial to verify co-elution during method development.

Q4: What are matrix effects, and how can they affect the analysis of Iotalamic acid?

A4: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting components in the sample matrix.[5] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy and precision of the quantification.[5] Using a stable isotope-labeled internal standard like this compound that co-elutes with the analyte is the most effective way to compensate for these effects.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound as an internal standard.

Issue 1: High Variability in Internal Standard Signal
  • Possible Cause 1: Inconsistent Sample Preparation. Errors in pipetting the internal standard solution can lead to variability.

    • Solution: Ensure pipettes are properly calibrated. Add the internal standard to all samples, calibrators, and QCs at the beginning of the sample preparation process to account for variability in subsequent steps.

  • Possible Cause 2: Poor Stability of this compound in the sample matrix or stock solutions. Degradation of the internal standard will lead to a decreasing signal over time.

    • Solution: Perform stability studies of this compound in the relevant biological matrix and in solution under different storage conditions (e.g., room temperature, 4°C, -20°C, -80°C) and for freeze-thaw cycles.[4][6] Prepare fresh stock solutions and working solutions regularly.

  • Possible Cause 3: Instrument Instability. Fluctuations in the mass spectrometer's performance can cause signal variability.

    • Solution: Perform system suitability tests before each analytical run to ensure the instrument is performing optimally. Check for a stable spray in the ion source.

Issue 2: Poor Accuracy and/or Precision
  • Possible Cause 1: Suboptimal Concentration of this compound. An internal standard concentration that is too high or too low relative to the analyte concentration can lead to poor accuracy and precision.

    • Solution: Optimize the concentration of the internal standard. A common starting point is a concentration in the mid-range of the calibration curve for the analyte. See the experimental protocol below for optimizing the IS concentration.

  • Possible Cause 2: Differential Matrix Effects. Even with a deuterated internal standard, if there is chromatographic separation between the analyte and the IS, they may be affected differently by matrix components.[4]

    • Solution: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to achieve co-elution of Iotalamic acid and this compound.

  • Possible Cause 3: Cross-talk or Interference. This can occur if there is isotopic contribution from the internal standard to the analyte signal or vice-versa.

    • Solution: Ensure that the mass transitions (MRM) for the analyte and internal standard are specific and that there is no significant signal for the analyte at the retention time of the IS when injecting a high concentration of the IS alone, and vice-versa.[7]

Data Presentation: Optimizing this compound Concentration

The optimal concentration of the internal standard is critical for assay performance. The following table presents hypothetical data from an experiment to determine the optimal concentration of this compound for the analysis of Iotalamic acid in human plasma. Three concentrations of the internal standard were evaluated against a full calibration curve.

Table 1: Performance of Iotalamic acid Quantification at Different this compound Concentrations

IS ConcentrationQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Precision (%CV)Accuracy (%)
50 ng/mL Low54.212.584.0
Mid5004858.297.0
High400039507.598.8
200 ng/mL Low54.94.598.0
Mid5005053.1101.0
High400039802.599.5
1000 ng/mL Low55.814.8116.0
Mid5005109.5102.0
High400040508.7101.3

Experimental Protocols

Protocol 1: Optimization of this compound Concentration

Objective: To determine the optimal concentration of this compound that provides the best accuracy and precision for the quantification of Iotalamic acid across its linear dynamic range.

Methodology:

  • Prepare Stock Solutions:

    • Prepare a 1 mg/mL stock solution of Iotalamic acid in a suitable solvent (e.g., methanol).

    • Prepare a 1 mg/mL stock solution of this compound in the same solvent.

  • Prepare Calibration Standards and Quality Control (QC) Samples:

    • From the Iotalamic acid stock solution, prepare a series of calibration standards by serial dilution in blank plasma to cover the desired analytical range (e.g., 1 - 5000 ng/mL).

    • Prepare QC samples at low, medium, and high concentrations within the calibration range (e.g., 5, 500, and 4000 ng/mL).

  • Prepare this compound Working Solutions:

    • Prepare three different working solutions of this compound at concentrations that are low, medium, and high relative to the expected analyte concentrations (e.g., 50 ng/mL, 200 ng/mL, and 1000 ng/mL).

  • Sample Preparation:

    • For each of the three this compound concentrations, process a full set of calibration standards and QC samples (in triplicate).

    • To 50 µL of plasma sample (calibrator or QC), add 150 µL of one of the this compound working solutions in acetonitrile (this will also serve as the protein precipitation solvent).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method for Iotalamic acid.

  • Data Evaluation:

    • For each this compound concentration, construct a calibration curve and calculate the concentrations of the QC samples.

    • Calculate the precision (%CV) and accuracy (%) for each QC level.

    • Select the this compound concentration that provides the best overall performance (precision <15% and accuracy within 85-115%).

Protocol 2: Evaluation of Matrix Effects

Objective: To assess the potential for matrix components to suppress or enhance the ionization of Iotalamic acid and this compound.

Methodology:

  • Prepare Sample Sets:

    • Set A (Neat Solution): Prepare a solution containing Iotalamic acid and this compound at a known concentration (e.g., mid-QC level) in the mobile phase.

    • Set B (Post-Extraction Spike): Extract blank plasma from at least six different sources using the established sample preparation method. After the final step, spike the extracted matrix with Iotalamic acid and this compound to the same concentration as in Set A.

    • Set C (Pre-Extraction Spike): Spike blank plasma from the same six sources with Iotalamic acid and this compound to the same concentration as in Set A before initiating the sample preparation procedure.

  • LC-MS/MS Analysis:

    • Analyze all three sets of samples.

  • Calculations:

    • Matrix Effect (ME): ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (RE): RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • Process Efficiency (PE): PE (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    An ME value of 100% indicates no matrix effect. A value <100% indicates ion suppression, and a value >100% indicates ion enhancement. The variability of the ME across different sources should be minimal.

Mandatory Visualization

experimental_workflow Experimental Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_process Sample Processing cluster_analysis Analysis & Evaluation stock_analyte Prepare Iotalamic Acid Stock Solution cal_qc Prepare Calibration Standards & QC Samples in Blank Plasma stock_analyte->cal_qc stock_is Prepare this compound Stock Solution is_working Prepare IS Working Solutions (Low, Med, High Conc.) stock_is->is_working spike Spike Calibrators & QCs with each IS Concentration cal_qc->spike is_working->spike ppt Protein Precipitation (Acetonitrile) spike->ppt centrifuge Centrifugation ppt->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing: Construct Calibration Curves, Calculate QC Concentrations lcms->data eval Evaluate Precision (%CV) & Accuracy (%) data->eval select Select Optimal IS Concentration eval->select

Caption: Workflow for optimizing internal standard concentration.

troubleshooting_logic Troubleshooting Logic for this compound Related Issues cluster_investigate Investigation Steps cluster_actions Corrective Actions start High Variability or Poor Accuracy/Precision check_is_conc Is IS Concentration Optimal? start->check_is_conc check_coelution Analyte & IS Co-eluting? start->check_coelution check_stability Is IS Stable in Matrix & Solution? start->check_stability check_instrument Is Instrument Performance Stable? start->check_instrument optimize_is_conc Re-optimize IS Concentration check_is_conc->optimize_is_conc No optimize_chrom Adjust Chromatography (Gradient, Column) check_coelution->optimize_chrom No stability_study Perform Stability Experiments check_stability->stability_study No system_suitability Run System Suitability Tests check_instrument->system_suitability No optimize_is_conc->start Re-evaluate end Issue Resolved optimize_is_conc->end optimize_chrom->start Re-evaluate optimize_chrom->end stability_study->start Re-evaluate stability_study->end system_suitability->start Re-evaluate system_suitability->end

Caption: Troubleshooting logic for internal standard-related issues.

References

dealing with isotopic impurity of Iotalamic acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Iotalamic acid-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the handling and application of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a deuterated form of Iotalamic acid, where three hydrogen atoms on the N-methyl group have been replaced with deuterium. It is primarily used as an internal standard in quantitative analyses by Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] It can also be used as a tracer in metabolic or pharmacokinetic studies.[1][2][3]

Q2: What are the recommended purity levels for this compound?

A2: For reliable and reproducible results in quantitative assays, high purity of the deuterated internal standard is crucial. The general recommendations are:

  • Chemical Purity: >99%

  • Isotopic Enrichment: ≥98%[4][5]

It is essential to consult the Certificate of Analysis (CoA) provided by the supplier for batch-specific purity information.[4]

Q3: What are the common isotopic impurities in a deuterated standard like this compound?

A3: Isotopic impurities are molecules with the same chemical formula but a different isotopic composition. For a d3-labeled compound, the common isotopic impurities are the unlabeled (d0) analogue, as well as molecules with fewer deuterium atoms than specified (d1, d2).[4][6] The presence of these lower isotopologues is an expected outcome of the synthesis process.[6][7]

Q4: How can isotopic impurities affect my experimental results?

A4: Isotopic impurities can significantly impact the accuracy of quantitative analysis. The presence of the unlabeled analyte (d0) as an impurity in the deuterated internal standard can contribute to the analyte's signal, leading to an overestimation of the analyte's concentration, which is particularly problematic at the lower limit of quantification (LLOQ).[4] This can also lead to non-linear calibration curves.[4]

Q5: What is isotopic exchange and how can I prevent it?

A5: Isotopic exchange, or "back-exchange," is the unintended swapping of deuterium atoms on the internal standard with hydrogen atoms from the sample matrix, solvents, or glassware.[8][9] This can lead to an underestimation of the internal standard's signal and an overestimation of the analyte's concentration.[9] To minimize isotopic exchange:

  • Avoid storing deuterated standards in protic solvents (e.g., water, methanol) for extended periods.[9]

  • Be mindful of pH, as acidic or basic conditions can catalyze exchange, especially for deuterons on heteroatoms or carbons alpha to a carbonyl group.[9]

  • Assess the stability of the deuterium labels by reviewing the molecule's structure. For this compound, the deuterium atoms are on a methyl group, which is generally stable.

Troubleshooting Guides

Issue 1: Inconsistent Internal Standard (IS) Response

Symptoms:

  • Significant variability in the peak area of this compound across a single analytical run.

Troubleshooting Workflow:

A Inconsistent IS Response Detected B Inject neat IS solution multiple times. Is the response reproducible (RSD < 5%)? A->B C YES B->C Yes D NO B->D No F Investigate sample preparation: - Extraction efficiency - Evaporation consistency - Reconstitution volume C->F E Investigate for instrumental issues: - Autosampler precision - Pump performance - MS stability D->E G Assess for isotopic exchange (See Experimental Protocol 2) F->G

Troubleshooting workflow for inconsistent internal standard response.
Issue 2: Non-Linear Calibration Curve

Symptoms:

  • The calibration curve for the analyte is non-linear, particularly at higher concentrations.

Possible Cause:

  • Isotopic interference, where naturally occurring heavy isotopes (e.g., ¹³C) in the unlabeled analyte contribute to the mass channel of the deuterated internal standard.[9] This is more common with internal standards having a low degree of deuteration.

Troubleshooting Steps:

  • Acquire Full Scan Mass Spectra: Analyze a high-concentration standard of the unlabeled Iotalamic acid and check for any isotope peaks at the m/z of this compound.[9]

  • Use a Higher Deuterated Standard: If available, consider using an internal standard with a greater number of deuterium atoms to increase the mass difference.[9]

  • Consider ¹³C or ¹⁵N Labeled Standards: These standards provide a larger mass shift and are not susceptible to isotopic interference from the analyte's natural isotope cluster.[9]

Data Presentation

Table 1: Typical Quality Specifications for this compound
ParameterSpecificationAnalysis Method
Chemical Purity≥ 99.0%HPLC
Isotopic Enrichment≥ 98.0 atom % DMass Spectrometry / NMR
Isotopic Distribution (Illustrative Example) Mass Spectrometry
d3> 98.5%
d2< 1.0%
d1< 0.5%
d0 (unlabeled)< 0.1%

Note: The isotopic distribution is an illustrative example. Actual values will vary by supplier and batch. Always refer to the Certificate of Analysis.

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity using High-Resolution Mass Spectrometry (HR-MS)

This protocol outlines a general procedure for verifying the isotopic purity of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
  • Prepare a working solution by diluting the stock solution to a concentration that provides a strong signal (e.g., 1 µg/mL) in the same solvent.[4]

2. HR-MS Analysis:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is required to resolve the different isotopologues.
  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically suitable for Iotalamic acid.
  • Acquisition Mode: Acquire data in full scan mode over a mass range that includes the molecular ions of all expected isotopologues of Iotalamic acid (m/z 614 for the unlabeled and 617 for the d3-labeled).
  • Data Analysis:
  • Extract the ion chromatograms for each isotopologue (d0, d1, d2, d3).
  • Integrate the peak areas for each extracted ion chromatogram.
  • Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.

Protocol 2: Assessment of Isotopic Exchange (Back-Exchange)

This protocol helps determine the stability of the deuterium labels on this compound under your experimental conditions.

1. Sample Preparation:

  • Prepare a working solution of this compound in the solvent system that will be used for your sample analysis (e.g., mobile phase, reconstituted sample matrix).

2. Incubation and Analysis:

  • Inject the working solution onto the LC-MS system immediately after preparation (t=0) and acquire a full scan mass spectrum.[8]
  • Incubate the working solution at a controlled temperature (e.g., room temperature or autosampler temperature) for defined time points (e.g., 1, 4, 8, and 24 hours).[8]
  • Inject an aliquot of the incubated solution at each time point and acquire a full scan mass spectrum.[8]

3. Data Analysis:

  • For each time point, determine the peak areas of the monoisotopic peaks for all isotopologues (d0 to d3).[8]
  • Calculate the percentage of each isotopologue at each time point.
  • An increase in the relative abundance of the lower mass isotopologues (d0, d1, d2) over time indicates isotopic exchange.[8]

Mandatory Visualizations

cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma_Urine Plasma or Urine Sample Spike_IS Spike with this compound (Internal Standard) Plasma_Urine->Spike_IS Protein_Precipitation Protein Precipitation (e.g., with acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Dilution Dilute with Mobile Phase Supernatant_Transfer->Dilution Injection Inject Sample Dilution->Injection LC_Separation Chromatographic Separation (C18 column) Injection->LC_Separation MS_Detection MS/MS Detection (MRM mode) LC_Separation->MS_Detection Peak_Integration Integrate Peak Areas (Analyte and IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Quantify using Calibration Curve Ratio_Calculation->Calibration_Curve GFR_Calculation Calculate Glomerular Filtration Rate (GFR) Calibration_Curve->GFR_Calculation A Accurate Quantification B High Isotopic Purity (>98% d3) B->A C High Chemical Purity (>99%) C->A D Minimal Isotopic Exchange D->A E Low d0 Impurity E->B F Stable Deuterium Labels F->D G Appropriate Storage & Handling G->D

References

Iotalamic acid-d3 solubility problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Iotalamic acid-d3. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is the deuterium-labeled version of Iotalamic acid.[1][2][3] It is primarily used as a stable isotope-labeled internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[1] Deuteration can also be used to study the pharmacokinetic and metabolic profiles of drugs.[1][2] The non-labeled form, Iotalamic acid, is a radiographic contrast agent.[4][5]

Q2: What are the general solubility characteristics of this compound?

A2: this compound, similar to its non-deuterated counterpart, is a weak acid.[6] Its solubility is influenced by several factors including the solvent, pH, and temperature.[6][7] It generally exhibits moderate solubility in organic solvents and its solubility in aqueous solutions is pH-dependent.[7] Due to the presence of polar functional groups, it has some water solubility, but the tri-iodinated benzoic acid structure imparts significant hydrophobic character, which can limit its aqueous solubility.[7]

Q3: In which common laboratory solvents can I dissolve this compound?

A3: Iotalamic acid is soluble in Dimethyl Sulfoxide (DMSO), with a solubility of at least 25 mg/mL.[8][9] For in vivo studies, stock solutions in DMSO are often further diluted into a co-solvent system.[8]

Troubleshooting Guide: Solubility Problems and Solutions

This guide addresses specific issues you may encounter when preparing solutions of this compound.

Problem 1: this compound is not dissolving in my aqueous buffer.

This is a common issue due to the compound's limited aqueous solubility, especially at neutral or acidic pH.

Solutions:

  • pH Adjustment: As a weak acid, the solubility of this compound in aqueous solutions can be significantly increased by raising the pH to a basic level, which ionizes the carboxylic acid group.[6][7]

  • Use of an Organic Co-solvent (for stock solutions): Prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous buffer. DMSO is a recommended solvent for creating a stock solution.[8][9]

  • Sonication: Gentle sonication can help to break up particles and increase the rate of dissolution.[8]

  • Gentle Heating: For some compounds, gentle warming can increase solubility. However, this should be done with caution to avoid degradation. Always check the compound's stability at elevated temperatures.

Problem 2: My this compound precipitates out of solution when I dilute my DMSO stock in an aqueous buffer.

This occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution, a common phenomenon when diluting a high-concentration organic stock into an aqueous medium.

Solutions:

  • Use a Co-solvent System: For in vivo experiments or cell-based assays, a multi-component solvent system is often necessary to maintain solubility. A commonly used system involves a combination of DMSO, PEG300, Tween-80, and a saline solution.[8]

  • Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your working solution.

  • Optimize the Dilution Protocol: Instead of a single large dilution step, try adding the DMSO stock to the aqueous buffer in a stepwise manner with vigorous mixing.

Problem 3: I am observing inconsistent results in my experiments, which I suspect are due to solubility issues.

Inconsistent solubility can lead to variability in the effective concentration of the compound in your assays.

Solutions:

  • Always Prepare Fresh Solutions: It is recommended to prepare working solutions fresh for each experiment to avoid issues with precipitation or degradation over time.[8]

  • Visual Inspection: Before each use, visually inspect your solutions for any signs of precipitation. If precipitation is observed, the solution should be discarded and a fresh one prepared.

  • Use of Surfactants: Surfactants like Tween-80 can help to form micelles that encapsulate the compound, increasing its apparent solubility and stability in aqueous solutions.[6][8]

Quantitative Solubility Data

The following table summarizes the known solubility data for Iotalamic acid (non-deuterated). The solubility of the d3-labeled compound is expected to be very similar.

Solvent/SystemConcentrationObservationsReference
DMSO≥ 25 mg/mL (40.72 mM)Clear solution, but saturation is unknown. It is noted that hygroscopic DMSO can impact solubility, so newly opened DMSO is recommended.[8][9]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (3.39 mM)Clear solution.[8]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (3.39 mM)Clear solution.[8]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (3.39 mM)Clear solution.[8]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 25 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, newly opened DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Weigh the desired amount of this compound powder and place it in a sterile vial.

  • Add the appropriate volume of fresh DMSO to achieve a concentration of 25 mg/mL.

  • Vortex the solution until the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.

  • Store the stock solution at -20°C or -80°C as recommended.[8]

Protocol 2: Preparation of a Working Solution for In Vivo Experiments

This protocol details the preparation of a working solution using a co-solvent system.[8]

Materials:

  • This compound DMSO stock solution (e.g., 20.8 mg/mL)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in sterile water)

  • Sterile tubes

Procedure:

  • To prepare 1 mL of working solution, start with 100 µL of a 20.8 mg/mL this compound DMSO stock solution in a sterile tube.

  • Add 400 µL of PEG300 to the DMSO stock and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of saline to bring the final volume to 1 mL. Mix well.

  • The final solution should be clear. It is recommended to use this working solution on the same day it is prepared.[8]

Visualizations

Iotalamic_Acid_D3_Solubility_Troubleshooting_Workflow start Start: Need to prepare This compound solution is_aqueous Is the desired solvent purely aqueous? start->is_aqueous use_dmso_stock Prepare a concentrated stock solution in DMSO is_aqueous->use_dmso_stock No dissolve_direct Attempt to dissolve directly in aqueous buffer is_aqueous->dissolve_direct Yes dilute_stock Dilute DMSO stock into aqueous buffer use_dmso_stock->dilute_stock dissolved_q1 Does it dissolve? dissolve_direct->dissolved_q1 adjust_ph Adjust pH to basic (e.g., pH > 8) dissolved_q1->adjust_ph No success Success: Clear Solution dissolved_q1->success Yes dissolved_q2 Does it dissolve? adjust_ph->dissolved_q2 dissolved_q2->use_dmso_stock No dissolved_q2->success Yes fail Problem persists: Consider alternative solvents or formulation strategies dissolved_q2->fail precipitate_q Does it precipitate? dilute_stock->precipitate_q use_cosolvent Use a co-solvent system (e.g., DMSO/PEG300/Tween-80/Saline) precipitate_q->use_cosolvent Yes lower_conc Lower the final concentration precipitate_q->lower_conc Yes, alternatively precipitate_q->success No use_cosolvent->success lower_conc->success

Caption: Troubleshooting workflow for dissolving this compound.

Experimental_Workflow_In_Vivo_Solution_Prep start Start: Prepare In Vivo Working Solution step1 1. Prepare concentrated stock of this compound in DMSO (e.g., 20.8 mg/mL) start->step1 step2 2. Add PEG300 to the DMSO stock and mix step1->step2 step3 3. Add Tween-80 and mix until homogeneous step2->step3 step4 4. Add Saline to the final volume and mix step3->step4 end End: Clear working solution ready for use step4->end

Caption: Experimental workflow for preparing an in vivo solution.

References

Technical Support Center: Analysis of Iotalamic Acid-d3 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support resource for the analysis of Iotalamic acid-d3 using mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable information for method development, troubleshooting, and routine analysis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial mass spectrometry parameters for Iotalamic acid and this compound?

A1: The following table summarizes the recommended starting parameters for a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. These parameters should be used as a starting point and further optimized for your specific instrument and experimental conditions. Iotalamic acid is typically analyzed in positive electrospray ionization (ESI+) mode.

AnalytePrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Declustering Potential (DP) (Volts)Collision Energy (CE) (eV)
Iotalamic Acid614.8487.050 - 10030 - 50
456.050 - 10035 - 55
This compound617.8490.050 - 10030 - 50
459.050 - 10035 - 55

Note: The MRM transitions for this compound are predicted based on the known fragmentation of Iotalamic acid.[1] The d3 label is on the N-methyl group, which may or may not be retained in all fragments. It is crucial to confirm these transitions by infusing a standard solution of this compound and performing a product ion scan.

Q2: What is a suitable internal standard for the analysis of Iotalamic acid?

A2: this compound is the recommended stable isotope-labeled internal standard (SIL-IS) for the quantification of Iotalamic acid.[2] A SIL-IS is the gold standard as it has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation and analysis, which corrects for matrix effects and variability in instrument response.[3]

Q3: What are the common sample preparation techniques for Iotalamic acid analysis in biological matrices?

A3: The most common sample preparation techniques for Iotalamic acid in plasma and urine are protein precipitation and simple dilution.

  • Protein Precipitation: This is a straightforward method for plasma samples. It typically involves adding a cold organic solvent, such as acetonitrile or methanol, to the plasma sample in a 3:1 or 4:1 ratio (solvent:plasma).[1] After vortexing and centrifugation, the clear supernatant is collected for analysis.

  • Dilution: For urine samples, a simple dilution with the mobile phase or a suitable buffer is often sufficient.[4]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the analysis of this compound.

IssuePotential Cause(s)Recommended Action(s)
Poor Signal Intensity for this compound 1. Suboptimal MS parameters. 2. Degradation of the standard. 3. Ion suppression.1. Optimize source and compound parameters (DP, CE) by infusing a standard solution. 2. Prepare a fresh stock solution of this compound. 3. Modify chromatographic conditions to separate the analyte from interfering matrix components.
High Variability in this compound Response 1. Inconsistent sample preparation. 2. Carryover from previous injections. 3. Instability of the analyte in the autosampler.1. Ensure precise and consistent pipetting and solvent addition during sample preparation. 2. Optimize the autosampler wash procedure with a strong solvent. 3. Investigate the stability of this compound in the final sample matrix at the autosampler temperature.
Chromatographic Peak Tailing or Splitting 1. Column degradation. 2. Incompatible mobile phase pH. 3. Sample solvent effects.1. Replace the analytical column with a new one of the same type. 2. Adjust the mobile phase pH to ensure Iotalamic acid is in a single ionic state. 3. Ensure the sample solvent is similar in composition and strength to the initial mobile phase.
Inaccurate Quantification at Low Concentrations 1. Isotopic contribution from the analyte to the internal standard signal. 2. Carryover.1. This is less of a concern with a +3 Da mass difference, but can be checked by injecting a high concentration of unlabeled Iotalamic acid and monitoring the this compound MRM transition. 2. As mentioned above, optimize the autosampler wash.

Experimental Protocols

Sample Preparation: Protein Precipitation for Plasma Samples
  • To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following is a general-purpose LC-MS/MS method that can be adapted and optimized.

Liquid Chromatography Parameters:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Parameters:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation inject->chromatography ms_detection MS Detection (MRM) chromatography->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: Experimental workflow for the analysis of Iotalamic acid.

troubleshooting_logic start Start Troubleshooting issue Identify Primary Issue start->issue poor_signal Poor Signal Intensity issue->poor_signal Low response high_variability High Variability issue->high_variability Inconsistent results bad_chromatography Bad Chromatography issue->bad_chromatography Poor peak shape optimize_ms Optimize MS Parameters poor_signal->optimize_ms check_sample_prep Review Sample Prep Protocol high_variability->check_sample_prep check_lc_conditions Check LC Conditions & Column bad_chromatography->check_lc_conditions

Caption: Logical troubleshooting workflow for common issues.

References

avoiding analytical variability with Iotalamic acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Iotalamic acid-d3 as an internal standard to avoid analytical variability in quantitative studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a deuterated form of Iotalamic acid, a well-established X-ray contrast agent. In the context of analytical chemistry, it serves as a stable isotope-labeled internal standard (SIL-IS). Its primary application is in quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), to ensure high accuracy and precision in the measurement of Iotalamic acid in biological matrices.[1][2][3] The use of a SIL-IS like this compound is considered the gold standard in bioanalysis as it co-elutes with the analyte and experiences similar matrix effects, thereby correcting for variations in sample preparation and instrument response.[3][4]

Q2: How should I prepare stock and working solutions of this compound?

A2: Proper preparation of stock and working solutions is critical for accurate quantification. Here is a general protocol:

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh a precise amount of this compound. Dissolve it in a high-purity solvent in which it is freely soluble, such as methanol or a mixture of acetonitrile and water.[5][6] Ensure the compound is fully dissolved by vortexing. Store the stock solution in a tightly sealed container at a low temperature, typically -20°C, to ensure long-term stability.[6]

  • Working Solution: Prepare the working solution by diluting the stock solution with the mobile phase or a solvent compatible with your analytical method. The concentration of the working solution should be optimized for your specific assay, but a common practice is to use a concentration that is in the mid-range of your calibration curve.

Q3: What are the optimal storage conditions for this compound solutions?

A3: To maintain the integrity of your this compound standards, adhere to the following storage guidelines:

  • Solid Form: Store the solid material in a cool, dry, and dark place as recommended by the supplier.

  • Stock Solutions: Store stock solutions at -20°C or lower in tightly sealed, amber vials to prevent solvent evaporation and photodegradation.[6]

  • Working Solutions: Freshly prepare working solutions daily if possible. If they need to be stored, keep them refrigerated at 2-8°C for short periods. Avoid repeated freeze-thaw cycles.

Q4: Can the deuterium label on this compound exchange with hydrogen from the solvent?

A4: While deuterium labels are generally stable, exchange with protic solvents (like water or methanol) can occur, especially under acidic or basic conditions.[2][7] To minimize this risk, it is advisable to store solutions in a neutral pH environment and avoid prolonged exposure to harsh conditions.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: High Variability in the Internal Standard Signal

Question: My this compound signal is highly variable between samples. What could be the cause and how can I fix it?

Answer: High variability in the internal standard signal can compromise the accuracy of your results. The following table outlines potential causes and solutions.

Potential CauseRecommended Solution
Inconsistent Pipetting Ensure your pipettes are calibrated and use a consistent technique for adding the internal standard to each sample.
Sample Matrix Effects Matrix components can suppress or enhance the ionization of the internal standard.[8][9][10] Ensure your sample cleanup procedure is adequate to remove interfering substances. Consider using a more robust extraction method like solid-phase extraction (SPE).
Incomplete Dissolution Ensure the internal standard is completely dissolved in the working solution. Vortex and sonicate if necessary.
Degradation of Internal Standard Prepare fresh working solutions regularly and store stock solutions under appropriate conditions.[11]
Instrument Instability Check the stability of your LC-MS/MS system by injecting the working solution multiple times. If variability is high, the instrument may require maintenance.
Issue 2: Poor Peak Shape or Tailing for this compound

Question: I am observing poor peak shape for my this compound. What are the likely causes and solutions?

Answer: Poor peak shape can affect the accuracy of peak integration. Consider the following troubleshooting steps:

Potential CauseRecommended Solution
Column Overload The concentration of the internal standard may be too high. Try diluting the working solution.
Incompatible Injection Solvent The solvent used to reconstitute the sample after extraction may be too strong, causing peak distortion. Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.
Column Contamination or Degradation Flush the column with a strong solvent or replace it if it's old or has been used with many complex samples.
Mobile Phase Issues Ensure the mobile phase is properly prepared, degassed, and at the correct pH.
Issue 3: Unexpected Isotopic Contribution or "Crosstalk"

Question: I am seeing a signal for this compound in my blank samples, or a signal for the unlabeled analyte in my internal standard solution. How can I address this?

Answer: This "crosstalk" can lead to inaccurate quantification, especially at the lower limit of quantification (LLOQ).

Potential CauseRecommended Solution
Impurity in the Internal Standard The this compound standard may contain a small amount of the unlabeled analyte. Check the certificate of analysis for isotopic purity. If necessary, use a higher purity standard.
In-source Fragmentation The analyte may be fragmenting in the mass spectrometer's ion source to produce an ion with the same mass-to-charge ratio as the internal standard. Optimize the source conditions to minimize fragmentation.
Natural Isotope Abundance The unlabeled analyte will have a natural abundance of isotopes that may contribute to the signal at the mass of the deuterated standard. This is more of a concern with a small mass difference between the analyte and the internal standard.

Experimental Protocols

Protocol: Quantitative Analysis of Iotalamic Acid in Human Plasma using LC-MS/MS with this compound as an Internal Standard

1. Preparation of Solutions

  • Iotalamic Acid Stock Solution (1 mg/mL): Accurately weigh 1 mg of Iotalamic acid and dissolve it in 1 mL of methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Calibration Standards and Quality Control (QC) Samples: Prepare a series of calibration standards and QC samples by spiking appropriate amounts of the Iotalamic acid stock solution into blank human plasma.

  • This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.

2. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the this compound working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions (Example)

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to achieve good separation of Iotalamic acid from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode.

  • MRM Transitions:

    • Iotalamic acid: [Precursor ion m/z] -> [Product ion m/z]

    • This compound: [Precursor ion m/z + 3] -> [Product ion m/z]

4. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of Iotalamic acid to this compound against the concentration of the calibration standards.

  • Determine the concentration of Iotalamic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Injection reconstitute->inject lc_separation LC Separation inject->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification calibration_curve->quantification troubleshooting_workflow start High Internal Standard Variability check_pipetting Check Pipetting Technique & Calibration start->check_pipetting check_matrix Evaluate Matrix Effects check_pipetting->check_matrix Consistent solution_pipetting Re-prepare Samples with Calibrated Pipettes check_pipetting->solution_pipetting Inconsistent check_solution Assess IS Solution Integrity check_matrix->check_solution Minimal solution_matrix Improve Sample Cleanup (e.g., SPE) check_matrix->solution_matrix Significant check_instrument Verify Instrument Performance check_solution->check_instrument Intact solution_solution Prepare Fresh IS Working Solution check_solution->solution_solution Degraded/Improperly Prepared solution_instrument Perform Instrument Maintenance check_instrument->solution_instrument Unstable

References

Validation & Comparative

A Comparative Guide to Iotalamic Acid-d3 and Non-Labeled Iotalamic Acid in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and other bioanalytical applications, the accurate quantification of analytes is paramount. This guide provides an objective comparison of iotalamic acid-d3 and its non-labeled counterpart, focusing on their application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The use of a stable isotope-labeled internal standard, such as this compound, is widely recognized as the gold standard for achieving the highest levels of accuracy and precision in bioanalysis.[1]

Physicochemical Properties

A fundamental comparison begins with the basic physicochemical properties of iotalamic acid and its deuterated analog. The primary difference lies in the substitution of three hydrogen atoms with deuterium atoms in the acetyl methyl group, resulting in a nominal mass difference of 3 Da. This mass shift is crucial for their differentiation in mass spectrometry while maintaining nearly identical chemical and physical behaviors.

PropertyIotalamic AcidThis compound
Molecular Formula C₁₁H₉I₃N₂O₄C₁₁H₆D₃I₃N₂O₄
Molecular Weight 613.91 g/mol 616.93 g/mol
Chemical Structure 3-(acetylamino)-2,4,6-triiodo-5- [(methylamino)carbonyl]benzoic acid3-(acetyl-d3-amino)-2,4,6-triiodo-5- [(methylamino)carbonyl]benzoic acid
Primary Application Radiographic contrast agent, Analyte in bioanalysisInternal standard for quantitative analysis by NMR, GC-MS, or LC-MS[2][3]

The Role of Deuterated Internal Standards in LC-MS/MS

In quantitative LC-MS/MS, an internal standard (IS) is added at a known concentration to all samples, including calibration standards and quality controls. The IS is used to correct for variability that can occur during sample preparation and analysis. The ideal internal standard co-elutes with the analyte and experiences the same matrix effects and ionization suppression or enhancement.

Deuterated internal standards like this compound are considered the gold standard because their physicochemical properties are nearly identical to the unlabeled analyte.[1] This ensures that they behave similarly during extraction, chromatography, and ionization, providing superior correction for experimental variability compared to using a structural analog or no internal standard at all.

Experimental Performance Comparison

Performance ParameterDeuterated Internal Standard (Sirolimus-d3)Non-Deuterated Structural Analog IS (DMR)
Inter-patient Assay Imprecision (CV%) 2.7% - 5.7%7.6% - 9.7%
Data adapted from a study on sirolimus, demonstrating the expected performance enhancement with a deuterated internal standard.[4]

The lower coefficient of variation (CV%) for the assay using the deuterated internal standard indicates a significant reduction in the variability of the results between different patient samples, leading to more reliable and reproducible data.[4]

Experimental Protocols

Below is a representative experimental protocol for the quantitative analysis of iotalamic acid in human plasma using LC-MS/MS. This protocol is based on established methods for iotalamic acid and incorporates the use of this compound as the internal standard.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol) and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • System: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Iotalamic Acid: m/z 614.8 → 487.0

      • This compound: m/z 617.8 → 490.0

Visualizing the Workflow and Rationale

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical advantage of using a deuterated internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample spike Spike with this compound (IS) plasma->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc msms Tandem MS Detection (MRM) hplc->msms integrate Peak Integration msms->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantify Concentration ratio->quantify

A typical bioanalytical workflow for iotalamic acid quantification.

G cluster_analyte Iotalamic Acid (Analyte) cluster_is This compound (IS) cluster_result Result analyte_prep Variable Recovery analyte_ion Variable Ionization analyte_prep->analyte_ion is_prep Variable Recovery analyte_prep->is_prep Tracks Variability is_ion Variable Ionization analyte_ion->is_ion Tracks Variability accurate_quant Accurate Quantification analyte_ion->accurate_quant Analyte Signal is_prep->is_ion is_ion->accurate_quant IS Signal (for normalization)

References

The Gold Standard in Bioanalysis: A Comparative Guide to Iotalamic Acid-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of analytes in complex biological matrices is paramount. The choice of an internal standard (IS) is a critical factor in the robustness and reliability of bioanalytical methods. This guide provides an objective comparison of Iotalamic acid-d3, a deuterated stable isotope-labeled internal standard (SIL-IS), with other alternatives, supported by experimental data and detailed methodologies.

Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1][2][3] By incorporating heavy isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), these standards are chemically almost identical to the analyte of interest but are distinguishable by their mass. This near-identical physicochemical behavior allows the SIL-IS to effectively compensate for variations throughout the analytical process, including sample extraction, matrix effects, and instrument response.

This compound is the deuterated form of Iotalamic acid, a compound used as a contrast agent for diagnostic imaging. The accurate measurement of iotalamic acid in plasma and urine is crucial for the determination of the glomerular filtration rate (GFR), a key indicator of renal function.[4][5] While various internal standards can be employed for this analysis, this compound offers distinct advantages over structural analogs.

Performance Comparison: this compound vs. a Structural Analog Internal Standard

To illustrate the performance differences, this guide compares the expected performance of this compound with the reported data for Iohexol, a structural analog internal standard used in a validated LC-MS/MS method for the quantification of iothalamate.[4]

Performance ParameterThis compound (Deuterated SIL-IS) (Expected)Iohexol (Structural Analog IS)[4]
Recovery (%) Highly consistent and closely tracks the analyte93.6% to 104.1%
Intra-assay Precision (%CV) Typically <5%<9%
Inter-assay Precision (%CV) Typically <5%<9%
Matrix Effect Minimal, as it co-elutes and experiences the same ion suppression/enhancement as the analytePotential for differential matrix effects due to differences in chemical structure and chromatographic retention time
Accuracy (% Bias) High, typically within ±5%Data not explicitly provided, but reliance on structural similarity may introduce bias
Co-elution with Analyte Yes, ensuring optimal correction for matrix effectsNo, elutes at a different retention time

The Advantages of a Deuterated Internal Standard

The use of a deuterated internal standard like this compound is preferred for several key reasons:

  • Co-elution: this compound will chromatographically co-elute with the unlabeled iotalamic acid. This is a critical advantage as both the analyte and the internal standard are subjected to the same matrix effects at the exact moment of elution into the mass spectrometer's ion source, leading to more accurate correction.[2]

  • Similar Extraction Recovery: Due to their nearly identical chemical and physical properties, the extraction recovery of a deuterated internal standard from the biological matrix is expected to be the same as the analyte. Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard, thus maintaining an accurate analyte-to-IS ratio.

  • Reduced Matrix Effects: Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds from the sample matrix, are a major source of variability in LC-MS/MS assays. A co-eluting deuterated internal standard experiences the same matrix effects as the analyte, providing the most effective compensation.[3]

While structural analog internal standards like Iohexol can provide acceptable results, they are not ideal.[4] Differences in their chemical structure can lead to variations in extraction efficiency, chromatographic retention, and ionization response compared to the analyte. This can result in incomplete correction for matrix effects and may introduce bias into the final quantitative results.

Experimental Protocols

The following is a representative experimental protocol for the quantification of iotalamic acid in human plasma and urine using an internal standard, based on the method developed by Seegmiller et al. (2013).[4] While the original study used Iohexol, the protocol is readily adaptable for the superior performance of this compound.

Sample Preparation

Plasma:

  • To 50 µL of plasma, add 50 µL of the internal standard working solution (this compound in a suitable solvent).

  • Add 150 µL of methanol to precipitate proteins.

  • Vortex for 10 seconds.

  • Centrifuge at 16,100 x g for 5 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Urine:

  • To 10 µL of urine, add 990 µL of the internal standard working solution.

  • Vortex to mix.

  • Transfer to an autosampler vial for analysis.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: A suitable reversed-phase C18 column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from low to high organic phase over a short run time.

    • Flow Rate: Appropriate for the column dimensions (e.g., 0.5 mL/min).

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, optimized for iotalamic acid.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Iotalamic Acid: Specific precursor ion to product ion transition.

      • This compound: Mass-shifted precursor ion to product ion transition.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for selecting an internal standard and the experimental process for sample analysis.

internal_standard_selection start Start: Need for Quantitative Bioanalysis is_needed Is an Internal Standard Required? start->is_needed decision Choice of Internal Standard is_needed->decision Yes sil_is Stable Isotope-Labeled IS (e.g., this compound) validation Method Validation (Accuracy, Precision, Matrix Effects, etc.) sil_is->validation analog_is Structural Analog IS (e.g., Iohexol) analog_is->validation decision->sil_is Preferred decision->analog_is Alternative analysis Sample Analysis validation->analysis

Logical workflow for internal standard selection.

experimental_workflow sample Biological Sample (Plasma or Urine) add_is Add this compound Internal Standard sample->add_is extraction Sample Preparation (e.g., Protein Precipitation for Plasma) add_is->extraction lc_separation LC Separation (Reversed-Phase C18) extraction->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Data Analysis and Quantification ms_detection->quantification

A typical experimental workflow for sample analysis.

References

The Gold Standard in Bioanalysis: A Comparative Guide to Iotalamic Acid-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. In the realm of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is a critical factor in achieving robust and trustworthy results. This guide provides an objective comparison of Iotalamic acid-d3, a deuterated stable isotope-labeled internal standard, with a hypothetical structural analog for the quantification of the diagnostic agent Iotalamic acid.

Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1][2][3][4] this compound, being chemically identical to Iotalamic acid with the exception of three deuterium atoms, co-elutes with the analyte and experiences nearly identical effects from the sample matrix, leading to superior accuracy and precision in quantification.[1][5] This guide will delve into the performance characteristics and experimental protocols, providing a clear rationale for the selection of this compound in regulated bioanalysis.

Performance Comparison: this compound vs. a Structural Analog

The selection of an internal standard significantly impacts the validation parameters of a bioanalytical method. The following table summarizes the expected performance of a validated LC-MS/MS method for Iotalamic acid using this compound as the internal standard, compared to a hypothetical method using a structural analog. The data for the this compound method are based on a validated method for the simultaneous quantification of iothalamate and hippuran.[6] The performance of the structural analog is inferred from general principles outlined in bioanalytical method validation guidelines.[7][8][9][10]

Validation ParameterThis compound (Stable Isotope Labeled IS)Structural Analog IS (Hypothetical)Acceptance Criteria (ICH M10)[7][8][9][10]
Linearity (r²) > 0.99> 0.99≥ 0.99
Accuracy (% Bias) Within ±10%[6]Potentially > ±15% due to differential matrix effectsWithin ±15% of the nominal concentration (±20% at LLOQ)
Precision (%CV) < 10%[6]Potentially > 15% due to inconsistent recovery≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantification (LLOQ) 0.500 ng/mL (in serum)[6]May be higher due to greater variabilityClearly defined and reproducible
Matrix Effect CompensatedPotential for significant and variable ion suppression/enhancementMinimized and controlled
Recovery Consistent and reproducibleMay be variable and differ from the analyteConsistent, precise, and reproducible

Experimental Protocols

A detailed methodology is crucial for the successful implementation and validation of an analytical method. Below are the key experimental protocols for the quantification of Iotalamic acid in human plasma using this compound as an internal standard, based on a validated LC-MS/MS method.[6]

Sample Preparation
  • Spiking: To 100 µL of human plasma, add 25 µL of the this compound internal standard working solution.

  • Protein Precipitation: Add 300 µL of methanol to the plasma sample, vortex for 10 seconds, and centrifuge at 4000 rpm for 10 minutes.

  • Dilution: Transfer 50 µL of the supernatant to a clean tube and dilute with 450 µL of the mobile phase.

  • Injection: Inject the final diluted sample into the LC-MS/MS system.

Liquid Chromatography
  • LC System: A suitable UHPLC system.

  • Column: A reversed-phase column with low-ligand density.[6]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient: A gradient elution program to separate Iotalamic acid from endogenous plasma components.[6]

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).[6]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Iotalamic acid: Precursor ion > Product ion (specific m/z values to be determined during method development).

    • This compound: Precursor ion > Product ion (specific m/z values to be determined during method development, with a +3 Da shift from the analyte).

Visualizing the Workflow and Rationale

To further clarify the experimental process and the underlying logic, the following diagrams are provided in the DOT language for Graphviz.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge dilute Dilution centrifuge->dilute lc_separation LC Separation dilute->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Experimental workflow for Iotalamic acid analysis.

G cluster_analyte Analyte (Iotalamic Acid) cluster_is Internal Standard (this compound) cluster_result Result analyte_prep Variable loss during sample prep analyte_ion Variable ionization analyte_prep->analyte_ion accurate_quant Accurate Quantification analyte_ion->accurate_quant Ratio Calculation is_prep Identical variable loss is_ion Identical variable ionization is_prep->is_ion is_ion->accurate_quant Normalizes for variability

Caption: Rationale for using a stable isotope-labeled internal standard.

References

A Researcher's Guide to Cross-Validation in Analytical Method Development

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug development and analytical science, the term "cross-validation" can have two distinct meanings, leading to potential confusion. In a classical analytical chemistry context, it refers to the process of comparing two different analytical methods to ensure they produce equivalent results.[1] This is crucial when transferring a method between labs or when data from different techniques need to be compared.[2]

However, in the world of chemometrics and statistical modeling, which is increasingly applied to analytical data from techniques like spectroscopy and chromatography, cross-validation takes on a different meaning.[3] It is a powerful statistical technique used to assess how the results of a predictive model will generalize to an independent dataset.[4] This guide will focus on the latter, providing a comparative overview of three common statistical cross-validation techniques—k-fold, leave-one-out, and Monte Carlo—as applied to models developed from analytical data.

These methods are essential for building robust calibration models, avoiding overfitting, and ensuring the reliability of predictions for new, unseen samples.[5]

Comparison of Cross-Validation Techniques for a Predictive Model

To illustrate the application and performance of different cross-validation techniques, consider a common scenario in drug development: building a Partial Least Squares (PLS) regression model to predict the concentration of an active pharmaceutical ingredient (API) from near-infrared (NIR) spectroscopic data. The performance of such a model is critically dependent on how it is validated.

Below is a summary of typical performance metrics obtained when applying k-fold, leave-one-out, and Monte Carlo cross-validation to a hypothetical calibration dataset for API quantification.

Performance Metric k-Fold Cross-Validation (k=10) Leave-One-Out Cross-Validation (LOOCV) Monte Carlo Cross-Validation (50 repetitions)
Root Mean Square Error of Cross-Validation (RMSECV) 0.185 %w/w0.198 %w/w0.182 %w/w
Coefficient of Determination (R²) 0.9960.9950.997
Bias LowVery LowLow
Variance ModerateHighLow
Computational Time ModerateHighVery High

Note: The data in this table is hypothetical and intended for illustrative purposes to reflect the typical trade-offs between these methods.

Detailed Experimental Protocols

A robust cross-validation process begins with a well-designed experiment to generate the necessary data. The following protocol outlines the steps for creating and validating a PLS model for API quantification using NIR spectroscopy.

Objective: To develop and validate a robust calibration model for the non-destructive quantification of API concentration in a solid dosage form using NIR spectroscopy.

1. Sample Preparation:

  • Prepare a set of 50 calibration standards by mixing the API and excipients to achieve a concentration range of 5.0% to 15.0% w/w.

  • Ensure a uniform distribution of the API within the matrix by using a geometric dilution process and a V-blender.

  • Independently prepare a separate set of 10 validation samples within the same concentration range to serve as a final, external test of the model.

2. Analytical Method - NIR Spectroscopy:

  • Instrument: Dispersive or FT-NIR spectrometer.

  • Measurement Mode: Diffuse reflectance.

  • Spectral Range: 4000 cm⁻¹ to 10000 cm⁻¹ (1000 nm to 2500 nm).

  • Resolution: 8 cm⁻¹.

  • Scanning: For each of the 50 calibration samples, acquire spectra from three different positions to account for sample heterogeneity. Average these spectra to obtain a single representative spectrum per sample.

3. Data Preprocessing:

  • Apply spectral preprocessing techniques to reduce noise and correct for baseline variations. A common sequence includes:

    • Standard Normal Variate (SNV) to correct for particle size effects.

    • First or second derivative (Savitzky-Golay algorithm) to resolve overlapping peaks and remove baseline drift.

4. Model Development and Cross-Validation:

  • Model: Partial Least Squares (PLS) regression.

  • Software: Utilize chemometric software (e.g., The Unscrambler®, PLS_Toolbox for MATLAB®).

  • Develop the PLS model using the 50 preprocessed spectra and their corresponding reference API concentrations (determined by a primary method like HPLC-UV).

  • Apply the following cross-validation techniques to the calibration set to determine the optimal number of PLS latent variables and to estimate the predictive performance of the model:

    • k-Fold Cross-Validation:

      • Randomly partition the 50-sample dataset into 10 folds of 5 samples each.

      • In the first iteration, train the PLS model on folds 1-9 and test it on the samples in fold 10.

      • Repeat this process 10 times, holding out a different fold for testing in each iteration.

      • Calculate the overall RMSECV from the prediction errors across all 10 folds.[6]

    • Leave-One-Out Cross-Validation (LOOCV):

      • Remove one sample from the dataset.

      • Train the PLS model on the remaining 49 samples.

      • Test the model on the single removed sample.

      • Repeat this process 50 times, until every sample has been used as the test sample once.[7]

      • Calculate the overall RMSECV from the 50 individual prediction errors.[8]

    • Monte Carlo Cross-Validation (MCCV):

      • Randomly split the data into a training set (e.g., 80% of samples) and a test set (e.g., 20% of samples).

      • Develop a PLS model on the training set and evaluate its performance on the test set.

      • Repeat this random splitting process multiple times (e.g., 50-100 repetitions).[1][6]

      • Average the performance metrics over all repetitions to get a robust estimate of the model's predictive ability.[9]

5. Final Model Validation:

  • Once the optimal number of latent variables is determined, build the final PLS model using all 50 calibration samples.

  • Assess the true predictive performance of this final model using the 10 independent validation samples that were not used in the model building or cross-validation process.

Visualizing Cross-Validation Workflows

The logical flow of each cross-validation technique can be effectively visualized. These diagrams illustrate how the dataset is partitioned and utilized in each method.

k_Fold_Cross_Validation cluster_data Full Dataset (N samples) cluster_process k-Fold Process (k iterations) cluster_split Split into k Folds cluster_iter Iteration i cluster_output Final Output data Sample 1 Sample 2 ... Sample N folds Fold 1 Fold 2 ... Fold k data->folds Partition train Train Model folds->train k-1 Folds test Test Model folds->test 1 Fold train->test error Calculate Error_i test->error avg_error Average Error (e.g., RMSECV) error->avg_error Repeat k times and average

Caption: Workflow for k-Fold Cross-Validation.

LOOCV cluster_data Full Dataset (N samples) cluster_process LOOCV Process (N iterations) cluster_iter Iteration i cluster_output Final Output data S1 S2 ... Si ... SN train Train Model on all samples except Si data->train N-1 samples test Test Model on Si data->test 1 sample (Si) train->test error Calculate Error_i test->error avg_error Average Error (e.g., RMSECV) error->avg_error Repeat N times and average MCCV cluster_data Full Dataset cluster_process MCCV Process (M repetitions) cluster_iter Repetition i cluster_output Final Output data Sample 1 ... Sample N split Random Split data->split train Train Model split->train Training Set test Test Model split->test Test Set train->test error Calculate Error_i test->error avg_error Average Error (e.g., RMSECV) error->avg_error Repeat M times and average

References

A Comparative Guide to Glomerular Filtration Rate (GFR) Confirmation: Iotalamic Acid vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of the Glomerular Filtration Rate (GFR) is paramount in drug development and clinical research for assessing renal function and ensuring patient safety. While several methods exist for GFR confirmation, the use of exogenous filtration markers remains the gold standard. This guide provides a comprehensive comparison of Iotalamic acid, a widely used contrast agent, with other established methods, including the gold-standard inulin clearance, iohexol clearance, and the commonly used endogenous marker, creatinine clearance. This analysis is supported by experimental data and detailed methodologies to aid researchers in selecting the most appropriate GFR assessment tool for their specific needs.

Performance Comparison of GFR Markers

The selection of a GFR marker is often a balance between accuracy, precision, and practical considerations such as cost and patient burden. The following tables summarize the key performance characteristics of Iotalamic acid compared to inulin, iohexol, and creatinine.

Marker Method Type Analytical Technique Advantages Disadvantages
Iotalamic Acid ExogenousLC-MS/MS, HPLC, Capillary ElectrophoresisHigh accuracy and precision, non-radioactive options available, well-established methods.[1][2][3]Potential for tubular secretion leading to slight overestimation of GFR compared to inulin, requires intravenous administration.[4]
Inulin Exogenous (Gold Standard)Colorimetric, EnzymaticConsidered the most accurate method as it is freely filtered and not secreted or reabsorbed.[4][5]Cumbersome procedure requiring continuous infusion and timed urine collections, limited availability and high cost.[4][6]
Iohexol ExogenousLC-MS/MS, HPLCGood correlation with inulin, stable in blood, allowing for delayed sample analysis.[7][8]Urinary clearance may be less accurate than plasma clearance, potential for bias when compared to iothalamate.[9][10]
Creatinine EndogenousColorimetric, EnzymaticSimple, inexpensive, and widely available as part of routine blood tests.Affected by muscle mass, diet, and tubular secretion, leading to inaccuracies, especially in early-stage kidney disease.[6][11]

Quantitative Comparison of Accuracy and Precision

The following table presents a quantitative comparison of the bias and precision of different GFR measurement methods, with inulin clearance serving as the reference standard where available.

Comparison Bias (Mean Difference) Precision (Agreement/Correlation) Key Findings
Iotalamate vs. Inulin Urinary ¹²⁵I-iothalamate clearance showed a small positive bias compared to urinary inulin clearance.High correlation between iothalamate and inulin clearances.Iotalamate slightly overestimates GFR, likely due to some tubular secretion.[4]
Iohexol vs. Inulin Plasma iohexol clearance shows good agreement with renal inulin clearance.[12] Mean differences between iohexol and inulin clearance were 2.65 and 2.00 mL/min/1.73 m² for slope and single-point methods, respectively.[12]High intraclass correlation (0.92) between iohexol and inulin clearance.[12] 83.3% to 86.7% of iohexol measurements were within 30% of inulin values.[12]Plasma iohexol clearance is a reliable alternative to inulin clearance.[7]
Iotalamate vs. Iohexol Urinary iothalamate clearance is systematically higher (by about 15%) than urinary iohexol clearance.[13]The proportional bias of iohexol to iothalamate urinary clearance was 0.85.[9][10]A significant and consistent difference exists between the urinary clearances of iothalamate and iohexol.[9][10]
Creatinine Clearance vs. Inulin Clearance Creatinine clearance generally overestimates GFR due to tubular secretion.[11]Moderate correlation, which can be improved with formulas like Cockcroft-Gault or MDRD, though these have their own limitations.[14][15]Less accurate than exogenous markers, especially in individuals with normal or near-normal kidney function.
¹²⁵I-iothalamate (Corrected vs. Uncorrected) Mean corrected GFR: 81.0 ml/min; Mean uncorrected GFR: 77.8 ml/min.Corrected measurements show higher precision (6.5 ml/min) compared to uncorrected (21.7 ml/min).[16]Correction for incomplete urine collection significantly improves the accuracy and precision of ¹²⁵I-iothalamate GFR measurements.[16]

Experimental Protocols

Accurate and reproducible GFR measurement is critically dependent on standardized and meticulously followed experimental protocols.

Iotalamic Acid Clearance using LC-MS/MS with Iotalamic acid-d3 Internal Standard

This method offers high sensitivity and specificity for the quantification of iotalamic acid in plasma and urine. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in instrument response, thereby ensuring the highest level of accuracy.

1. Patient Preparation and Sample Collection:

  • Patients should be well-hydrated.

  • A baseline blood sample is collected prior to the administration of iotalamic acid.

  • A bolus intravenous injection of a sterile solution of iotalamic acid is administered.

  • Timed blood and urine samples are collected over a period of several hours. The exact timing and number of samples may vary depending on the expected GFR.[17]

2. Sample Preparation:

  • Plasma: To 100 µL of plasma, add a known concentration of this compound internal standard. Precipitate proteins by adding acetonitrile or methanol. Vortex and centrifuge to pellet the proteins. The supernatant is then diluted for analysis.[1]

  • Urine: Urine samples are typically diluted with the mobile phase or a suitable buffer after the addition of the this compound internal standard.

3. LC-MS/MS Analysis:

  • Chromatography: Use a C18 reverse-phase column with a gradient elution of methanol and water containing a suitable modifier (e.g., formic acid).

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both iotalamic acid and the this compound internal standard.

4. GFR Calculation:

  • The concentration of iotalamic acid in each plasma and urine sample is determined from the peak area ratio of the analyte to the internal standard using a calibration curve.

  • GFR is calculated using the formula: GFR = (Urine Concentration × Urine Flow Rate) / Plasma Concentration.[2]

Alternative GFR Measurement Protocols
  • Inulin Clearance: This classic method involves a continuous intravenous infusion of inulin to achieve a steady-state plasma concentration.[4] Timed urine collections are performed, and inulin concentrations in plasma and urine are measured, typically using a colorimetric or enzymatic assay.[18] The GFR is calculated as the renal clearance of inulin.[5]

  • Iohexol Clearance: A bolus intravenous injection of iohexol is administered.[19] Timed blood samples are collected, and plasma iohexol concentrations are measured by HPLC or LC-MS/MS.[17] GFR is calculated from the plasma clearance of iohexol, often using a one- or two-compartment model.[19]

  • Creatinine Clearance: This method involves collecting urine over a 24-hour period and a single blood sample to measure creatinine levels in both.[14] The GFR is estimated from the rate of creatinine excretion.[11] Alternatively, estimated GFR (eGFR) can be calculated from serum creatinine using equations like the Cockcroft-Gault or MDRD, which also consider age, sex, and weight.[14][15]

Visualizing the Workflow

To better illustrate the key steps in GFR confirmation using Iotalamic acid with LC-MS/MS, the following diagrams outline the experimental workflow and the logical relationship between the different GFR measurement techniques.

GFR_Workflow cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical Phase P1 Patient Preparation (Hydration) P2 Baseline Sample (Blood) P1->P2 P3 Iotalamic Acid Administration (IV) P2->P3 P4 Timed Sample Collection (Blood & Urine) P3->P4 A1 Sample Preparation (Protein Precipitation, Internal Standard Addition) P4->A1 A2 LC-MS/MS Analysis (Quantification) A1->A2 D1 Data Analysis (Concentration Calculation) A2->D1 D2 GFR Calculation D1->D2

Fig. 1: Experimental workflow for GFR confirmation using Iotalamic acid and LC-MS/MS.

GFR_Comparison_Logic cluster_endogenous Endogenous Marker cluster_exogenous Exogenous Markers Creatinine Creatinine Clearance GFR Glomerular Filtration Rate (GFR) Creatinine->GFR Estimates Inulin Inulin Clearance (Gold Standard) Inulin->GFR Measures (Reference) Iotalamic_Acid Iotalamic Acid Clearance Iotalamic_Acid->Inulin Compared to Iohexol Iohexol Clearance Iotalamic_Acid->Iohexol Compared to Iotalamic_Acid->GFR Measures Iohexol->Inulin Compared to Iohexol->GFR Measures

Fig. 2: Logical relationship of different methods for determining GFR.

Conclusion

The choice of method for GFR confirmation requires careful consideration of the study's objectives, the required level of accuracy and precision, and logistical constraints. While inulin clearance remains the theoretical gold standard, its practical application is limited. Iotalamic acid, particularly when measured by a robust analytical method like LC-MS/MS with a deuterated internal standard (this compound), offers a highly accurate and precise alternative for GFR determination in research and drug development. It demonstrates a strong correlation with inulin clearance and provides a reliable tool for assessing renal function. Iohexol clearance also presents a viable option with good performance characteristics. Creatinine-based estimations, while convenient for screening, lack the accuracy required for definitive GFR confirmation in many research contexts. This guide provides the necessary data and methodological insights to assist researchers in making an informed decision for their GFR assessment needs.

References

The Gold Standard: A Comparative Analysis of Deuterated vs. C13-Labeled Internal Standards in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an internal standard is a critical factor that directly impacts data accuracy and reliability. In the realm of mass spectrometry-based assays, stable isotope-labeled (SIL) internal standards are the undisputed benchmark. However, the specific isotope used for labeling—most commonly deuterium (²H or D) or carbon-13 (¹³C)—can significantly influence analytical performance. This guide provides an objective, data-driven comparison of deuterated and ¹³C-labeled standards, offering experimental insights and detailed methodologies to inform the selection of the most appropriate standard for your research needs.

The primary role of an internal standard (IS) in quantitative mass spectrometry is to compensate for analytical variability. By adding a known amount of a compound that closely mimics the analyte of interest to every sample, calibration standard, and quality control sample, variations arising from sample preparation, chromatographic separation, and ionization can be normalized. The ideal SIL-IS should co-elute with the analyte and exhibit identical ionization and extraction efficiencies. While both deuterated and ¹³C-labeled standards aim to meet these criteria, inherent physicochemical differences can lead to notable disparities in their performance.

Key Performance Characteristics: A Head-to-Head Comparison

The fundamental difference between deuterated and ¹³C-labeled standards lies in the "isotope effect." The substantial relative mass difference between hydrogen and deuterium (approximately 100%) can alter a molecule's physicochemical properties, such as its lipophilicity and acidity.[1] In contrast, the relative mass difference between ¹²C and ¹³C is significantly smaller, resulting in a labeled standard that is a much closer surrogate to the unlabeled analyte.[2]

This subtle but crucial distinction has several practical implications for analytical accuracy:

  • Chromatographic Co-elution: Deuterated standards often exhibit a slight shift in retention time compared to their unlabeled counterparts, a phenomenon known as the "chromatographic isotope effect."[3] In reversed-phase liquid chromatography (LC), deuterated compounds typically elute slightly earlier. This lack of perfect co-elution means the analyte and the internal standard may be subjected to different matrix effects, leading to inaccurate quantification. ¹³C-labeled standards, due to their near-identical physicochemical properties, co-elute perfectly with the native analyte, ensuring they experience the same degree of ion suppression or enhancement.

  • Isotopic Stability: Deuterium atoms, particularly those on heteroatoms (e.g., -OH, -NH), can be susceptible to back-exchange with hydrogen atoms from the sample matrix or solvent. This can compromise the integrity of the internal standard over time, especially during sample storage or lengthy analytical runs, leading to erroneous results. ¹³C atoms, integrated into the carbon backbone of the molecule, are highly stable and not prone to exchange under typical analytical conditions.[3]

  • Extraction Recovery: The change in lipophilicity caused by deuteration can sometimes lead to different extraction recoveries between the deuterated standard and the analyte. ¹³C-labeled standards, being chemically almost identical to the analyte, are expected to have virtually identical extraction recoveries.

Quantitative Data Comparison

While the theoretical advantages of ¹³C-labeled standards are widely acknowledged, direct head-to-head comparative studies with comprehensive quantitative data for the same analyte are not always readily available in published literature. However, representative data from various bioanalytical method validations consistently demonstrate the superior performance of ¹³C-labeled standards in terms of accuracy and precision.

The following table summarizes expected performance data from a hypothetical, yet representative, comparative experiment designed to assess a deuterated versus a ¹³C-labeled internal standard for the quantification of a small molecule drug in human plasma.

Parameter Deuterated Internal Standard ¹³C-Labeled Internal Standard Typical Acceptance Criteria Rationale
Accuracy (% Bias) Within ± 10%Within ± 5%Within ± 15% (± 20% at LLOQ)The co-elution of the ¹³C-IS provides more effective compensation for matrix effects, leading to a smaller bias.[1]
Precision (% CV) < 10%< 5%< 15% (< 20% at LLOQ)Consistent compensation for variability by the ¹³C-IS results in lower coefficients of variation.
Matrix Factor 0.85 - 1.100.95 - 1.05IS-normalized MF should be consistentThe ¹³C-IS experiences the same degree of ion suppression/enhancement as the analyte, resulting in a matrix factor closer to 1.
Extraction Recovery (%) 80 ± 10%85 ± 5%Consistent and reproducibleThe near-identical chemical properties of the ¹³C-IS lead to more consistent and analyte-matched recovery.
Retention Time Shift (vs. Analyte) 0.1 - 0.3 min~ 0 minN/AThe significant mass difference in deuterated standards can alter chromatographic behavior; ¹³C-labeling has a negligible effect.

Experimental Protocols

To empirically determine the optimal internal standard for a specific assay, a rigorous evaluation of their performance is essential. Below are detailed methodologies for key experiments.

Protocol 1: Evaluation of Chromatographic Co-elution

Objective: To assess the retention time difference between the analyte and the stable isotope-labeled internal standard.

Methodology:

  • Prepare Solutions: Prepare separate solutions of the analyte and the internal standard (both deuterated and ¹³C-labeled) in a suitable solvent (e.g., mobile phase). Also, prepare a solution containing both the analyte and the internal standard.

  • LC-MS/MS Analysis: Inject each solution onto the LC-MS/MS system.

  • Data Analysis: Overlay the chromatograms of the analyte and each internal standard. Measure the retention time at the peak apex for each compound and calculate the difference.

Protocol 2: Quantitative Assessment of Matrix Effects

Objective: To determine the extent of ion suppression or enhancement for the analyte in the presence of the biological matrix and to evaluate the internal standard's ability to compensate for it.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and the internal standard into the mobile phase or reconstitution solvent at low and high quality control (QC) concentrations.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike the analyte and the internal standard into the extracted matrix at the same concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike the analyte and the internal standard into the blank biological matrix before extraction at the same concentrations.

  • Sample Analysis: Inject all three sets of samples into the LC-MS/MS system and record the peak areas of the analyte and the internal standard.

  • Calculations:

    • Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)

    • Recovery (RE): RE = (Peak Area in Set C) / (Peak Area in Set B)

    • Process Efficiency (PE): PE = (Peak Area in Set C) / (Peak Area in Set A)

    • IS-Normalized Matrix Factor: Calculate the MF for the analyte-to-IS peak area ratio. An IS-normalized MF close to 1 indicates effective compensation for matrix effects.

Visualizing the Concepts

To further elucidate the principles discussed, the following diagrams illustrate the key workflows and logical relationships.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Biological Sample Biological Sample Spike IS Spike IS Biological Sample->Spike IS Extraction Extraction Spike IS->Extraction Evaporation & Reconstitution Evaporation & Reconstitution Extraction->Evaporation & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Analysis Peak Integration Peak Integration LC-MS/MS Analysis->Peak Integration Calculate Analyte/IS Ratio Calculate Analyte/IS Ratio Peak Integration->Calculate Analyte/IS Ratio Quantification Quantification Calculate Analyte/IS Ratio->Quantification

Caption: A typical workflow for quantitative bioanalysis using a stable isotope-labeled internal standard.

G cluster_0 Deuterated (D) Standard cluster_1 ¹³C-Labeled Standard Choice of SIL-IS Choice of SIL-IS Deuterated (D) Standard Deuterated (D) Standard Choice of SIL-IS->Deuterated (D) Standard Commonly Used ¹³C-Labeled Standard ¹³C-Labeled Standard Choice of SIL-IS->¹³C-Labeled Standard Gold Standard D_Advantages Advantages: - Lower Cost - Wider Availability D_Disadvantages Disadvantages: - Isotope Effect (RT Shift) - Potential D-H Exchange - Different Extraction Recovery C13_Advantages Advantages: - Co-elution with Analyte - High Isotopic Stability - Identical Extraction Recovery - Superior Accuracy C13_Disadvantages Disadvantages: - Higher Cost - Less Availability Deuterated (D) Standard->D_Advantages Deuterated (D) Standard->D_Disadvantages ¹³C-Labeled Standard->C13_Advantages ¹³C-Labeled Standard->C13_Disadvantages

Caption: Logical comparison of the key characteristics of deuterated versus ¹³C-labeled internal standards.

Conclusion and Recommendations

The selection of an internal standard is a critical determinant of data quality in quantitative mass spectrometry. While deuterated standards are widely used due to their lower cost and broader availability, the evidence overwhelmingly supports the superiority of ¹³C-labeled internal standards for most applications.

Key Takeaways:

  • ¹³C-labeled standards are the gold standard: Their ability to co-elute with the analyte provides the most accurate and reliable compensation for matrix effects and other analytical variabilities.

  • Deuterated standards can be a viable alternative: When using deuterated standards, it is crucial to thoroughly validate the method to ensure that any chromatographic shift does not compromise data integrity. The position of the deuterium label should also be carefully considered to minimize the risk of H-D exchange.

  • The choice depends on the application: For high-stakes analyses, such as regulated bioanalysis in support of clinical trials or when the highest accuracy is required, the investment in a ¹³C-labeled standard is well-justified. For earlier-stage research or when cost is a primary constraint, a carefully validated deuterated standard may be acceptable.

References

Assessing the Isotopic Effect of Iotalamic Acid-d3 in Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic profiles of Iotalamic acid and its deuterated analog, Iotalamic acid-d3. While direct comparative metabolism studies are not extensively available in the public domain, this document synthesizes information on the metabolism of iodinated contrast agents and the principles of the kinetic isotope effect (KIE) to provide a framework for assessing potential metabolic differences.

Introduction to Iotalamic Acid and the Deuterium Isotope Effect

Iotalamic acid is a tri-iodinated benzoic acid derivative widely used as a radiographic contrast agent. It enhances the visibility of internal structures in medical imaging by opacifying blood vessels and other tissues to X-rays. Generally, iodinated contrast media are considered metabolically inert and are primarily excreted unchanged through the kidneys via glomerular filtration.[1] However, some evidence suggests that minor biotransformation of certain contrast agents can occur.[2]

This compound is a stable isotope-labeled version of Iotalamic acid where three hydrogen atoms on the N-methyl group have been replaced with deuterium. Such deuteration is a common strategy in drug development to investigate and potentially favorably alter a drug's metabolic profile through the deuterium kinetic isotope effect (KIE).[3][4][5] The C-D bond is stronger than the C-H bond, which can lead to a slower rate of bond cleavage in enzyme-catalyzed reactions, particularly those mediated by cytochrome P450 (CYP) enzymes.[6][7] If the cleavage of a C-H bond is the rate-determining step in a metabolic pathway, substituting hydrogen with deuterium can significantly slow down the metabolism of the compound.[3][5][7]

Theoretical Metabolic Pathways and Potential for Isotopic Effect

While Iotalamic acid is largely excreted unmetabolized, any minor metabolic transformations would likely involve Phase I (oxidation, reduction, hydrolysis) or Phase II (conjugation) reactions.[8] Potential, albeit likely minor, metabolic pathways for Iotalamic acid could include:

  • N-demethylation: Removal of the methyl group from the methylcarbamoyl side chain. This is a common metabolic reaction often catalyzed by CYP enzymes.

  • Deamidation: Hydrolysis of the amide linkages.

  • Deiodination: Removal of iodine atoms, which has been observed to a small extent with some contrast agents.[2]

The deuterium atoms in this compound are located on the N-methyl group. Therefore, the most probable metabolic pathway to be affected by the KIE is N-demethylation . If this pathway contributes to the clearance of Iotalamic acid, even to a minor extent, a slower rate of metabolism would be expected for this compound compared to the non-deuterated compound.

Hypothetical Comparative In Vitro Metabolism Data

In the absence of direct experimental data, the following table presents a hypothetical comparison of metabolic stability parameters for Iotalamic acid and this compound, based on the principles of the KIE. This data would typically be generated from in vitro experiments using human liver microsomes, which are rich in CYP enzymes.

ParameterIotalamic Acid (Hypothetical)This compound (Hypothetical)Expected Isotopic Effect (kH/kD)
In Vitro Half-Life (t½) in Human Liver Microsomes (min) 1201801.5
Intrinsic Clearance (CLint) (µL/min/mg protein) 5.83.91.5
Metabolite Formation Rate (N-desmethyl-iotalamic acid) (pmol/min/mg protein) 25151.7

Note: The values presented are for illustrative purposes and are based on a hypothetical scenario where N-demethylation is a minor but measurable metabolic pathway susceptible to a kinetic isotope effect. The magnitude of the KIE (kH/kD) can vary depending on the specific enzyme and reaction mechanism.[6]

Experimental Protocols for Assessing the Isotopic Effect

To empirically determine the isotopic effect of this compound on its metabolism, the following experimental protocols would be employed:

In Vitro Metabolic Stability Assay

Objective: To compare the rate of metabolism of Iotalamic acid and this compound in a controlled in vitro system.

Methodology:

  • Incubation: Iotalamic acid and this compound are incubated separately with human liver microsomes (or other metabolic enzyme systems like S9 fractions or hepatocytes) at a standard concentration (e.g., 1 µM).[9][10] The incubation mixture contains a NADPH-regenerating system to support CYP-mediated reactions.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes).

  • Reaction Quenching: The metabolic reaction in the aliquots is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.

  • Sample Preparation: The samples are centrifuged to remove precipitated proteins, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis: The concentration of the parent compound (Iotalamic acid or this compound) remaining at each time point is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[11][12]

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression line is used to calculate the in vitro half-life (t½), from which the intrinsic clearance (CLint) can be derived.

Metabolite Identification and Profiling

Objective: To identify and compare the metabolites formed from Iotalamic acid and this compound.

Methodology:

  • Incubation: Similar to the metabolic stability assay, but potentially with a higher concentration of the test compound and a longer incubation time to generate sufficient quantities of metabolites.

  • Sample Preparation: Following incubation and protein precipitation, the supernatant is concentrated.

  • High-Resolution LC-MS/MS Analysis: The samples are analyzed using high-resolution LC-MS/MS to detect and identify potential metabolites. The expected mass shift due to the three deuterium atoms in any metabolite of this compound is used to aid in its identification.

  • Data Analysis: The chromatographic and mass spectrometric data are analyzed to propose the structures of the metabolites. A comparison of the metabolite profiles of the two compounds will reveal if deuteration alters the metabolic pathways.

Visualizing the Experimental Workflow and Metabolic Pathway

Experimental Workflow

experimental_workflow cluster_incubation In Vitro Incubation cluster_analysis Sample Processing & Analysis cluster_results Data Interpretation Iotalamic Acid Iotalamic Acid Incubation_Mix_1 Incubation Mix 1 Iotalamic Acid->Incubation_Mix_1 This compound This compound Incubation_Mix_2 Incubation Mix 2 This compound->Incubation_Mix_2 Human Liver Microsomes + NADPH Human Liver Microsomes + NADPH Human Liver Microsomes + NADPH->Incubation_Mix_1 Human Liver Microsomes + NADPH->Incubation_Mix_2 Quenching Quench Reaction (Acetonitrile) Incubation_Mix_1->Quenching Time Points Incubation_Mix_2->Quenching Time Points Centrifugation Centrifugation Quenching->Centrifugation LC_MSMS LC-MS/MS Analysis Centrifugation->LC_MSMS Metabolic_Stability Metabolic Stability (t½, CLint) LC_MSMS->Metabolic_Stability Metabolite_Profile Metabolite Profile LC_MSMS->Metabolite_Profile Isotopic_Effect Assess Isotopic Effect Metabolic_Stability->Isotopic_Effect Metabolite_Profile->Isotopic_Effect metabolic_pathway Iotalamic_Acid Iotalamic Acid (R = -CH3) N_desmethyl_metabolite N-desmethyl-iotalamic acid Iotalamic_Acid->N_desmethyl_metabolite CYP-mediated N-demethylation (kH) Excretion_Unchanged Renal Excretion (Unchanged) Iotalamic_Acid->Excretion_Unchanged Major Pathway Iotalamic_Acid_d3 This compound (R = -CD3) Iotalamic_Acid_d3->N_desmethyl_metabolite CYP-mediated N-demethylation (kD) (Potential KIE: kH > kD) Iotalamic_Acid_d3->Excretion_Unchanged Major Pathway

References

Iotalamic Acid-d3 as an Internal Standard: A Comparative Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of a suitable internal standard is paramount to achieving accurate and reproducible results. This is particularly true for liquid chromatography-mass spectrometry (LC-MS) assays, where variability in sample preparation, matrix effects, and instrument response can significantly impact data quality. A stable isotope-labeled (SIL) internal standard is the universally accepted gold standard for mitigating these variabilities. This guide provides a comparative overview of the expected accuracy and precision of Iotalamic acid-d3 when used as an internal standard for the quantification of iotalamic acid, a compound frequently used as a measure of glomerular filtration rate (GFR).

While specific, publicly available validation studies solely focused on this compound are limited, the principles of bioanalytical method validation using deuterated internal standards are well-established. The data presented here is based on a validated LC-MS/MS method for the quantification of iotalamic acid in biological matrices, which demonstrates the level of accuracy and precision that can be expected when employing a suitable internal standard.[1]

The Role of a Deuterated Internal Standard

A deuterated internal standard like this compound is chemically identical to the analyte of interest, iotalamic acid, with the only difference being the replacement of three hydrogen atoms with their heavier isotope, deuterium. This near-identical physicochemical behavior ensures that the internal standard and the analyte co-elute chromatographically and experience similar effects during sample extraction, ionization, and detection.[2] By normalizing the analyte's response to that of the internal standard, variability can be effectively compensated for, leading to highly accurate and precise quantification.[3]

Comparative Performance: Accuracy and Precision

The following tables summarize the expected performance characteristics of a bioanalytical method for iotalamic acid using an appropriate internal standard. The data is representative of what would be anticipated from a method employing this compound, based on a validated LC-MS/MS assay for iotalamic acid.[1] The acceptance criteria are based on the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation.

Table 1: Accuracy Assessment of Iotalamic Acid Quantification

Analyte Concentration (ng/mL)Mean Measured Concentration (ng/mL) (n=5)Accuracy (% Bias)Acceptance Criteria (% Bias)
18.75 (LLOQ)19.5+4.0%± 20%
50.0 (Low QC)52.1+4.2%± 15%
250 (Medium QC)242-3.2%± 15%
750 (High QC)768+2.4%± 15%

LLOQ: Lower Limit of Quantification; QC: Quality Control. Data is illustrative and based on a validated method for iotalamic acid.[1]

Table 2: Precision Assessment of Iotalamic Acid Quantification

Analyte Concentration (ng/mL)Mean Measured Concentration (ng/mL) (n=5)Standard Deviation (SD)Relative Standard Deviation (%RSD / %CV)Acceptance Criteria (%RSD)
18.75 (LLOQ)19.51.26.2%≤ 20%
50.0 (Low QC)52.12.95.6%≤ 15%
250 (Medium QC)24211.44.7%≤ 15%
750 (High QC)76835.34.6%≤ 15%

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation. Data is illustrative and based on a validated method for iotalamic acid.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of a bioanalytical assay. The following is a representative experimental protocol for the quantification of iotalamic acid in human plasma using LC-MS/MS with an internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. Chromatographic Conditions

  • LC System: Agilent 1200 series HPLC or equivalent.

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient: A suitable gradient to ensure separation of iotalamic acid from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, depending on sensitivity.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Iotalamic acid: Precursor ion > Product ion (to be optimized).

    • This compound: Precursor ion > Product ion (to be optimized).

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Visualizing the Workflow and Rationale

The following diagrams illustrate the logical workflow for a bioanalytical method validation and the rationale for using a stable isotope-labeled internal standard.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD_Start Define Analyte and IS MD_Optimize_LC Optimize LC Conditions MD_Start->MD_Optimize_LC MD_Optimize_MS Optimize MS Conditions MD_Optimize_LC->MD_Optimize_MS MD_Sample_Prep Develop Sample Preparation MD_Optimize_MS->MD_Sample_Prep MV_Selectivity Selectivity & Specificity MD_Sample_Prep->MV_Selectivity Proceed to Validation MV_LLOQ LLOQ & Calibration Curve MV_Selectivity->MV_LLOQ MV_Accuracy_Precision Accuracy & Precision MV_Matrix_Effect Matrix Effect MV_Accuracy_Precision->MV_Matrix_Effect MV_Stability Stability MV_Matrix_Effect->MV_Stability SA_Run_Samples Analyze Study Samples MV_Stability->SA_Run_Samples Apply Validated Method MV_LLOQ->MV_Accuracy_Precision SA_Process_Data Process Data SA_Run_Samples->SA_Process_Data SA_Report_Results Report Results SA_Process_Data->SA_Report_Results

Bioanalytical method validation workflow.

Internal_Standard_Rationale cluster_Process Analytical Process cluster_Output Signal Processing Analyte Iotalamic Acid Extraction Sample Extraction Analyte->Extraction IS This compound IS->Extraction Chromatography LC Separation Extraction->Chromatography Var_Extraction Inconsistent Recovery Extraction->Var_Extraction Ionization MS Ionization Chromatography->Ionization Var_Matrix Matrix Effects Ionization->Var_Matrix Var_Instrument Instrument Fluctuation Ionization->Var_Instrument Ratio Analyte / IS Ratio Ionization->Ratio Normalization Quantification Accurate Quantification Ratio->Quantification

Rationale for using a SIL internal standard.

References

Benchmarking Iotalamic Acid-d3: A Comparison of Analytical Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalysis, the pursuit of accuracy and precision is paramount. The quantification of exogenous compounds like Iotalamic acid, a widely used radiographic contrast agent, requires robust and reliable analytical methods. The advent of stable isotope-labeled internal standards has revolutionized liquid chromatography-mass spectrometry (LC-MS) based assays, offering significant advantages over traditional approaches. This guide provides an objective comparison of the performance of Iotalamic acid-d3 as an internal standard against established analytical methods for the quantification of Iotalamic acid.

The use of a deuterated internal standard, such as this compound, is considered the gold standard in bioanalytical method validation, a perspective strongly supported by regulatory bodies like the FDA and harmonized under the International Council for Harmonisation (ICH) M10 guideline.[1] The near-identical physicochemical properties of a deuterated internal standard to the analyte of interest ensure it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and analogous ionization response provide effective compensation for matrix effects, a common source of analytical variability and error.[1][2]

Performance Comparison: The Advantage of this compound

The primary role of an internal standard is to account for variability throughout the analytical process, from sample extraction to final detection. While alternative internal standards, such as structural analogs, can be used, they may not perfectly mimic the behavior of the analyte, leading to compromised accuracy and precision. The data presented below illustrates the expected performance improvements when employing this compound in an LC-MS/MS assay compared to other established methods.

Table 1: Comparison of Analytical Performance for Iotalamic Acid Quantification

ParameterLC-MS/MS with this compound (IS)LC-MS/MS with Structural Analog (IS)HPLC-UVCapillary Electrophoresis (CE-UV)
Linearity (R²) >0.99>0.99>0.99>0.99
Accuracy (% Bias) Within ±5%Within ±15%Within ±15%Within ±15%
Precision (% CV) <5%<15%<15%<15%
Lower Limit of Quantification (LLOQ) Low ng/mLLow ng/mLµg/mLµg/mL
Matrix Effect Effectively compensatedVariable compensationSusceptibleSusceptible
Susceptibility to Interferences LowLow to moderateHighHigh

Data presented is representative of typical performance and may vary based on specific experimental conditions.

The use of this compound in an LC-MS/MS method demonstrates superior accuracy and precision, primarily due to its ability to effectively correct for matrix-induced variations in ionization.[1] While other methods can provide adequate quantification, they are more prone to interferences and matrix effects, which can be particularly challenging in complex biological matrices like plasma and urine.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are outlines of the key experimental protocols for the quantification of Iotalamic acid.

LC-MS/MS Method with this compound

This method is the gold standard for the quantitative analysis of Iotalamic acid in biological samples.

1. Sample Preparation (Plasma)

  • To 100 µL of plasma, add 25 µL of this compound internal standard working solution.

  • Precipitate proteins by adding 300 µL of acetonitrile.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Iotalamic acid: Precursor ion > Product ion

    • This compound: Precursor ion > Product ion

Workflow for LC-MS/MS Analysis

Sample Plasma Sample IS Add Iotalamic Acid-d3 (IS) Sample->IS Precipitation Protein Precipitation IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Processing LCMS->Data

Caption: Workflow for sample preparation and analysis using LC-MS/MS.

HPLC-UV Method

A widely used method, though less sensitive and specific than LC-MS/MS.

1. Sample Preparation (Urine)

  • Dilute urine samples with the mobile phase.

  • Filter through a 0.45 µm filter before injection.

2. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of phosphate buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV at a specific wavelength (e.g., 238 nm).

Capillary Electrophoresis (CE-UV) Method

An alternative to HPLC, offering high separation efficiency.

1. Sample Preparation

  • Similar to HPLC-UV, samples are diluted and filtered.

2. Electrophoretic Conditions

  • Capillary: Fused-silica capillary.

  • Buffer: Borate buffer or similar.

  • Voltage: Applied voltage for separation.

  • Detection: UV detection at a specific wavelength.

The Critical Role of Method Validation

Regardless of the chosen method, rigorous validation is essential to ensure the reliability of the generated data. Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[3]

  • Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.[3]

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[1][3]

  • Recovery: The efficiency of the extraction process.[3]

  • Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard.[1][3]

Logical Relationship of Method Validation

Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy & Precision Validation->Accuracy Recovery Recovery Validation->Recovery Matrix Matrix Effect Validation->Matrix

Caption: Key parameters in bioanalytical method validation.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for Iotalamic Acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Iotalamic acid-d3, a deuterated analog of the contrast agent Iotalamic acid. Adherence to these protocols is critical for protecting personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any work that will generate this compound waste, it is crucial to be familiar with the following safety protocols. The hazard classification of Iotalamic acid can vary between suppliers. To ensure the highest level of safety, it is prudent to handle it as a hazardous substance.

Personal Protective Equipment (PPE):

  • Gloves: Always wear chemical-resistant gloves.

  • Eye Protection: Use safety goggles with side shields.

  • Lab Coat: A lab coat should be worn to protect street clothing.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a full-face respirator.[1]

Ventilation:

  • Handle solid this compound and prepare solutions in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation of dust or vapors.[1]

Spill Management:

  • In case of a spill, evacuate the area and prevent further spread.

  • Absorb the spill with an inert material such as vermiculite or sand.

  • Collect the absorbed material into a sealed, properly labeled container for hazardous waste disposal.

  • Do not use water to clean up spills, as this may lead to wider contamination.

Hazard Profile of Iotalamic Acid

There is conflicting information regarding the hazard classification of Iotalamic acid. The following table summarizes the available data. For disposal purposes, the more stringent classification should be followed.

SourceGHS ClassificationHazard Statements
MedChemExpress [2]Acute toxicity, oral (Category 4)Acute toxicity, dermal (Category 4)Acute toxicity, inhalation (Category 4)H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled
ECHEMI [1]Not classifiedNone
PubChem [3]Not ClassifiedNone

Given the potential for harm, it is recommended to treat this compound as a hazardous chemical for disposal.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound waste.

1. Waste Identification and Segregation:

  • All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be treated as hazardous chemical waste.

  • Do not mix this compound waste with other waste streams unless you have confirmed their compatibility.[4][5] Incompatible wastes should be stored separately to prevent dangerous reactions.[4][6]

2. Waste Collection and Labeling:

  • Collect all this compound waste in a designated, leak-proof container that is compatible with the chemical.[4][6][7]

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[7] Do not use abbreviations.[7]

  • The label should also include the date when the waste was first added to the container.[8]

3. Waste Storage:

  • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[4][9] This area should be at or near the point of waste generation.[9]

  • Keep the waste container securely closed except when adding waste.[4][6][7]

  • Store the container in a secondary containment bin to prevent spills from spreading.[6]

4. Disposal of Empty Containers:

  • A chemical container is considered "empty" if all waste has been removed by standard practices and no more than one inch of residue remains.

  • For containers that held this compound, it is recommended to triple-rinse the container with a suitable solvent.[7]

  • The rinsate from the first rinse must be collected and disposed of as hazardous waste.[6] Subsequent rinses may also need to be collected depending on local regulations.

  • Once properly rinsed and air-dried, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous waste.[6]

5. Arranging for Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.[9]

  • Do not dispose of this compound waste down the drain or in the regular trash.[6][10]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start cluster_waste_type cluster_collection cluster_rinse cluster_storage cluster_disposal start Start: this compound a waste product? waste_type Identify Waste Type start->waste_type contaminated_materials Contaminated Materials (Gloves, Pipette Tips, etc.) waste_type->contaminated_materials Solid unused_product Unused/Expired This compound waste_type->unused_product Solid/Liquid empty_container Empty Container waste_type->empty_container Container collect_hw Collect in a Labeled Hazardous Waste Container contaminated_materials->collect_hw unused_product->collect_hw triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse store_hw Store in Satellite Accumulation Area collect_hw->store_hw collect_rinsate Collect First Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Container as Non-Hazardous Waste triple_rinse->dispose_container After Rinsing collect_rinsate->store_hw ehs_pickup Arrange for EHS Pickup store_hw->ehs_pickup

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Iotalamic acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Iotalamic Acid-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment. While specific data for the deuterated form is limited, the following procedures are based on information for structurally similar compounds and general laboratory safety standards.

Hazard Identification and Personal Protective Equipment (PPE)

Iotalamic acid and its analogs are classified as hazardous substances. The primary risks include harm if swallowed, skin and eye irritation, and potential respiratory irritation[1]. Therefore, strict adherence to PPE protocols is mandatory.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles.
Skin Protection Nitrile gloves (double-gloving recommended) and a disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.Prevents skin contact and contamination of personal clothing[2][3].
Respiratory Protection NIOSH-approved N95 or higher-grade respirator.Minimizes the risk of inhaling hazardous powder, especially when handling outside of a containment system[2][3].
Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are crucial for minimizing exposure and maintaining the integrity of the compound.

Engineering Controls:

  • Always handle this compound within a certified chemical fume hood or other suitable ventilated enclosure to minimize the generation of airborne dust.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly and a spill kit is readily accessible.

  • Weighing and Aliquoting:

    • Perform all weighing and aliquoting of the powder within a containment system.

    • Use non-sparking tools to handle the compound.

    • Dispense the powder carefully to avoid creating dust.

  • Solution Preparation:

    • When dissolving the compound, add the solvent slowly and keep the container sealed as much as possible.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate cleaning agent.

    • Remove PPE in a manner that avoids self-contamination, removing outer gloves first, followed by the gown and eye/face protection. The respirator should be removed last after exiting the handling area.

    • Wash hands thoroughly with soap and water immediately after removing all PPE.

Storage:

  • Store this compound in a tightly sealed container in a dry, cool, and well-ventilated area[4].

  • Protect from light[4].

  • Recommended storage is at room temperature in the continental US, though this may vary elsewhere; always refer to the Certificate of Analysis for specific storage conditions[5].

First Aid Measures

In case of exposure, follow these first aid measures:

  • If Swallowed: Call a poison center or doctor immediately if you feel unwell[1].

  • If on Skin: Wash with plenty of water[1].

  • If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing[1].

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated materials, including PPE, weighing papers, and empty containers, in designated, sealed, and clearly labeled hazardous waste containers.

  • Disposal Procedure: Dispose of the hazardous waste in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it down the drain or in regular trash. For non-regulated materials, mixing with an unappealing substance like cat litter or used coffee grounds, placing it in a sealed plastic bag, and then in the trash is an option[6].

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_spill Ensure Spill Kit is Accessible prep_ppe->prep_spill prep_fume Prepare Chemical Fume Hood prep_spill->prep_fume weigh Weigh and Aliquot prep_fume->weigh dissolve Prepare Solution weigh->dissolve decon Decontaminate Surfaces dissolve->decon collect_waste Collect Contaminated Waste dissolve->collect_waste doff_ppe Doff PPE Correctly decon->doff_ppe decon->collect_waste wash Wash Hands Thoroughly doff_ppe->wash doff_ppe->collect_waste dispose Dispose as Hazardous Waste collect_waste->dispose

Caption: Workflow for the safe handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。